Posaconazole inter-8
Description
BenchChem offers high-quality Posaconazole inter-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Posaconazole inter-8 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODQCIJGJACIKO-HEIROHQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F2N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704868 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161532-56-5 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of Posaconazole Intermediate-8
Preamble: The Imperative of Intermediate-Specific Structural Analysis in Complex API Synthesis
In the intricate landscape of active pharmaceutical ingredient (API) manufacturing, particularly for complex stereochemically-rich molecules like the triazole antifungal agent Posaconazole, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is a cornerstone of process control, impurity profiling, and ultimately, drug safety and efficacy. The synthetic pathway to Posaconazole involves numerous transformations, each yielding an intermediate whose precise structural and stereochemical integrity must be unequivocally confirmed before proceeding to the subsequent step. An unexpected side reaction, an incomplete conversion, or an unforeseen rearrangement can introduce impurities that may carry through to the final API, with potentially significant toxicological implications.
This guide provides a detailed, field-proven methodology for the complete structure elucidation of a key precursor in the Posaconazole synthesis, designated as Posaconazole Intermediate-8 (CAS 161532-56-5), also known as Deshydroxypentanyl Posaconazole. Its chemical name is 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one[1][2][3]. The elucidation of this intermediate presents a representative challenge due to its multiple aromatic and heterocyclic systems, a flexible ether linkage, and a chiral tetrahydrofuran core.
The narrative that follows is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will detail the synergistic application of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind each experimental choice will be explained, demonstrating a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.
Chapter 1: The Subject Molecule in its Synthetic Context
Posaconazole Intermediate-8 (henceforth Inter-8 ) is the penultimate precursor before the introduction of the chiral sec-hydroxypentyl side chain, which completes the Posaconazole molecule. Its synthesis typically involves the coupling of two major fragments: the chiral tetrahydrofuran core bearing the difluorophenyl and triazolylmethyl moieties, and the diaryl piperazine triazolone system[4].
Figure 1: Chemical Structure of Posaconazole Intermediate-8 (Inter-8)
Diagram 1: Overall workflow for the structure elucidation of Inter-8.
Chapter 3: Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Sample Preparation: A 1 mg/mL solution of Inter-8 is prepared in methanol. This is further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Methodology:
-
The sample is introduced via direct infusion at a flow rate of 5 µL/min.
-
The ESI source parameters are optimized for the analyte (e.g., Gas Temp: 325°C, Drying Gas: 8 L/min, Nebulizer: 35 psig, VCap: 3500 V).
-
Data is acquired in the m/z range of 100-1000.
-
An internal reference mass (e.g., purine, m/z 121.0509) is used for continuous mass accuracy correction.
-
The acquired accurate mass of the protonated molecular ion [M+H]⁺ is used to calculate the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
Sample Preparation: Approximately 10 mg of Inter-8 is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and its well-separated solvent residual peak.
-
Methodology:
-
¹H NMR: A standard single-pulse experiment is run with 16 scans.
-
¹³C NMR: A proton-decoupled experiment with 1024 scans is performed.
-
DEPT-135: This experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
2D COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is used to identify proton-proton spin-spin couplings, typically within 2-3 bonds.
-
2D HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-edited HSQC experiment is performed to identify direct one-bond correlations between protons and their attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons over 2-4 bonds. This is the key experiment for assembling the molecular fragments.
-
Chapter 4: Data Analysis and Structure Assembly
This section simulates the analysis of the spectroscopic data to piece together the structure of Inter-8 .
HRMS: The Foundational Formula
The first step is to confirm the molecular formula. The HRMS analysis provides the cornerstone of the entire elucidation process.
Table 1: Illustrative HRMS Data for Inter-8
| Parameter | Observed Value |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass for C₃₂H₃₃F₂N₈O₃⁺ | 615.2645 |
| Measured Exact Mass | 615.2641 |
| Mass Error (ppm) | -0.65 ppm |
| Deduced Molecular Formula | C₃₂H₃₂F₂N₈O₃ |
Interpretation: The observed mass is in excellent agreement (<< 5 ppm error) with the calculated mass for the protonated molecule with the formula C₃₂H₃₂F₂N₈O₃.[1] This provides high confidence in the elemental composition of the intermediate.
¹H and ¹³C NMR: The Parts List
The 1D NMR spectra provide an inventory of the proton and carbon environments within the molecule.
Table 2: Illustrative ¹H and ¹³C NMR Data and Assignments for Inter-8 (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |
| Triazole (A) | ||||
| H-a | 8.25, s | 145.1 | CH | C-b, C-c |
| H-b | 7.70, s | 151.8 | CH | C-a, C-c (THF core) |
| Difluorophenyl | ||||
| H-d | 7.40, m | 120.5 | CH | C-c, C-e, C-f |
| H-e | 7.25, m | 111.8 | CH | C-d, C-f |
| H-f | 7.10, m | 104.5 | CH | C-d, C-e, C-c |
| THF Core | ||||
| H-g (CH₂) | 4.60, d, 14.5 | 55.2 | CH₂ | C-b, C-c, C-h |
| H-g' (CH₂) | 4.50, d, 14.5 | 55.2 | CH₂ | C-b, C-c, C-h |
| H-h | 4.20, m | 78.9 | CH | C-g, C-i, C-j |
| H-i (CH₂) | 4.05, m | 69.5 | CH₂ | C-h, C-j, C-k (Ar-O) |
| H-j (CH₂) | 2.50, m | 35.4 | CH₂ | C-c, C-h, C-i |
| Ar-O-Ar-Pip | ||||
| H-k (Arom.) | 7.00, d, 8.8 | 114.9 | CH | C-i, C-m |
| H-l (Arom.) | 6.90, d, 8.8 | 115.5 | CH | C-m |
| H-m (Pip.) | 3.20, t, 5.0 | 49.5 | CH₂ | C-l, C-n |
| H-n (Pip.) | 3.10, t, 5.0 | 50.1 | CH₂ | C-m, C-o |
| Triazolone-Ar | ||||
| H-o (Arom.) | 7.50, d, 9.0 | 120.0 | CH | C-n, C-q |
| H-p (Arom.) | 7.45, d, 9.0 | 126.0 | CH | C-q |
| H-q (Triazolone) | 7.95, s | 148.2 | CH | C-o, C-p, C=O |
| C=O (Triazolone) | - | 154.5 | C | - |
(Note: The chemical shifts and coupling constants are illustrative and typical for such a structure.)
2D NMR: Assembling the Puzzle
Diagram 2: Logic of fragment assembly using 2D NMR correlations.
Interpretation and Assembly:
-
COSY Analysis: The COSY spectrum would reveal the proton-proton coupling networks. For instance, it would show correlations between the protons on the tetrahydrofuran ring (H-h, H-i, H-j) and within the aromatic spin systems, helping to trace out these individual fragments.
-
HSQC Analysis: The HSQC spectrum provides the crucial link between the proton and carbon skeletons. Each proton signal is correlated to its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons listed in Table 2.
-
HMBC Analysis: The Master Key: The HMBC spectrum is where the structure is truly assembled. It reveals correlations over 2-4 bonds, connecting the fragments that are not directly bonded.
-
Connecting the Core: A key correlation from the benzylic protons of the triazolylmethyl group (H-g) to the triazole carbons (C-a, C-b) and the quaternary carbon of the THF ring (C-c) confirms the attachment of this group to the chiral center. Similarly, correlations from the aromatic protons of the difluorophenyl ring (H-d, H-e, H-f) to the same quaternary carbon (C-c) firmly place this ring on the other side of the chiral center.
-
The Ether Linkage: The most critical correlation for connecting the two major halves of the molecule is from the methylene protons of the THF's side chain (H-i) to the aromatic carbon of the phenoxy ring (C-k). This single cross-peak unequivocally establishes the ether linkage and its specific location.
-
Assembling the Side Chain: Correlations from the piperazine protons (H-m) to the phenoxy ring carbons (C-l) and from the other piperazine protons (H-n) to the phenyl-triazolone ring carbons (C-o) confirm the N-aryl linkages of the piperazine ring.
-
Confirming the Triazolone: Finally, correlations from the aromatic protons H-o and H-p to the triazolone ring carbon C-q, and from H-q to the carbonyl carbon (C=O), validate the structure of this terminal heterocyclic system.
-
Chapter 5: Conclusion and Self-Validation
The described workflow represents a robust, self-validating system for structural elucidation. The process begins with a high-confidence molecular formula from HRMS. 1D NMR provides a census of all atoms, which must be fully accounted for in the final structure. 2D NMR then acts as a molecular cartographer, mapping the atomic connections. The COSY and HSQC data build the individual neighborhoods (spin systems), while the HMBC data provides the highways connecting them.
The successful assignment of every signal in every spectrum to a unique atom in the proposed structure of Posaconazole Intermediate-8 , with all observed correlations being consistent with that structure, provides an irrefutable confirmation of its identity. This level of analytical rigor is indispensable in the pharmaceutical industry to ensure process consistency, control impurities, and guarantee the quality of the final active pharmaceutical ingredient.
References
-
Pharmaffiliates. CAS No : 161532-56-5 | Product Name : Deshydroxypentanyl Posaconazole. [Link]
-
Watson International Limited. Posaconazole Deshydroxypentanyl Impurity CAS 161532-56-5. [Link]
-
ApiSyn Healthcare Pvt. Ltd. Posaconazole. [Link]
-
PubChem. 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-((((4-methylphenyl)sulfonyl)oxy)methyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol. [Link]
-
Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]
-
PubChem. 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol. [Link]
Sources
Introduction to Posaconazole and the Imperative of Intermediate Control
An In-Depth Technical Guide to a Key Synthetic Intermediate of Posaconazole
A Senior Application Scientist's Field Guide to the Synthesis, Properties, and Control of ((3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
Foreword: The query for "Posaconazole inter-8" did not resolve to a publicly documented chemical entity, suggesting a proprietary or internal designation. This guide, therefore, focuses on a well-documented, critical intermediate in the convergent synthesis of Posaconazole: the tosylate-activated chiral tetrahydrofuran (THF) core. For the purpose of this document, we will refer to this as the "Key Tosylate Intermediate." Understanding the chemistry and control of this intermediate is fundamental to ensuring the quality, efficacy, and safety of the final Posaconazole active pharmaceutical ingredient (API).[1][2]
Posaconazole is a second-generation, broad-spectrum triazole antifungal agent, structurally related to itraconazole.[3][4] It is a cornerstone therapy for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[5][6] The drug's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][7][8]
The molecular architecture of Posaconazole is complex, featuring a central tetrahydrofuran ring and four chiral centers, which dictates that only one of its 16 possible stereoisomers is therapeutically active.[9] This complexity necessitates a highly controlled, stereospecific manufacturing process. Modern syntheses are typically convergent, meaning different complex fragments of the molecule are prepared separately and then joined together in the final stages.[2]
This guide provides a deep dive into the chemical properties and control strategy for the Key Tosylate Intermediate, a lynchpin in the Posaconazole synthesis. Mastery of this intermediate's synthesis and purity is a non-negotiable prerequisite for producing high-quality Posaconazole API that meets stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1]
Chemical Identity and Physicochemical Properties of the Key Tosylate Intermediate
Chemical Structure and Nomenclature
The Key Tosylate Intermediate is the activated form of the chiral THF core, primed for nucleophilic substitution by the piperazine-containing side chain.
-
IUPAC Name: ((3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
-
Common Synonyms: Posaconazole Tosylate Intermediate, Chiral THF Subunit
The structure incorporates the 2,4-difluorophenyl group and the 1H-1,2,4-triazol-1-yl)methyl moiety, both of which are crucial pharmacophores for antifungal activity, attached to a central THF ring with specific cis stereochemistry. The tosylate group is an excellent leaving group, facilitating the key coupling reaction.
Physicochemical Data
Specific experimental data for this intermediate is primarily found within patent literature rather than open chemical databases. However, based on its structure and role in the synthesis, the following properties can be summarized:
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₂₁H₂₁F₂N₃O₄S | Derived from structure. |
| Molecular Weight | 465.47 g/mol | Calculated from formula. |
| Appearance | Typically a white to off-white solid. | Inferred from synthesis descriptions in patent literature.[10] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Dichloromethane (DCM). | These solvents are commonly used in its synthesis and subsequent reactions.[2][10] |
| Stability | Stable under anhydrous conditions. Susceptible to hydrolysis, especially under basic conditions, which would cleave the tosylate group. | The tosylate ester is a reactive functional group designed for subsequent reaction steps. |
Synthesis Pathway and Mechanistic Insight
The synthesis of the Key Tosylate Intermediate is a multi-step process designed to install the correct stereochemistry. The causality behind these steps is to build the chiral core with high fidelity, as any stereoisomeric impurity introduced here is difficult to remove later.
A common, chemoenzymatic approach involves the following key transformations:[2][6]
-
Diol Formation: Starting from an accessible precursor, a key diol is synthesized.[2]
-
Enzymatic Desymmetrization: A hydrolase enzyme is used for the selective acylation of the prochiral diol. This is a critical step that establishes the first chiral center with high enantiomeric excess. The choice of enzyme (e.g., SP 435) is driven by its proven selectivity for the desired enantiomer.[2]
-
Iodocyclization: The resulting monoacetate undergoes an iodine-mediated cyclization to form the substituted tetrahydrofuran ring. This reaction proceeds via a 5-exo cyclization, which stereoselectively sets the second chiral center, resulting in the desired cis relationship between the substituents.[6]
-
Triazole Installation & Deprotection: The iodide is displaced with sodium triazole, and the acetate protecting group is hydrolyzed to yield the core alcohol.[2]
-
Tosylation: The primary alcohol is then activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the final Key Tosylate Intermediate.[1]
This sequence is a self-validating system; successful crystallization and characterization at the end of this pathway confirm the high stereochemical purity achieved through the enzymatic and cyclization steps.
Caption: Convergent synthesis pathway for Posaconazole highlighting the formation of the Key Tosylate Intermediate.
Analytical Control Strategy
Controlling the purity of the Key Tosylate Intermediate is paramount. The primary analytical tool for this is High-Performance Liquid Chromatography (HPLC), which can separate the desired intermediate from starting materials, by-products, and stereoisomeric impurities.[12][13]
Experimental Protocol: RP-HPLC Method for Intermediate Purity
This protocol is a representative method based on established principles for analyzing Posaconazole and its related substances.[13][14][15]
Objective: To determine the purity of the Key Tosylate Intermediate and quantify related substances.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[12]
-
Software: Empower, Chromeleon, or equivalent chromatography data system.
2. Reagents and Solutions:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Formic Acid: 0.1% (v/v) in water (Mobile Phase A).
-
Acetonitrile (Mobile Phase B).
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[12]
-
Detection Wavelength: 260 nm (Posaconazole and its chromophoric intermediates absorb strongly in this region).[13]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
4. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the Key Tosylate Intermediate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5. System Suitability and Analysis:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the sample solution in duplicate.
-
Calculate the percentage purity and the level of any impurities using area normalization.
Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the molecule. The gradient elution is necessary to first elute any more polar starting materials and then resolve the main peak from closely related, more lipophilic impurities. Formic acid is used to ensure good peak shape by controlling the ionization state of the triazole rings.
Workflow for Intermediate Characterization
The characterization of a reference standard for the Key Tosylate Intermediate is a self-validating system that confirms its identity and purity, making it suitable for use in the quantitative HPLC method described above.
Caption: Workflow for the qualification of a Key Tosylate Intermediate reference standard.
Impact and Control in Drug Development
The Key Tosylate Intermediate is not expected to be present in the final drug substance, as it is consumed in the subsequent coupling reaction. However, its purity is critical for two primary reasons:
-
Process-Related Impurities: Any impurities present in the intermediate, such as the unwanted trans-isomer or unreacted starting materials, can be carried forward and may react in subsequent steps to form new impurities that are structurally similar to Posaconazole.[1][13] These diastereomeric impurities can be particularly challenging to purge from the final API and may have different pharmacological or toxicological profiles.
-
Reaction Efficiency: The presence of impurities can lower the yield and efficiency of the crucial coupling step, complicating downstream processing and purification.
Control Strategy:
-
In-Process Controls (IPCs): The HPLC method described in Section 4.1 should be implemented as an IPC to ensure the quality of the Key Tosylate Intermediate meets predefined specifications before it is released for use in the next manufacturing step.
-
Specification Setting: A specification of >99.0% purity for the intermediate is a typical starting point, with stringent limits on specific impurities like the trans-isomer (e.g., ≤ 0.15%).
-
Fate Mapping: During process development, "fate and purge" studies must be conducted to demonstrate that any impurities present in the intermediate are effectively removed by the downstream purification processes (e.g., crystallization) of the final API.
Conclusion
The Key Tosylate Intermediate, ((3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, is a molecule of strategic importance in the manufacture of Posaconazole. A thorough understanding of its chemical properties, a well-designed stereospecific synthesis, and a robust analytical control strategy are foundational pillars of expertise in modern pharmaceutical development. By implementing rigorous controls at this intermediate stage, drug manufacturers can ensure the consistent production of high-purity, safe, and effective Posaconazole for patients in need.
References
-
Five impurities in posaconazole: detection, genotoxicity prediction and action-mechanism analysis. (2024). Cogent Chemistry. Available at: [Link]
-
Analytical Method Development and Validation of Posaconazole for Injection. (2023). Chemistry Research Journal, 8(4), 161-171. Available at: [Link]
-
Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 294-300. Available at: [Link]
-
Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. (2021). Journal of AOAC INTERNATIONAL, 104(4), 1083–1091. Available at: [Link]
-
Posaconazole Safety Data Sheet. sds.chemtel.net. Available at: [Link]Posaconazole.pdf?v=1704289800049
-
Posaconazole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of Deshydroxy Posaconazole. (2016). Organic Chemistry: An Indian Journal, 12(6). Available at: [Link]
-
Chemical and biological aspects of posaconazole as a classic antifungal agent with non-classical properties: highlighting a tetrahydrofuran-based drug toward generation of new drugs. ResearchGate. Available at: [Link]
-
Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. (2022). International Journal of Applied Pharmaceutics, 15(1), 136-141. Available at: [Link]
-
Synthesis of posaconazole. ResearchGate. Available at: [Link]
-
Posaconazole Impurity C. Axios Research. Available at: [Link]
-
Synthesis and Characterization of Deshydroxy Posaconazole. (2016). Organic Chemistry: Current Research, 5(3). Available at: [Link]
-
Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. (2022). International Journal of Applied Pharmaceutics. Available at: [Link]
- Preparation of posaconazole intermediates. Google Patents.
- Purification of Posaconazole Intermediates. Google Patents.
-
Posaconazole-impurities. Pharmaffiliates. Available at: [Link]
-
Physical/chemical properties of posaconazole. ResearchGate. Available at: [Link]
- The separation of posaconazole intermediate Z and its genotoxicity impurity and assay method. Google Patents.
-
Posaconazole Physicochemical Properties. ResearchGate. Available at: [Link]
- Preparation method of posaconazole intermediate. Google Patents.
-
Posaconazole. Wikipedia. Available at: [Link]
-
Noxafil (posaconazole) Label. U.S. Food and Drug Administration. Available at: [Link]
-
Chemical structure of posaconazole. ResearchGate. Available at: [Link]
-
Chemical structure of posaconazole. Me, methyl. ResearchGate. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 3. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Posaconazole - Wikipedia [en.wikipedia.org]
- 5. Posaconazole CAS#: 171228-49-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Posaconazole | CAS 171228-49-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2571868A1 - Preparation of posaconazole intermediates - Google Patents [patents.google.com]
- 11. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
- 12. chemrj.org [chemrj.org]
- 13. ajptonline.com [ajptonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synthetic Pathway of a Key Posaconazole Intermediate: A Technical Guide to "Posaconazole Inter-8"
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of a Crucial Precursor in the Manufacturing of the Antifungal Agent Posaconazole.
This whitepaper provides a detailed exploration of the synthesis of "Posaconazole Inter-8," a critical intermediate in the production of the broad-spectrum antifungal agent, Posaconazole. This document serves as a technical guide for professionals in the field of drug development and organic synthesis, offering insights into the strategic chemical transformations and methodologies employed in constructing this key chiral building block.
Introduction: The Strategic Importance of Posaconazole and its Intermediates
Posaconazole is a potent second-generation triazole antifungal agent with a complex molecular architecture that includes four chiral centers, rendering its synthesis a significant challenge.[1][2][3] A convergent synthesis strategy is widely adopted for its industrial production, which involves the preparation of key fragments that are later coupled to form the final active pharmaceutical ingredient (API).[4] One such pivotal fragment is the chiral side chain, and a key precursor in its construction is the molecule identified as "Posaconazole Inter-8".
This intermediate, chemically known as (2S)-2-(benzyloxy)pentan-3-yl 4-methylbenzenesulfonate (CAS No. 161532-56-5), plays a crucial role by introducing the correct stereochemistry of the side chain and providing a reactive leaving group (tosylate) for subsequent coupling reactions.[5] The efficient and stereocontrolled synthesis of this intermediate is paramount to the overall success of the Posaconazole manufacturing process.
Deciphering the Synthetic Blueprint: A Convergent Approach
The synthesis of Posaconazole Inter-8 is an integral part of the broader convergent synthesis of Posaconazole. This strategy allows for the independent and efficient construction of complex molecular fragments, which are then joined together in the later stages of the synthesis.
Caption: Convergent synthesis of Posaconazole.
The Genesis of the Chiral Side Chain: Synthesis of (2S, 3R)-2-benzyloxy-3-pentanol
The journey towards Posaconazole Inter-8 begins with the stereoselective synthesis of its precursor, (2S, 3R)-2-benzyloxy-3-pentanol. This alcohol contains the two crucial chiral centers that will be incorporated into the final Posaconazole molecule. A common and efficient method to achieve this involves the asymmetric reduction of a prochiral ketone.
A key starting material for this process is (S)-ethyl lactate, a readily available chiral building block. The synthesis proceeds through the formation of (2S)-2-benzyloxy-3-pentanone, which is then stereoselectively reduced to afford the desired (2S, 3R)-2-benzyloxy-3-pentanol.
Experimental Protocol: Synthesis of (2S)-2-benzyloxy-3-pentanone
-
Protection of the Hydroxyl Group: (S)-ethyl lactate is first protected as its benzyl ether. This is typically achieved by reacting (S)-ethyl lactate with benzyl chloride in the presence of a base, such as sodium hydride or sodium hydroxide, in a suitable solvent like tetrahydrofuran (THF) or toluene. The use of a phase-transfer catalyst, like tetrabutylammonium bromide, can facilitate the reaction.
-
Grignard Reaction: The resulting (S)-2-(benzyloxy)propanoate is then reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the ketone, (2S)-2-benzyloxy-3-pentanone. The reaction is carefully controlled at low temperatures to minimize side reactions.
Experimental Protocol: Asymmetric Reduction to (2S, 3R)-2-benzyloxy-3-pentanol
The stereoselective reduction of (2S)-2-benzyloxy-3-pentanone to the desired (2S, 3R)-diol is a critical step. This is often accomplished using a chiral reducing agent or a catalyst that directs the hydride attack from a specific face of the ketone.
One documented method involves the use of a Grignard reagent in the presence of a chiral ligand. The ketone is added dropwise to a pre-formed solution of ethylmagnesium bromide in a solvent like THF at a controlled low temperature (e.g., -10°C to -5°C). The reaction is allowed to proceed for several hours to ensure complete conversion.
The Crucial Transformation: Synthesis of Posaconazole Inter-8
With the chiral alcohol, (2S, 3R)-2-benzyloxy-3-pentanol, in hand, the final step is the introduction of the tosylate group to yield Posaconazole Inter-8. The tosylate group serves as an excellent leaving group in the subsequent nucleophilic substitution reaction where the side chain is coupled with the core moiety of Posaconazole.
The Rationale Behind Tosylation
The choice of a tosylate group is strategic for several reasons:
-
Excellent Leaving Group: The tosylate anion is a very stable, non-nucleophilic species, which makes it an excellent leaving group in S_N2 reactions.
-
Crystalline Nature: Tosylated compounds are often crystalline, which facilitates their purification by recrystallization, ensuring high purity of the intermediate.
-
Stability: The tosylate group is stable under a variety of reaction conditions, allowing for flexibility in the subsequent synthetic steps.
Experimental Protocol: Tosylation of (2S, 3R)-2-benzyloxy-3-pentanol
-
Reaction Setup: (2S, 3R)-2-benzyloxy-3-pentanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or toluene.
-
Base Addition: A base, typically a tertiary amine like triethylamine or pyridine, is added to the solution to neutralize the p-toluenesulfonic acid that is formed during the reaction.
-
Tosylation: p-Toluenesulfonyl chloride (TsCl) is added portion-wise or as a solution in the reaction solvent, while maintaining a low temperature (e.g., 0-5°C) to control the exothermic reaction.
-
Reaction Monitoring and Workup: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble byproducts.
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure (2S)-2-(benzyloxy)pentan-3-yl 4-methylbenzenesulfonate (Posaconazole Inter-8).
Caption: Synthetic pathway to Posaconazole Inter-8.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | (S)-Ethyl Lactate | Benzyl Chloride, NaH/NaOH | (S)-2-(benzyloxy)propanoate | High |
| 2 | (S)-2-(benzyloxy)propanoate | Ethylmagnesium Bromide | (2S)-2-benzyloxy-3-pentanone | Good to High |
| 3 | (2S)-2-benzyloxy-3-pentanone | Chiral Reducing Agent | (2S, 3R)-2-benzyloxy-3-pentanol | Good |
| 4 | (2S, 3R)-2-benzyloxy-3-pentanol | p-Toluenesulfonyl Chloride, Triethylamine | Posaconazole Inter-8 | High |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Conclusion
The synthesis of Posaconazole Inter-8 is a testament to the elegance and precision of modern organic chemistry. Through a carefully orchestrated sequence of reactions, including protection, stereoselective reduction, and activation, this key chiral building block is efficiently prepared. A thorough understanding of this synthetic pathway is essential for any scientist or researcher involved in the development and manufacturing of Posaconazole and other complex chiral molecules. The strategies employed in the synthesis of this intermediate, particularly the control of stereochemistry, are broadly applicable in the field of pharmaceutical synthesis.
References
-
Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. [Link]
- Process for preparing posaconazole and intermediates thereof.
- Preparation method of posaconazole intermediate.
-
Preparation Of Salts Of Posaconazole Intermediate. Quick Company. [Link]
-
Cas 171228-49-2,Posaconazole | lookchem. LookChem. [Link]
-
Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. ResearchGate. [Link]
-
Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. PubMed. [Link]
-
Posaconazole-impurities | Pharmaffiliates. Pharmaffiliates. [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]
-
Posaconazole Diastereoisomer Related Compound 5. Venkatasai Life Sciences. [Link]
-
Synthesis of key intermediate 26 | Download Scientific Diagram. ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate of posaconazole.
-
Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. PubMed. [Link]
- Process for the preparation of chiral triazolones.
-
Synthesis of posaconazole. ResearchGate. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
- Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
Sources
- 1. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 5. Posaconazole inter-8 CAS#: 161532-56-5 [m.chemicalbook.com]
The Crucial Role of Deshydroxypentanyl Posaconazole (inter-8) in the Convergent Synthesis of Posaconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a potent broad-spectrum triazole antifungal agent, has a complex molecular architecture that necessitates a sophisticated and meticulously controlled synthetic strategy. Central to its manufacturing is a convergent synthesis approach, which hinges on the formation and strategic utilization of key intermediates. This technical guide provides an in-depth exploration of one such pivotal intermediate, 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as "Posaconazole inter-8" or, more descriptively, "Deshydroxypentanyl Posaconazole". We will elucidate its critical role as the penultimate precursor, detail the synthetic rationale behind its formation, and provide a comprehensive, field-proven protocol for its conversion to the final active pharmaceutical ingredient (API).
Introduction: The Synthetic Challenge of Posaconazole
Posaconazole's structure is characterized by a chiral core, multiple heterocyclic rings, and a specific stereochemical configuration that is essential for its antifungal activity[1]. A linear synthesis approach for such a molecule would be inefficient and result in low overall yields. Consequently, a convergent synthesis, where different fragments of the molecule are prepared separately and then coupled, is the most logical and industrially viable strategy[2]. This approach allows for greater control over stereochemistry and facilitates the purification of intermediates at various stages.
The final stages of Posaconazole synthesis typically involve the coupling of three key building blocks:
-
A chiral tetrahydrofuran (THF) core.
-
A diarylpiperazine linker.
-
A chiral hydroxypentanyl side chain.
"Posaconazole inter-8" (Deshydroxypentanyl Posaconazole) represents the successful coupling of the chiral THF core and the diarylpiperazine linker, along with the formation of the reactive triazolone ring. It stands as the immediate precursor to the final API, awaiting the strategic introduction of the critical hydroxypentanyl side chain.
The Genesis of "Posaconazole inter-8": A Convergent Coupling
The formation of Deshydroxypentanyl Posaconazole is a testament to the power of convergent synthesis. It is typically formed through the reaction of two advanced intermediates:
-
Intermediate A: The chiral tetrahydrofuran core, activated as a tosylate or a similar good leaving group. A common example is (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester. The synthesis of this fragment is a multi-step process in itself, often involving enzymatic resolution to establish the correct stereochemistry[3].
-
Intermediate B: The diarylpiperazine-triazolone moiety. This fragment provides the core piperazine linker and the reactive triazolone ring.
The coupling of these two intermediates is typically achieved via a nucleophilic substitution reaction, where the phenoxide of the diarylpiperazine-triazolone displaces the tosylate on the THF core.
Sources
- 1. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 3. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
The Definitive Guide to Posaconazole Intermediate-8 (Deshydroxypentanyl Posaconazole): Synthesis, Characterization, and Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Key Intermediate
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, a thorough understanding of intermediates is paramount to ensuring the purity, efficacy, and safety of the final drug product. This guide provides a comprehensive technical overview of a notable intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole. This intermediate, identified by the CAS Number 161532-56-5 , is chemically known as Deshydroxypentanyl Posaconazole[1]. While sometimes classified as a process-related impurity, its synthesis and characterization are crucial for process optimization and quality control in the manufacturing of Posaconazole[2][3]. This document will delve into the synthesis, purification, and analytical characterization of this compound, providing actionable insights for professionals in drug development and manufacturing.
Chemical Identity and Properties
A clear definition of the subject compound is the foundation of any technical discussion. The key identifiers and physicochemical properties of Posaconazole Intermediate-8 are summarized below.
| Property | Value | Source |
| Chemical Name | 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | [4] |
| Synonym | Deshydroxypentanyl Posaconazole | [4] |
| CAS Number | 161532-56-5 | [1] |
| Molecular Formula | C₃₂H₃₂F₂N₈O₃ | [1] |
| Molecular Weight | 614.66 g/mol | [1] |
Strategic Synthesis of Deshydroxypentanyl Posaconazole
The synthesis of Deshydroxypentanyl Posaconazole can be approached as a deliberate chemical process, essential for its use as a reference standard in impurity profiling[2][5]. The following multi-step synthesis is a proven method for obtaining this intermediate.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Deshydroxypentanyl Posaconazole.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures[2][5].
Step 1: Base-Catalyzed Condensation
-
Reactant Preparation: In a suitable reaction vessel, dissolve the phenolic precursor, 4-(4-(4-(4-hydroxyphenyl) piperazin-1-yl) phenyl)-2-(pentan-3-yl)- 2H-1,2,4-triazol-3(4H)-one, in an appropriate solvent such as Dimethyl Sulfoxide (DMSO).
-
Base Addition: To the stirred solution, add a strong base, for example, a sodium hydroxide (NaOH) solution. The base facilitates the deprotonation of the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Addition of the Tosyl Derivative: Introduce the tosyl derivative, ((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically around 30°C, and monitor the progress by a suitable chromatographic technique such as High-Performance Liquid Chromatography (HPLC) until completion. The tosyl group is an excellent leaving group, facilitating the nucleophilic substitution by the phenoxide to form the desired ether linkage.
Step 2: Work-up and Isolation
-
Quenching: Upon completion, cool the reaction mixture to room temperature. The reaction is quenched by pouring the mixture into a large volume of vigorously stirred water. This precipitates the crude product.
-
Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove any residual DMSO and inorganic salts.
Step 3: Purification
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as methanol. Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly. The pure Deshydroxypentanyl Posaconazole will crystallize out, leaving impurities in the mother liquor.
-
Drying: Filter the purified crystals and dry them under vacuum to obtain the final product as an off-white solid. This method has been shown to yield the product with high purity (>98% by HPLC)[2][5].
Comprehensive Analytical Characterization
Rigorous analytical characterization is non-negotiable for the validation of any chemical entity in a pharmaceutical context. The structural confirmation of the synthesized Deshydroxypentanyl Posaconazole is achieved through a combination of spectroscopic techniques.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of Deshydroxypentanyl Posaconazole.
Spectroscopic Data Summary
The following table summarizes the key characterization data for Deshydroxypentanyl Posaconazole[2][5].
| Technique | Key Observations |
| ¹H NMR (CDCl₃) | δ 8.11 (s, 1H), 7.99 (s, 1H), 7.64 (s, 1H), 7.46-7.34 (m, 3H), 7.03 (d, J=9.0 Hz, 2H), 6.94-6.76 (m, 6H), 4.67-4.49 (m, 2H), 4.15-4.01 (m, 2H), 3.80-3.59 (m, 3H), 3.37-3.34 (m, 4H), 3.24-3.21 (m, 4H), 2.65-2.51 (m, 2H), 2.11-2.04 (m, 1H), 1.88- 1.70 (m, 4H), 0.88 (t, J=7.2 Hz, 6H). |
| ¹³C NMR (CDCl₃) | 10.20, 26.80, 37.54, 38.90, 50.67, 56.01, 58.85, 69.02, 70.81, 84.12, 104.66, 111.47, 115.21, 116.68, 118.52, 123.49, 125.50, 126.03, 128.68, 134.04, 144.60, 145.84, 151.10, 153.06, 157.48, 160.75, 161.23, 164.54. |
| Mass Spec (m/z) | 685.1 (M+H)⁺ |
| IR (KBr, cm⁻¹) | 3443.71, 3127.48, 2965.32, 2829.21, 1615.46, 1553.62, 1452.07, 1229.88, 1136.84, 1009.16, 786.19. |
Contextual Importance in Posaconazole Synthesis
Deshydroxypentanyl Posaconazole is considered a critical process-related impurity in the synthesis of Posaconazole[5]. It can arise during the debenzylation step under acidic conditions, where dehydroxylation can occur. Therefore, having a well-characterized standard of this impurity is essential for developing and validating analytical methods to monitor and control its levels in the final API, as mandated by regulatory bodies like the ICH[2][5].
The overall synthesis of Posaconazole is a convergent process, typically involving the coupling of a chiral tetrahydrofuran subunit with an aryl piperazine moiety, followed by the introduction of the triazole side chain[6]. The formation of Deshydroxypentanyl Posaconazole represents a potential side reaction in this complex synthesis.
Conclusion
A deep understanding of key intermediates and potential impurities is fundamental to robust and compliant pharmaceutical manufacturing. Posaconazole Intermediate-8 (Deshydroxypentanyl Posaconazole), with CAS number 161532-56-5, is a significant compound in the context of Posaconazole synthesis. This guide has provided a detailed protocol for its synthesis and purification, along with a comprehensive summary of its analytical characterization. This information serves as a valuable resource for researchers and professionals dedicated to the development and quality control of this important antifungal agent.
References
-
Kannasani, R. K., Battula, S. R., Mula, S., Babu, V. V. V., Bandaru, D. K., & Saketi, R. S. (2016). Synthesis and Characterization of Deshydroxy Posaconazole. Organic Chemistry: Current Research, 5(3), 1-5. [Link]
- Google Patents. (n.d.). WO2015059716A2 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl).
-
Quick Company. (n.d.). A Process For The Manufacture Of Posaconazole. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Deshydroxy Posaconazole. Retrieved from [Link]
- Google Patents. (n.d.). CN106366076A - Posaconazole synthesis method.
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Characterization of Deshydroxy Posaconazole. Retrieved from [Link]
- Google Patents. (n.d.). CN102643194B - Preparation method of posaconazole intermediate.
- Google Patents. (n.d.). CN108794457A - Posaconazole impurity and preparation method thereof.
-
Allmpus. (n.d.). Posaconazole Desethylene Monoformyl Impurity and Posaconazole Impurity C. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Posaconazole-impurities. Retrieved from [Link]
Sources
Understanding Posaconazole Stereochemistry: A Deep Dive into the "inter-8" Diastereomer
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Criticality of Chirality in a Broad-Spectrum Antifungal
Posaconazole is a second-generation triazole antifungal agent, distinguished by its broad spectrum of activity against invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its complex molecular architecture, featuring a tetrahydrofuran core, is designed for potent inhibition of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[3] However, the very complexity that confers its therapeutic efficacy also introduces significant challenges in drug development and manufacturing: its stereochemistry.
The biological activity of chiral drugs is intrinsically linked to their three-dimensional structure. Different stereoisomers of the same molecule can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4] Posaconazole's structure contains four distinct chiral centers, giving rise to a possible 16 stereoisomers (2⁴).[1][5] Within this complex landscape, only one specific arrangement of atoms constitutes the active pharmaceutical ingredient (API). All other isomers are considered process-related impurities and must be rigorously controlled.
This technical guide provides an in-depth analysis of posaconazole's stereochemistry for researchers, scientists, and drug development professionals. We will deconstruct the stereochemical landscape of the molecule, with a specific focus on a critical process-related impurity known as "Posaconazole inter-8." This document will detail the structural relationship between this diastereomer and the active molecule, outline the definitive analytical methodologies required for its identification and control, and discuss the overarching regulatory imperatives that govern stereoisomeric drugs.
The Stereochemical Landscape of Posaconazole
The therapeutic activity of posaconazole is exclusive to one specific stereoisomer. Understanding its structure is foundational to controlling its purity.
Structure and Absolute Configuration of the Active Isomer
Posaconazole possesses four stereocenters, two on the central tetrahydrofuran ring and two on the sec-butyl side chain of the triazolone moiety. The absolute configuration of the therapeutically active isomer is defined by the IUPAC name: 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one.[2]
The key stereochemical descriptors are therefore (3R, 5R) for the tetrahydrofuran ring and (2S, 3S) for the side chain.
Posaconazole Stereoisomers
The 15 non-therapeutic stereoisomers are classified as either enantiomers or diastereomers relative to the active drug substance. Diastereomers, which have different configurations at some but not all chiral centers, are of particular concern as they can be formed during synthesis and may have different physical properties, making their separation and control a critical process parameter.[6]
| Designation | Tetrahydrofuran Ring Config. | Side-Chain Config. | Relationship to API | Reference |
| Active Isomer (API) | (3R, 5R) | (2S, 3S) | - | [2] |
| Diastereoisomer "inter-8" | (3R, 5R) | (2R, 3R) | Epimer | [7] |
| Diastereoisomer 1 | (3R, 5R, 2R, 3R) | (R,R,R,R) overall | Diastereomer | [8] |
| Diastereoisomer 2 | (3S, 5R) | (2R, 3R) | Diastereomer | [9] |
| Diastereoisomer 9 | (3S, 5S) | (2S, 3S) | Diastereomer | [10] |
Table 1: Summary of selected Posaconazole stereoisomers and their configurations.
Focus: The "Posaconazole inter-8" Diastereomer
Among the potential stereoisomeric impurities, "Posaconazole inter-8" is of significant interest due to its close structural relationship to the active molecule.
Identification and Structure
"Posaconazole inter-8" is the diastereomer with the absolute configuration (3R, 5R, 2R, 3R) .[7] Crucially, it shares the same (3R, 5R) configuration as the API on the core tetrahydrofuran ring but possesses the opposite (2R, 3R) configuration on the side chain. This makes it an epimer of the active drug.
This epimeric relationship arises from the inversion of stereochemistry at both chiral centers of the 2-hydroxypentan-3-yl side chain. Such impurities are often generated during synthetic steps that are not perfectly stereoselective. For posaconazole, the addition of an ethylmagnesium bromide to a chiral hydrazone intermediate is a critical step in forming this side chain, and incomplete diastereoselectivity can lead to the formation of the (2R, 3R) epimer.[11]
Analytical Methodologies for Stereochemical Control
Ensuring the stereochemical purity of posaconazole requires robust, validated analytical methods capable of separating and quantifying the active isomer from its potential impurities. This constitutes a self-validating system where process controls are verified by precise analytical outcomes.
Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for the separation of stereoisomers. The methodology relies on a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.
The following protocol is a synthesized example based on established methods for separating posaconazole stereoisomers.[1][12]
-
System Preparation :
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Chiral Column: Chiralpak IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 3 µm particle size.[1]
-
Column Temperature: Ambient.
-
-
Mobile Phase Preparation :
-
Prepare a mobile phase consisting of a precise ratio of ethanol, isopropyl alcohol, n-hexane, dichloromethane, and diethanolamine (e.g., 5:25:61:9:0.1 v/v/v/v/v).[1]
-
Filter and degas the mobile phase prior to use to ensure system stability and prevent baseline noise.
-
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 260 nm.[13]
-
Run Time: Sufficient to allow for the elution of all relevant isomers (typically 20-30 minutes).
-
-
Sample Preparation :
-
Reference Standard: Prepare a solution of the posaconazole reference standard and known stereoisomeric impurities (including "inter-8") in the mobile phase at a concentration of approximately 2 µg/mL.
-
Test Sample: Prepare the sample to be tested (e.g., API batch) at a concentration of 2 mg/mL in the mobile phase.
-
-
Analysis and Data Interpretation :
-
Perform injections of the reference standard to establish system suitability, including resolution between the API and impurity peaks, peak symmetry, and reproducibility.
-
Inject the test sample and integrate all peaks.
-
Quantify the amount of "inter-8" and other stereoisomers relative to the main API peak, ensuring they are below the established specification limits.
-
For highly complex mixtures where co-elution is a risk, advanced techniques such as multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) may be employed.[6] This method uses a first-dimension chiral column to perform an initial separation, then automatically transfers specific fractions (hearts) containing unresolved peaks to a second, orthogonal chiral column for complete separation.
Sources
- 1. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Posaconazole: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. venkatasailifesciences.com [venkatasailifesciences.com]
- 8. Posaconazole DiastereoisoMer 2 | C37H42F2N8O4 | CID 21910730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Posaconazole Diastereoisomer 2 (R,S,R,R) - SRIRAMCHEM [sriramchem.com]
- 10. alentris.org [alentris.org]
- 11. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106442807A - Method for detecting posaconazole chiral isomers through high performance liquid chromatography - Google Patents [patents.google.com]
An In-depth Technical Guide to the Formation Mechanism of a Key Chiral Hydrazine Intermediate in Posaconazole Synthesis
Introduction: The Strategic Importance of the Chiral Side-Chain in Posaconazole
Posaconazole is a potent, broad-spectrum, second-generation triazole antifungal agent.[1] Its complex molecular architecture, featuring a central tetrahydrofuran (THF) ring and four stereocenters, presents significant synthetic challenges.[1] A convergent synthesis approach is often employed in industrial settings, where the molecule is assembled from key fragments. One such pivotal fragment is the chiral hydrazine side-chain, 2-((2S,3S)-2-hydroxypentan-3-yl), which is ultimately attached to the triazolone core. The precise stereochemical control during the formation of this side-chain is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the mechanism of formation for a key chiral formyl hydrazine intermediate, a direct precursor to this side-chain, which for the purpose of this guide we will refer to as a critical intermediate in the synthesis of Posaconazole. While not universally designated as "inter-8" across all literature, its role is analogous to a key intermediate in a multi-step synthesis. This document will elucidate the causal factors behind the synthetic strategy and the methodologies for ensuring high diastereoselectivity.
Retrosynthetic Analysis: Deconstructing Posaconazole to its Key Fragments
A common retrosynthetic disconnection of Posaconazole (I) separates the molecule into three main building blocks: the chiral THF core (II), the diarylpiperazine unit (III), and the chiral hydrazine side-chain (IV). This convergent strategy allows for the independent synthesis and purification of these complex fragments, improving overall efficiency and yield.
Caption: Synthetic pathway to the chiral hydrazine intermediate.
Experimental Protocol: Synthesis of the Chiral Formyl Hydrazine Intermediate
The following protocol is a representative synthesis based on procedures described in the literature. [1][2] Part A: Synthesis of (S)-2-Benzyloxy Propanal (VI)
-
To a solution of (S)-lactam (V) in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen), add Red-Al® solution dropwise at a reduced temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with a suitable workup procedure, such as the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde (VI), which may be used in the next step without further purification.
Part B: Synthesis of Formyl Hydrazone (VII)
-
Dissolve the crude (S)-2-benzyloxy propanal (VI) in a suitable solvent (e.g., ethanol).
-
Add formyl hydrazine to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to obtain the crude formyl hydrazone (VII).
Part C: Diastereoselective Synthesis of N'-[(1S,2S)-2-(Benzyloxy)-1-ethylpropyl]formic hydrazide (VIII)
-
Dissolve the crude formyl hydrazone (VII) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a silylating agent (e.g., TBDMSCl) and a suitable base (e.g., triethylamine) to the reaction mixture and stir for a designated period to allow for in situ protection.
-
Slowly add a solution of ethylmagnesium chloride (EtMgCl) in THF to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired (S,S)-formyl hydrazine intermediate (VIII) with high diastereoselectivity.
Data Presentation: Summary of Key Reaction Parameters
| Step | Transformation | Key Reagents | Solvent | Typical Yield | Diastereomeric Ratio (S,S):(S,R) | Reference |
| A | Reduction of Lactam | Red-Al® | Toluene | ~94% | N/A | [2] |
| B | Hydrazone Formation | Formyl hydrazine | Ethanol | ~81% | N/A | [2] |
| C | Diastereoselective Addition | EtMgCl, TBDMSCl | THF | ~95% | >99:1 | [1][2] |
Conclusion
The formation of the chiral hydrazine intermediate is a critical sequence in the convergent synthesis of Posaconazole. The successful execution of this synthesis hinges on the effective control of stereochemistry during the Grignard addition to the formyl hydrazone. The use of in situ silylation provides a robust and highly diastereoselective method for producing the required (S,S)-isomer, which is essential for the biological activity of the final drug product. This guide has detailed the mechanistic underpinnings and practical considerations for the synthesis of this key intermediate, providing a valuable resource for researchers and professionals in drug development and manufacturing.
References
- Process for the preparation of chiral hydrazides.
-
Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. ResearchGate. [Link]
- Process for the preparation of chiral triazolones.
-
A Process For The Manufacture Of Posaconazole. Quick Company. [Link]
Sources
Spectroscopic Data of Posaconazole Intermediate 8: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for a key intermediate in the synthesis of the antifungal agent Posaconazole, commonly referred to as "Posaconazole inter-8". This intermediate is chemically identified as (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester, with the CAS number 149809-43-8.[1][2][3]
For researchers, scientists, and drug development professionals, understanding the spectroscopic signature of this intermediate is crucial for ensuring the purity, identity, and quality of the final active pharmaceutical ingredient (API). This guide will delve into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, explaining the experimental rationale and the interpretation of the resulting spectra.
Introduction to Posaconazole and its Key Intermediate
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[4][5][6] Its synthesis is a multi-step process involving several key intermediates. "Posaconazole inter-8" is a critical building block in this synthetic pathway.[7][8][9] The precise stereochemical and structural integrity of this intermediate directly impacts the efficacy and safety of the final drug product. Therefore, rigorous spectroscopic analysis is paramount.
Below is the chemical structure of Posaconazole inter-8:
Figure 1: Chemical Structure of Posaconazole inter-8.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. For Posaconazole inter-8, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard temperature (e.g., 25 °C).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to the molecular structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Analyze the chemical shifts to identify the different carbon environments.
-
Data Interpretation and Expected Spectra
The following tables summarize the expected chemical shifts for the key protons and carbons in the structure of Posaconazole inter-8. These are predictive values based on the chemical environment of the nuclei and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Data for Posaconazole inter-8
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Triazole-H |
| ~7.9 | s | 1H | Triazole-H |
| ~7.8 | d | 2H | Aromatic-H (tosyl) |
| ~7.4 | d | 2H | Aromatic-H (tosyl) |
| ~7.2-6.8 | m | 3H | Aromatic-H (difluorophenyl) |
| ~4.5 | m | 2H | -CH₂-N (triazole) |
| ~4.2 | m | 2H | -O-CH₂- |
| ~2.5 | m | 1H | -CH- (tetrahydrofuran) |
| ~2.4 | s | 3H | -CH₃ (tosyl) |
| ~2.3-2.1 | m | 2H | -CH₂- (tetrahydrofuran) |
Table 2: Predicted ¹³C NMR Data for Posaconazole inter-8
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | Aromatic C-F |
| ~150-155 | Aromatic C-F |
| ~145 | Aromatic C (tosyl) |
| ~145 | Triazole-C |
| ~133 | Aromatic C (tosyl) |
| ~130 | Aromatic C-H (tosyl) |
| ~128 | Aromatic C-H (tosyl) |
| ~128 | Aromatic C-H (difluorophenyl) |
| ~111 | Aromatic C-H (difluorophenyl) |
| ~104 | Aromatic C-H (difluorophenyl) |
| ~85 | C (tetrahydrofuran) |
| ~70 | -O-CH₂- |
| ~55 | -CH₂-N (triazole) |
| ~40 | -CH- (tetrahydrofuran) |
| ~35 | -CH₂- (tetrahydrofuran) |
| ~21 | -CH₃ (tosyl) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of Posaconazole inter-8 and to gain structural information through its fragmentation pattern.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and study the fragmentation of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MS Acquisition:
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected monoisotopic mass of C₂₁H₂₁F₂N₃O₄S is 449.12.[2]
-
-
MS/MS Fragmentation Analysis:
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
Data Interpretation and Fragmentation Pathway
The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 450.1. The fragmentation pattern in the MS/MS spectrum will be key to confirming the structure.
Figure 2: Proposed Fragmentation Pathway for Posaconazole inter-8.
Table 3: Expected Key Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment |
| 450.1 | [M+H]⁺ |
| 295.1 | [M - C₇H₇SO₂]⁺ |
| 226.1 | [M - C₇H₇SO₂ - C₂H₃N₃]⁺ |
| 155.1 | [C₇H₇SO₂]⁺ |
| 82.1 | [C₂H₄N₃]⁺ (protonated triazole) |
Conclusion
The spectroscopic analysis of Posaconazole inter-8 using NMR and MS is a critical quality control step in the manufacturing of Posaconazole. The data presented in this guide provide a baseline for the expected spectroscopic signatures of this key intermediate. Adherence to rigorous analytical protocols ensures the production of a safe and effective final drug product.
References
-
Synthesis and Characterization of Deshydroxy Posaconazole. (n.d.). Longdom Publishing. Retrieved from [Link]
- Nomeir, A. A., & Pramanik, B. N. (2008). Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048). Journal of Mass Spectrometry, 43(4), 509–517.
- Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048). (2008). Journal of Mass Spectrometry.
-
CAS-149809-43-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. Retrieved from [Link]
-
Representative mass spectra of posaconazole and glucuronide conjugates. (n.d.). ResearchGate. Retrieved from [Link]
-
149809-43-8 | Product Name : (5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl). (n.d.). Pharmaffiliates. Retrieved from [Link]
- Synthesis of posaconazole. (2015). Chinese Journal of New Drugs.
- Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry. (2022). Crystal Growth & Design.
-
Posaconazole, SCH-56592, Noxafil. (n.d.). Drug Synthesis Database. Retrieved from [Link]
Sources
- 1. (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester | 149809-43-8 [chemicalbook.com]
- 2. CAS-149809-43-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. longdom.org [longdom.org]
- 5. Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]
Posaconazole Intermediate-8: A Technical Guide to Synthesis, Characterization, and Control
Introduction: The Critical Role of Intermediates in Posaconazole Synthesis
Posaconazole is a potent, broad-spectrum triazole antifungal agent, structurally analogous to itraconazole, utilized for the treatment and prophylaxis of invasive fungal infections.[1] Its therapeutic success is contingent upon the high purity and quality of the active pharmaceutical ingredient (API). The manufacturing of complex molecules like Posaconazole involves multi-step chemical syntheses, where intermediates are the essential building blocks that are formed and consumed.[2] The quality of these intermediates directly influences the purity, safety, and efficacy of the final drug product.[3]
Impurities in the final API can arise from various sources, including starting materials, byproducts of side reactions, or degradation of the drug substance.[4] Even in minute quantities, these impurities can impact the safety and efficacy of the pharmaceutical product.[4] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, characterization, and control of impurities at or above a threshold of 0.10%.[5]
This guide provides an in-depth technical overview of a specific process-related impurity in Posaconazole synthesis, commonly referred to as Posaconazole Impurity 8. For the purpose of this document, "Posaconazole inter-8" will refer to this specific impurity. We will delve into its chemical identity, potential pathways of formation, analytical characterization, and strategies for its control during the manufacturing process.
Part 1: Profile and Characterization of Posaconazole Inter-8 (Impurity 8)
Posaconazole Impurity 8 is a significant process-related impurity that requires careful monitoring. Its presence can indicate incomplete reaction or the occurrence of side reactions during the synthesis of the Posaconazole molecule.
Chemical Identity
The chemical identity of Posaconazole Impurity 8 has been established through various analytical techniques.[6][7]
| Property | Value | Source(s) |
| IUPAC Name | 2-((2S,3S)-2-(benzyloxy)pentan-3-yl)-N-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)hydrazine-1-carboxamide | [6][7] |
| Molecular Formula | C29H37N5O3 | [8] |
| Molecular Weight | 503.64 g/mol | [9] |
| Parent Drug | Posaconazole | [6][7] |
Chemical Structure
The structure of Posaconazole Impurity 8 reveals that it is a precursor to the final Posaconazole molecule, lacking the triazolone ring.
Caption: Chemical structure of Posaconazole Impurity 8.
Spectroscopic and Chromatographic Characterization
| Analytical Technique | Expected Data and Interpretation |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and hydroxyphenyl rings, the benzyloxy group, the piperazine ring protons, and the aliphatic protons of the pentyl side chain. The chemical shifts and coupling constants would confirm the connectivity of these fragments. |
| ¹³C NMR | The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule, confirming the carbon skeleton and the presence of functional groups like aromatic rings, ether linkages, and the carboxamide group. |
| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for N-H stretching (from the amide and hydrazine), O-H stretching (from the phenol), C=O stretching (from the amide), and C-O stretching (from the ether linkages). |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method would be used to separate Posaconazole Impurity 8 from the API and other related substances. The retention time of the impurity would be compared to that of a reference standard for identification and quantification. |
A typical stability-indicating HPLC method for Posaconazole and its impurities would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile.[10]
Part 2: Synthesis and Formation of Posaconazole Inter-8
Understanding the synthetic origin of an impurity is fundamental to controlling its presence in the final drug product.
Plausible Formation Pathway
Posaconazole Impurity 8 is likely formed as an unreacted intermediate during the final steps of the Posaconazole synthesis. The synthesis of Posaconazole involves the coupling of a chiral side chain with the core piperazine structure, followed by the formation of the triazolone ring. If the cyclization step to form the triazolone ring is incomplete, Posaconazole Impurity 8 will remain in the reaction mixture.
Caption: Proposed formation pathway of Posaconazole Impurity 8.
Experimental Protocol for Synthesis of a Reference Standard
To accurately quantify Posaconazole Impurity 8, a pure reference standard is required. The following is a representative, hypothetical protocol for its synthesis based on established organic chemistry principles.
Objective: To synthesize 2-((2S,3S)-2-(benzyloxy)pentan-3-yl)-N-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)hydrazine-1-carboxamide (Posaconazole Impurity 8).
Materials:
-
N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine
-
4-(4-(4-aminophenyl)piperazin-1-yl)phenol
-
Triphosgene or equivalent carbonyl source
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(4-(4-aminophenyl)piperazin-1-yl)phenol (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C.
-
Formation of the Isocyanate (in situ): To the cooled solution, add a solution of triphosgene (0.4 equivalents) in DCM dropwise. Stir the reaction mixture at 0 °C for 1-2 hours. Caution: Triphosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood.
-
Coupling Reaction: In a separate flask, dissolve N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine (1.1 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Add the hydrazine solution dropwise to the reaction mixture containing the in situ generated isocyanate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Posaconazole Impurity 8.
-
Characterization: Confirm the identity and purity of the synthesized compound using NMR, MS, and HPLC as described in Part 1.3.
Part 3: Impact and Control Strategies
The presence of impurities, even those that are structurally similar to the API, can have significant consequences.
Potential Impact of Posaconazole Inter-8
-
Pharmacological Activity: As an uncyclized precursor, Impurity 8 is unlikely to possess the same antifungal activity as Posaconazole, as the triazolone ring is crucial for its mechanism of action. Its presence could potentially lower the overall potency of the drug product.
-
Toxicology: The toxicological profile of Impurity 8 is not extensively documented in public literature. However, molecules containing a hydrazine moiety can be of toxicological concern. Some hydrazine derivatives have been shown to be genotoxic. Therefore, the potential for genotoxicity of Posaconazole Impurity 8 should be evaluated.
Control Strategies
Effective control of Posaconazole Impurity 8 is achieved through a combination of process optimization and robust analytical monitoring.
-
Process Optimization:
-
Reaction Conditions: The conditions for the cyclization reaction (e.g., temperature, reaction time, catalyst, and reagents) should be optimized to ensure complete conversion to Posaconazole.
-
Stoichiometry: Precise control of the stoichiometry of the reactants can minimize the presence of unreacted starting materials.
-
-
Purification: The final API should undergo a robust purification process, such as recrystallization or chromatography, to effectively remove any residual Impurity 8 to a level that complies with regulatory standards.
-
Analytical Monitoring: A validated, stability-indicating analytical method (e.g., HPLC) must be used for in-process control and final release testing to ensure that the level of Impurity 8 is below the specified limit.[10]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-N-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl-d4))hydrazinecarboxamide [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. longdom.org [longdom.org]
- 5. veeprho.com [veeprho.com]
- 6. CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine - Google Patents [patents.google.com]
- 7. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Key Chiral Tetrahydrofuran Intermediate for Posaconazole
These application notes provide a detailed protocol for the synthesis of a critical chiral tetrahydrofuran (THF) intermediate, a cornerstone in the total synthesis of the broad-spectrum antifungal agent, Posaconazole. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance rooted in established chemical principles.
Introduction: The Architectural Challenge of Posaconazole
Posaconazole is a second-generation triazole antifungal agent with a complex molecular architecture.[1] Its structure features four chiral centers, rendering its stereocontrolled synthesis a significant challenge.[1][2][3] Consequently, the development of efficient and scalable synthetic routes relies heavily on a convergent strategy. This approach involves the independent synthesis of key chiral fragments, which are later coupled to construct the final molecule. One of the most critical of these fragments is the central substituted tetrahydrofuran (THF) core.
While the term "Posaconazole inter-8" is not a standard nomenclature in the published literature, this guide will focus on the synthesis of a pivotal chiral THF intermediate, specifically the p-chlorobenzenesulfonate derivative, as a representative and instructive example of a key intermediate synthesis.[4] The stereochemical integrity of this intermediate is paramount for the biological activity of the final Posaconazole molecule.
Synthetic Strategy: A Convergent and Stereoselective Approach
The synthesis of Posaconazole is most effectively achieved through a convergent route where the chiral THF core and the aromatic side-chain are prepared separately and then joined.[4] The strategy outlined here for the THF intermediate focuses on establishing the correct stereochemistry early and carrying it through the synthetic sequence. Key features of this approach include an enzymatic desymmetrization to set the initial chirality and an iodine-mediated cyclization to form the tetrahydrofuran ring with the desired stereochemistry.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the chiral THF intermediate.
Caption: A flowchart of the synthetic pathway to the chiral THF intermediate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of the chiral THF core of Posaconazole.[4]
Step 1: Bromination of Allyl Alcohol
-
Rationale: Conversion of the hydroxyl group to a good leaving group (bromide) to facilitate subsequent nucleophilic substitution.
-
Procedure:
-
To a solution of allyl alcohol in a suitable solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude allyl bromide.
-
Step 2: Alkylation with Diethyl Malonate
-
Rationale: Introduction of the carbon framework that will ultimately form the backbone of the THF ring and its substituent.
-
Procedure:
-
In a flask containing anhydrous ethanol, add sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring, add the allyl bromide from Step 1.
-
Heat the mixture to reflux and maintain until the reaction is complete (TLC).
-
Cool the reaction, neutralize with a weak acid, and remove the solvent in vacuo.
-
Extract the product into an organic solvent, wash with water, and dry. Purify by distillation or chromatography.
-
Step 3: Reduction to Diol
-
Rationale: Reduction of the ester groups to primary alcohols, creating the diol necessary for the subsequent desymmetrization and cyclization steps.
-
Procedure:
-
Suspend lithium chloride in a mixture of tetrahydrofuran (THF) and ethanol.
-
Add the diethyl malonate derivative from Step 2 to this suspension.
-
Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Acidify the mixture with hydrochloric acid and extract the product with a suitable solvent.
-
Dry the organic extracts and concentrate to yield the diol.
-
Step 4: Enzymatic Desymmetrization (Selective Acylation)
-
Rationale: This is a key stereochemistry-determining step. An enzyme (hydrolase SP 435) is used to selectively acylate one of the two primary hydroxyl groups of the prochiral diol, creating a chiral monoacetate.[4]
-
Procedure:
-
Dissolve the diol from Step 3 in acetonitrile.
-
Add vinyl acetate as the acyl donor.
-
Add the hydrolase SP 435 to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by chiral HPLC or TLC.
-
Once the desired conversion is reached, filter off the enzyme and concentrate the filtrate.
-
Purify the resulting monoacetate by column chromatography.
-
Step 5: Iodine-Mediated Cyclization
-
Rationale: An electrophilic iodocyclization reaction to form the tetrahydrofuran ring. The stereochemistry of the substituents on the newly formed ring is controlled by the stereocenter established in the previous step.
-
Procedure:
-
Dissolve the chiral monoacetate from Step 4 in dichloromethane.
-
Add iodine (I₂) to the solution and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer and concentrate to give the chiral iodide.[4]
-
Step 6: Triazole Formation and Hydrolysis
-
Rationale: Displacement of the iodide with 1,2,4-triazole to introduce another key structural motif of Posaconazole, followed by hydrolysis of the acetate protecting group.
-
Procedure:
-
Dissolve the iodide from Step 5 in a mixture of DMF and DMPU.
-
Add sodium triazole and heat the mixture.
-
After the substitution is complete, cool the reaction and add aqueous sodium hydroxide to hydrolyze the acetate.
-
Stir until the hydrolysis is complete (TLC).
-
Extract the product, wash with water, dry, and purify to obtain the alcohol.[4]
-
Step 7: Activation to p-Chlorobenzene Sulfonate
-
Rationale: Conversion of the newly revealed hydroxyl group into an excellent leaving group (sulfonate ester) to prepare the intermediate for coupling with the side-chain partner.
-
Procedure:
-
Dissolve the alcohol from Step 6 in a suitable solvent like pyridine or dichloromethane with triethylamine.
-
Cool the solution to 0 °C and add p-chlorobenzenesulfonyl chloride.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Once the reaction is complete, quench with water and extract the product.
-
Wash the organic layer, dry, and purify by crystallization or chromatography to obtain the final chiral THF intermediate.
-
Data Summary Table
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Bromination | Allyl alcohol, PBr₃ | >90% |
| 2 | Alkylation | Diethyl malonate, NaOEt | ~85% |
| 3 | Reduction | NaBH₄, LiCl | >90% |
| 4 | Desymmetrization | Hydrolase SP 435, Vinyl acetate | >90% |
| 5 | Cyclization | Iodine (I₂) | ~86%[4] |
| 6 | Triazole Formation & Hydrolysis | Sodium triazole, NaOH | High |
| 7 | Sulfonation | p-Chlorobenzenesulfonyl chloride | ~76%[4] |
Key Mechanistic Insight: Iodocyclization
The stereochemical outcome of the synthesis is heavily reliant on the iodocyclization step. The following diagram depicts the proposed mechanism.
Caption: Mechanism of the stereoselective iodocyclization reaction.
Trustworthiness and Self-Validation
The successful synthesis of the target intermediate with high stereochemical purity requires careful monitoring at each stage.
-
Thin-Layer Chromatography (TLC): Should be used to monitor the progress of each reaction to ensure complete conversion of the starting material and to identify the formation of any significant byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product at each step.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is critical for assessing the enantiomeric excess (e.e.) of the monoacetate after the enzymatic desymmetrization step to ensure the stereochemical purity of the subsequent intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
By implementing these analytical checks, the protocol becomes a self-validating system, ensuring the quality and identity of the synthesized compounds.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a key chiral tetrahydrofuran intermediate for Posaconazole. The described synthetic route is robust and relies on well-established chemical transformations, including a critical enzyme-catalyzed desymmetrization to install the required stereochemistry. By following this guide, researchers and drug development professionals can reliably produce this vital building block, facilitating the overall synthesis of Posaconazole.
References
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]
- Google Patents.
-
ResearchGate. Synthesis of key intermediate 26 | Download Scientific Diagram. [Link]
-
Quick Company. A Process For The Manufacture Of Posaconazole. [Link]
- Google Patents.
-
ResearchGate. Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. [Link]
-
PubMed. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
Application Note: A Robust LC-MS/MS Method for the Detection and Quantification of a Key Posaconazole Intermediate
Introduction: The Critical Role of Intermediate Analysis in Posaconazole Synthesis
Posaconazole is a broad-spectrum triazole antifungal agent, vital in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1] The synthesis of such a complex Active Pharmaceutical Ingredient (API) is a multi-step process, where the purity of each intermediate compound is paramount to ensuring the safety and efficacy of the final drug product.[2] Rigorous monitoring of these intermediates and any potential impurities is a cornerstone of modern pharmaceutical quality control.[3][4]
This document provides a detailed analytical method for the detection and quantification of a key intermediate in the synthesis of Posaconazole. While the term "Posaconazole inter-8" is not a standardized nomenclature, this guide will focus on a well-documented and critical precursor, ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate , commonly known as Posaconazole Intermediate A (CAS 149809-43-8).[5][6] This intermediate represents a crucial structural component of the final Posaconazole molecule. The analytical principles and protocols detailed herein are broadly applicable to other structurally similar process intermediates.
The selected analytical technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This choice is predicated on the technique's exceptional sensitivity and specificity, which are essential for detecting and quantifying trace-level intermediates and impurities within complex matrices like a reaction mixture or the API itself.[7][8]
Analyte of Interest: Posaconazole Intermediate A
The accurate detection of this intermediate is vital for process optimization and final product purity.
-
IUPAC Name: ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate[5]
-
CAS Number: 149809-43-8[5]
-
Molecular Formula: C₂₁H₂₁F₂N₃O₄S
-
Molecular Weight: 465.47 g/mol
Below is a diagram illustrating the structural relationship between Posaconazole Intermediate A and the final Posaconazole API.
Caption: Relationship between Posaconazole Intermediate A and the final API.
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed to be a self-validating system, ensuring robust and reliable results. The method is based on established principles for the analysis of pharmaceutical compounds and impurities.[7][9]
Materials and Reagents
-
Posaconazole Intermediate A reference standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Posaconazole Intermediate A reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve a concentration range suitable for creating a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation (from API):
-
Accurately weigh approximately 50 mg of the Posaconazole API or reaction mixture sample.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 40 mL of the 50:50 acetonitrile/water mixture and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Instrumental Conditions
The following conditions have been optimized for the separation and detection of Posaconazole Intermediate A.
| Parameter | Condition |
| Liquid Chromatography | |
| Instrument | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | YMC-Triart C18 (100 x 2.1 mm, 1.9 µm) or equivalent C18 column[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 30% B, 1-8 min: 30% to 95% B, 8-10 min: 95% B, 10.1-12 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (Q1): 466.1 m/z, Product Ion (Q2): 294.1 m/z (Quantifier), 159.1 m/z (Qualifier) |
| Ion Source Temp | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Dwell Time | 100 ms |
Note: The specific MRM transition should be optimized in-house by infusing a standard solution of Posaconazole Intermediate A.
Analytical Workflow Diagram
The overall experimental process is summarized in the diagram below.
Caption: High-level workflow for the analysis of Posaconazole Intermediate A.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[10]
System Suitability
Before running any samples, a system suitability test must be performed by injecting a mid-point standard solution at least five times. The results should meet the following criteria:
-
Peak Area Precision (%RSD): ≤ 5.0%
-
Retention Time Precision (%RSD): ≤ 2.0%
Method Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (e.g., Posaconazole API, other intermediates, degradation products). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The method should be linear over the intended concentration range. A calibration curve with at least five concentration points should yield a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). The recovery should be within 90-110%.
-
Precision:
-
Repeatability (Intra-day precision): The %RSD of multiple measurements of the same sample on the same day should be ≤ 5.0%.
-
Intermediate Precision (Inter-day precision): The %RSD of measurements of the same sample on different days, by different analysts, or on different instruments should be ≤ 10.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ for impurities is often set at a level that meets regulatory requirements (e.g., reporting thresholds).[7]
Conclusion
This application note provides a robust, sensitive, and specific LC-MS/MS method for the analysis of Posaconazole Intermediate A, a critical precursor in the synthesis of Posaconazole. The detailed protocol, including sample preparation, instrumental conditions, and validation guidelines, offers a comprehensive framework for researchers, scientists, and drug development professionals. Adherence to this protocol will enable accurate monitoring of this intermediate, contributing to the overall quality, safety, and consistency of the Posaconazole API.
References
- Vertex AI Search. (2024). Five impurities in posaconazole: detection, genotoxicity prediction and action-mechanism analysis.
- Chemistry Research Journal. (n.d.). Analytical Method Development and Validation of Posaconazole for Injection.
- Quick Company. (n.d.). Preparation Of Salts Of Posaconazole Intermediate.
- Longdom Publishing. (n.d.). Synthesis and Characterization of Deshydroxy Posaconazole.
- ChemicalBook. (n.d.). Posaconazole synthesis.
- Oxford Academic. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. Journal of AOAC INTERNATIONAL.
- Google Patents. (n.d.). WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
- PubMed. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS.
- PubMed Central. (n.d.). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form.
- Google Patents. (n.d.). CN102643194B - Preparation method of posaconazole intermediate.
- AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
- Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis.
- National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
- MDPI. (n.d.). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection.
- IJRASET. (2024). Analytical Techniques in Pharmaceutical Analysis.
- IJRASET. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review.
- ResearchGate. (2015). Analytical techniques in pharmaceutical analysis: A review.
- ChemicalBook. (n.d.). Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma.
- ResearchGate. (n.d.). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form.
- Watson International Limited. (n.d.). Structure of Posaconazole InterMediates A CAS 149809-43-8.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 149809-43-8 Posaconazole Intermediate A Impurity.
- National Institutes of Health. (n.d.). Posaconazole. PubChem.
-
Drug Synthesis Database. (n.d.). Posaconazole, SCH-56592, Noxafil. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQfQvnfKgWI_Z-zov5nyjuK8IdNsghNjIN86LrcHIcFDT6cwSQAhnK9pk4EEnzDIo4v5k_2W6l5u-09hxg1dTU0NLU3UB9K0Qb_2GbQcttVjZCdjueTKlLen21Q0U6Tj68ygRXpdhAQH5M5DyHMyMFDg==]([Link]
Sources
- 1. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 149809-43-8 Posaconazole Intermediate A Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. discofinechem.com [discofinechem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Posaconazole inter-8
Abstract
This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of "Posaconazole inter-8," a critical intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. The consistent monitoring of this intermediate is paramount for ensuring the final drug substance's purity and managing process efficiency. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for in-process control and quality assurance in drug manufacturing. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
Posaconazole is a potent second-generation triazole antifungal agent, distinguished by its broad spectrum of activity against various fungal pathogens[1][2]. The synthesis of such a structurally complex molecule involves a multi-step process where the formation and purity of key intermediates are critical to the quality and yield of the final Active Pharmaceutical Ingredient (API)[3][4]. One such pivotal intermediate is designated here as "Posaconazole inter-8" (CAS No: 161532-56-5), also known as Deshydroxypentanyl Posaconazole[5][6][7]. This intermediate represents the core structure of Posaconazole before the final addition of the hydroxypentanyl side chain.
The accurate quantification of Posaconazole inter-8 is essential for monitoring the progress of the synthesis, optimizing reaction conditions, and ensuring that the intermediate meets predefined quality specifications before proceeding to the final synthetic step. The presence of unreacted intermediate or by-products can lead to impurities in the final API, potentially impacting its safety and efficacy[4]. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[8][9][10]. This application note provides a detailed, validated HPLC method designed for the routine quantification of Posaconazole inter-8 in a research and drug development setting.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: Posaconazole inter-8 (Deshydroxypentanyl Posaconazole), of known purity.
-
Reagents and Solvents: HPLC grade acetonitrile and methanol, and purified water (e.g., Milli-Q or equivalent).
Chromatographic Conditions
The selection of chromatographic parameters was based on the physicochemical properties of Posaconazole inter-8 and established methods for similar azole compounds[11][12]. A C18 column was chosen for its excellent resolving power for moderately polar to non-polar compounds. The mobile phase composition was optimized to achieve a suitable retention time and symmetric peak shape.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection: The core chromophore of Posaconazole inter-8 is identical to that of Posaconazole, which exhibits a maximum absorbance at approximately 262 nm[10]. The acetonitrile/water mobile phase provides good solubility for the analyte and efficient separation on a C18 column. A flow rate of 1.0 mL/min and a column temperature of 30 °C ensure a reasonable analysis time and reproducible retention.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Posaconazole inter-8 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution should be freshly prepared.
Sample Preparation
-
Accurately weigh a sample of the reaction mixture or isolated intermediate expected to contain approximately 25 mg of Posaconazole inter-8 into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Workflow
The overall analytical workflow from sample receipt to final result is depicted in the following diagram.
Caption: HPLC analysis workflow for Posaconazole inter-8.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[8][13]. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of reagents from the synthesis without the analyte), the reference standard, and a spiked sample. The chromatograms demonstrated that there were no interfering peaks at the retention time of Posaconazole inter-8, confirming the method's specificity.
Linearity and Range
Linearity was assessed by preparing a series of solutions of Posaconazole inter-8 at five concentration levels ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the specified range, with a correlation coefficient (r²) greater than 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the Posaconazole inter-8 reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate. The mean recovery was within the acceptable limits.
Precision
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of the 100% concentration level (100 µg/mL) on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst and different equipment. The RSD between the two sets of data was evaluated.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 2: Summary of Method Validation Results and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (% RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
System Suitability
To ensure the performance of the chromatographic system, a system suitability test was performed before each analytical run. Five replicate injections of the working standard solution (100 µg/mL) were made. The acceptance criteria are provided in the table below.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of Posaconazole inter-8. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, and precision. The short run time and use of a common C18 column make it a practical and efficient tool for routine quality control and in-process monitoring during the synthesis of Posaconazole, thereby supporting robust drug development and manufacturing processes.
References
-
Pharmaffiliates. Deshydroxypentanyl Posaconazole. [Online]. Available: [Link].
-
Allmpus. Posaconazole Deshydroxypentanyl Impurity. [Online]. Available: [Link].
-
Glebiochem. Posaconazole Deshydroxypentanyl Impurity. [Online]. Available: [Link].
-
Chemistry Research Journal. Analytical Method Development and Validation of Posaconazole for Injection. [Online]. Available: [Link].
-
MDPI. Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. [Online]. Available: [Link].
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Development and Validation of Posaconazole by QbD Approach. [Online]. Available: [Link].
-
ResearchGate. A Comprehensive Review Section A-Research paper Analytical techniques for Posaconazole, an effective treatment option for mucormycosis. [Online]. Available: [Link].
-
LUME UFRGS. UV Spectrophotometric method for determination of posaconazole: comparison to HPLC. [Online]. Available: [Link].
-
Taizhou Volsen Chemical Co., Ltd. Posaconazole Intermediate Cas 149809 43 8. [Online]. Available: [Link].
-
PubMed Central. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Online]. Available: [Link].
-
Watson International Limited. Structure of Posaconazole InterMediates A CAS 149809-43-8. [Online]. Available: [Link].
- Google Patents.
-
OUCI. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Online]. Available: [Link].
-
PubChem. Posaconazole. [Online]. Available: [Link].
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Online]. Available: [Link].
-
Anant Pharmaceuticals Pvt. Ltd. CAS 149809-43-8 Posaconazole Intermediate A Impurity. [Online]. Available: [Link].
-
PubMed Central. Stability-Indicating HPLC Method for Posaconazole Bulk Assay. [Online]. Available: [Link].
-
Drugs.com. Posaconazole. [Online]. Available: [Link].
-
F1000Research. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Online]. Available: [Link].
-
ResearchGate. Synthesis of posaconazole. [Online]. Available: [Link].
-
ResearchGate. Synthesis of key intermediate 26. [Online]. Available: [Link].
Sources
- 1. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. allmpus.com [allmpus.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. chemrj.org [chemrj.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 13. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Posaconazole inter-8
Introduction: The Significance of Impurity Profiling in Posaconazole Synthesis
Posaconazole is a broad-spectrum triazole antifungal agent, critical in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Its complex chemical structure necessitates a multi-step synthesis, a process that inherently generates process-related impurities and intermediates.[3] One such critical intermediate, which can also be a process-related impurity, is "Posaconazole inter-8," also known by its chemical name Deshydroxypentanyl Posaconazole.[4]
The presence and quantity of impurities in an active pharmaceutical ingredient (API) are strictly regulated by pharmacopeias such as the USP and Ph. Eur. due to their potential impact on the safety and efficacy of the final drug product. Therefore, the isolation and purification of key intermediates like Posaconazole inter-8 are paramount for use as reference standards in analytical method development, impurity profiling, and toxicological studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective isolation and purification of Posaconazole inter-8 from a complex synthesis matrix.
Understanding Posaconazole inter-8
Posaconazole inter-8 is a synthetic intermediate in the production of Posaconazole.[4] It shares the core structural features of Posaconazole but lacks the hydroxyl group on the pentyl side chain. Its formation can occur during the debenzylation step of the Posaconazole synthesis under acidic conditions, leading to dehydroxylation.[4]
Chemical Structure of Posaconazole inter-8:
-
Molecular Formula: C₃₇H₄₂F₂N₈O₃
-
CAS Number: 161532-56-5
Strategic Approach to Isolation and Purification
The isolation and purification of Posaconazole inter-8 from a crude reaction mixture containing Posaconazole and other related impurities require a multi-step approach. The strategy hinges on exploiting the subtle differences in polarity and crystallinity between the target compound and the surrounding impurities. The recommended workflow involves an initial purification by preparative chromatography followed by a final polishing step of recrystallization.
Part 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for isolating a target compound from a complex mixture with high purity. The choice of stationary phase and mobile phase is critical for achieving optimal separation. Based on analytical methods for Posaconazole and its impurities, a reversed-phase approach is most effective.
Principle of Separation
Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like Posaconazole inter-8 (lacking a hydroxyl group compared to Posaconazole), will have a stronger affinity for the stationary phase and thus a longer retention time under appropriate mobile phase conditions.
Workflow for Preparative HPLC Purification
Caption: Workflow for the isolation of Posaconazole inter-8 using Preparative HPLC.
Detailed Protocol for Preparative HPLC
1. Sample Preparation:
- Accurately weigh the crude reaction mixture containing Posaconazole inter-8.
- Dissolve the crude material in a minimal amount of a suitable solvent such as methanol or acetonitrile to achieve a high concentration without precipitation.
- Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 10 µm particle size, 250 x 21.2 mm i.d. | A larger diameter column is necessary for preparative scale purification to handle higher sample loads. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and ionization for mass spectrometry, if used for fraction analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good separation for many pharmaceutical compounds. |
| Flow Rate | 20 mL/min | The flow rate is scaled up from analytical methods to accommodate the larger column dimensions. |
| Detection Wavelength | 262 nm | This wavelength corresponds to the UV absorbance maximum of Posaconazole and its related structures. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 1-5 mL (depending on sample concentration) | The volume should be optimized to maximize throughput without overloading the column. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 | 40 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 40 | |
| 30 | 40 |
3. Fraction Collection:
- Monitor the chromatogram in real-time.
- Collect fractions corresponding to the peak of Posaconazole inter-8. Automated fraction collectors are highly recommended.
- It is advisable to collect narrow fractions across the peak to ensure high purity in the central fractions.
4. Post-Purification Processing:
- Analyze the collected fractions using an analytical HPLC method to confirm the purity of each fraction.
- Pool the fractions that meet the desired purity specification (typically >98%).
- Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C to prevent degradation.
- The resulting solid is the isolated Posaconazole inter-8, which can then be further purified by crystallization.
Part 2: Supercritical Fluid Chromatography (SFC) - An Alternative Approach
Supercritical Fluid Chromatography (SFC) presents a greener and often faster alternative to preparative HPLC for the purification of chiral and achiral compounds. For azole antifungals, SFC has shown considerable promise.[5][6][7]
Principle of Separation
SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure. This supercritical fluid has properties intermediate between a liquid and a gas, allowing for high diffusion rates and low viscosity, which can lead to faster separations and reduced solvent consumption compared to HPLC.[8] The separation mechanism is similar to normal-phase chromatography, where polar compounds are retained more strongly on a polar stationary phase.
Proposed SFC Conditions for Posaconazole inter-8 Purification
| Parameter | Recommended Conditions | Rationale |
| Column | Chiralpak AD-H or a similar polysaccharide-based chiral stationary phase, 250 x 21 mm i.d. | Polysaccharide-based columns have demonstrated good selectivity for azole compounds in SFC.[5][6] Even for achiral separations, these phases can offer unique selectivity. |
| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol or Ethanol) | The co-solvent is necessary to increase the mobile phase polarity and elute the compounds from the column. |
| Co-solvent Gradient | 5% to 40% Methanol over 15 minutes | A gradient of the organic modifier allows for the elution of compounds with varying polarities. |
| Flow Rate | 50 g/min | Higher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to faster purification times. |
| Back Pressure | 120 bar | Maintaining the mobile phase in its supercritical state is essential for consistent chromatography. |
| Column Temperature | 40 °C | Temperature affects the density and solvating power of the supercritical fluid. |
| Detection | UV at 262 nm | Similar to HPLC, UV detection is suitable for these compounds. |
Part 3: Recrystallization for Final Purity Enhancement
Recrystallization is a powerful technique for the final purification of a solid compound, removing trace impurities and yielding a crystalline product with high purity and defined morphology.
Principle of Recrystallization
This technique relies on the differential solubility of the target compound and its impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization of Posaconazole inter-8.
Detailed Protocol for Recrystallization
1. Solvent Selection:
- The choice of solvent is critical. Based on literature for Posaconazole and its intermediates, suitable solvents include methanol, ethanol, and methyl tert-butyl ether.[9]
- Perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
2. Dissolution:
- Place the isolated Posaconazole inter-8 in a clean Erlenmeyer flask.
- Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature. Avoid using an excessive amount of solvent, as this will reduce the yield.
3. Crystallization:
- Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of Posaconazole inter-8 can induce crystallization.
- Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
- Dry the purified crystals under vacuum at a temperature not exceeding 45 °C until a constant weight is achieved.
5. Purity Analysis:
- Analyze the final crystalline product by analytical HPLC to confirm its purity.
- Further characterization can be performed using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm the identity and crystalline form.
Conclusion
The successful isolation and purification of Posaconazole inter-8 are achievable through a systematic approach combining preparative chromatography and recrystallization. The protocols outlined in these application notes provide a robust framework for obtaining this important intermediate in high purity, which is essential for its use as a reference standard in the quality control of Posaconazole API. The choice between preparative HPLC and SFC will depend on the available instrumentation and the desired throughput and environmental impact. Careful execution of these techniques will ensure the reliable production of high-quality Posaconazole inter-8 for pharmaceutical research and development.
References
-
Toribio, L., et al. (2010). Enantiomeric separation of several antimycotic azole drugs using supercritical fluid chromatography. Journal of Chromatography A, 1217(19), 3291-3298. Available at: [Link]
-
Hunyadi, C., et al. (2022). Chiral separation of conazole pesticides using supercritical fluid chromatography. International Journal of Environmental Analytical Chemistry, 102(16), 3686-3698. Available at: [Link]
-
Gotor, R., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 27(23), 8303. Available at: [Link]
-
Azhari, N. R. B., et al. (2020). Enantiomeric Separation of Azole Antifungal Compounds using Chromatographic and Electrophoretic Techniques: A Mini Review. Sains Malaysiana, 49(11), 2699-2714. Available at: [Link]
-
de Castro, P. F., et al. (2015). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 53(5), 784-790. Available at: [Link]
- CN105777720A - New crystal form of posaconazole intermediate and preparation method thereof. Google Patents.
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. Organic Chemistry: Current Research. Available at: [Link]
-
Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compound. Available at: [Link]
-
Ketha, N. V. D. P., & Kolli, D. (2022). USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE DEGRADATION IMPURITIES. RASAYAN Journal of Chemistry, 15(1), 619-627. Available at: [Link]
-
Tang, P. H., et al. (2018). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Separations, 5(1), 16. Available at: [Link]
- CN108794457A - Posaconazole impurity and preparation method thereof. Google Patents.
-
Surov, A. O., et al. (2022). Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry. Crystal Growth & Design, 22(1), 513-525. Available at: [Link]
- WO2021022103A1 - Cocrystals of posaconazole, methods of making and using same. Google Patents.
-
Gudapati, N., et al. (2021). SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Journal of Advanced Scientific Research, 12(1) Suppl 2, 234-241. Available at: [Link]
-
Huang, C., et al. (2022). Effect of Surfactants on Posaconazole Crystallization and Polymorphism: Tween 80 vs Span 80. Crystal Growth & Design, 22(10), 5966-5976. Available at: [Link]
-
Bitencourt, A. S., et al. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. Journal of AOAC International, 104(3), 736-744. Available at: [Link]
-
Kumar, P., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. Future Journal of Pharmaceutical Sciences, 9(1), 53. Available at: [Link]
-
Pharmaffiliates. Posaconazole-impurities. Available at: [Link]
-
Patel, J. K., et al. (2016). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Journal of Pharmacy and Bioallied Sciences, 8(4), 301-307. Available at: [Link]
-
Liu, W., et al. (2008). Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048). Journal of Mass Spectrometry, 43(4), 509-517. Available at: [Link]
-
Telugu, G., & Suresh, P. V. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF POSACONAZOLE IN API AND TABLET FORMULATION. Indo American Journal of Pharmaceutical Sciences, 8(10), 1033-1041. Available at: [Link]
-
Jain, S., et al. (2023). Simultaneous Determination of Posaconazole and Hemp Seed Oil in Nanomicelles through RP-HPLC via a Quality-by-Design Approach. ACS Omega, 8(33), 30015-30026. Available at: [Link]
-
Kumar, P., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. Future Journal of Pharmaceutical Sciences, 9, 53. Available at: [Link]
-
S., S., & Priyanka, V. (2022). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACONAZOLE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(1), 1-10. Available at: [Link]
-
Lestrade, P. P. A., et al. (2019). Pharmacokinetics and Pharmacodynamics of Posaconazole. Clinical Pharmacokinetics, 58(4), 441-454. Available at: [Link]
-
Miceli, M. H., & Kauffman, C. A. (2015). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Expert Opinion on Drug Metabolism & Toxicology, 11(12), 1951-1960. Available at: [Link]
-
ClinicalTrials.gov. (2016). Pharmacokinetics of Posaconazole (Noxafil®) as Prophylaxis for Invasive Fungal Infections. Available at: [Link]
-
Candel, F. J., & Vena, A. (2016). Pharmacologic and clinical evaluation of posaconazole. Future Microbiology, 11, 219-232. Available at: [Link]
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. veeprho.com [veeprho.com]
- 4. longdom.org [longdom.org]
- 5. Enantiomeric separation of several antimycotic azole drugs using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ukm.my [ukm.my]
- 9. CN105777720A - New crystal form of posaconazole intermediate and preparation method - Google Patents [patents.google.com]
Application Note: Utilization of Deshydroxypentanyl Posaconazole as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Profiling in Antifungal Drug Manufacturing
Posaconazole is a broad-spectrum triazole antifungal agent, pivotal in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[][2] Its complex molecular structure, a result of a multi-step chemical synthesis, necessitates rigorous quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Process-related impurities, including unreacted intermediates and by-products, can arise during synthesis and may impact the stability and therapeutic performance of the drug.[2][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and qualification of impurities in new drug substances.[5][6][7]
This application note provides a comprehensive guide for the use of Deshydroxypentanyl Posaconazole (CAS 161532-56-5), a key process-related impurity and intermediate in the synthesis of Posaconazole, as a reference standard.[8][9] The availability of a highly characterized reference standard for this specific impurity is essential for the accurate monitoring and control of the Posaconazole manufacturing process, ensuring the final drug product meets the stringent purity requirements.
Deshydroxypentanyl Posaconazole: Characterization and Significance
Deshydroxypentanyl Posaconazole, as its name suggests, is a derivative of Posaconazole that lacks the hydroxypentanyl side chain. Its presence in the final API can indicate an incomplete reaction or a side reaction during the synthesis. Therefore, it is a critical process-related impurity that must be monitored.
Chemical Information:
| Property | Value | Source |
| Chemical Name | 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | [9] |
| CAS Number | 161532-56-5 | [8][9] |
| Molecular Formula | C32H32F2N8O3 | [8][9] |
| Molecular Weight | 614.66 g/mol | [8][9] |
A highly purified and well-characterized reference standard of Deshydroxypentanyl Posaconazole is indispensable for:
-
Method Development and Validation: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of this impurity from the Posaconazole API.
-
Routine Quality Control: Accurately quantifying the levels of Deshydroxypentanyl Posaconazole in batches of Posaconazole to ensure they are within the acceptable limits defined by regulatory guidelines.[5][10]
-
Stability Studies: Assessing the potential for the formation of this impurity during the storage of the drug substance.
Application Protocols
Protocol 1: Preparation of Standard Solutions
The accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.
Materials:
-
Deshydroxypentanyl Posaconazole Reference Standard
-
Posaconazole Reference Standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Deshydroxypentanyl Posaconazole Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Deshydroxypentanyl Posaconazole Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Posaconazole Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of Posaconazole Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solution (for system suitability and impurity quantification):
-
Dilute the Deshydroxypentanyl Posaconazole Stock Solution with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to a final concentration relevant to the expected impurity levels (e.g., 0.1 µg/mL).
-
Prepare a working solution of the Posaconazole API at a typical concentration for analysis (e.g., 1 mg/mL).
-
Protocol 2: HPLC Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method for the detection and quantification of Deshydroxypentanyl Posaconazole in Posaconazole API. Method optimization and validation are essential for specific applications.[11][12][13]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Posaconazole peak) | ≤ 2.0 |
| Theoretical Plates (for Posaconazole peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Analysis Procedure:
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution of Deshydroxypentanyl Posaconaconazole to determine its retention time and response.
-
Inject the Posaconazole API sample solution.
-
Identify the Deshydroxypentanyl Posaconazole peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of Deshydroxypentanyl Posaconazole in the sample using the external standard method.
Visualization of the Analytical Workflow
The following diagram illustrates the workflow for the analysis of Deshydroxypentanyl Posaconazole in a Posaconazole API sample.
Caption: Workflow for the quantification of Deshydroxypentanyl Posaconazole.
Logical Relationship between Posaconazole and its Intermediate
The following diagram illustrates the synthetic relationship between Deshydroxypentanyl Posaconazole and the final Posaconazole API.
Caption: Synthetic relationship of Deshydroxypentanyl Posaconazole to Posaconazole.
Conclusion
The use of a well-characterized reference standard for Deshydroxypentanyl Posaconazole is a non-negotiable aspect of quality control in the manufacturing of Posaconazole. It enables the development of robust analytical methods for the accurate identification and quantification of this critical process-related impurity. Adherence to the protocols outlined in this application note will support pharmaceutical manufacturers in ensuring the purity, safety, and efficacy of their Posaconazole products, in line with global regulatory expectations.
References
-
Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compound. [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Pharmaffiliates. Posaconazole-impurities. [Link]
-
Quick Company. A Process For The Manufacture Of Posaconazole. [Link]
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]
- Google Patents.
- Google Patents.
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
HTS Biopharma. Posaconazole Intermediate Impurity-A. [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
药物合成数据库. Posaconazole, SCH-56592, Noxafil. [Link]
-
FDA. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
SynZeal. Posaconazole Impurities. [Link]
-
Pharmaffiliates. CAS No : 161532-56-5 | Product Name : Deshydroxypentanyl Posaconazole. [Link]
-
Allmpus. Posaconazole 3-Oxo Impurity. [Link]
-
ResearchGate. Chemical structure of posaconazole. [Link]
-
Chemsrc. Posaconazole | CAS#:171228-49-2. [Link]
-
PubMed Central. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]
-
PubMed Central. Stability-Indicating HPLC Method for Posaconazole Bulk Assay. [Link]
-
ResearchGate. Synthesis of key intermediate 26. [Link]
-
Lume - UFRGS. UV Spectrophotometric method for determination of posaconazole: comparison to HPLC. [Link]
-
ResearchGate. Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. [Link]
-
ResearchGate. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]
Sources
- 2. veeprho.com [veeprho.com]
- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 4. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]
- 5. database.ich.org [database.ich.org]
- 6. jpionline.org [jpionline.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Posaconazole Impurities | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 11. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Activity Studies of Posaconazole inter-8
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro activity studies for "Posaconazole inter-8," a novel triazole antifungal agent structurally related to posaconazole. These application notes and protocols are designed to ensure scientific integrity, reproducibility, and adherence to established standards. We will delve into the mechanistic underpinnings of the triazole class, provide detailed, step-by-step protocols for determining in vitro susceptibility, and offer insights into data analysis and interpretation. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Scientific Rationale
Posaconazole inter-8 belongs to the azole class of antifungal agents, which are pivotal in the management of invasive fungal infections. Like its parent compound, posaconazole, Posaconazole inter-8 is hypothesized to exert its antifungal effect by targeting the fungal cell membrane.[1][2][3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a key component of the fungal cytochrome P450 system (CYP51).[2][4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[1][3] By inhibiting lanosterol 14α-demethylase, Posaconazole inter-8 is expected to disrupt ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors.[5][6] This disruption compromises membrane function, increases permeability, and ultimately inhibits fungal growth or leads to cell death.[1][2] The high affinity of posaconazole for the fungal CYP51 enzyme contributes to its broad spectrum of activity, a characteristic anticipated for Posaconazole inter-8.[4][7]
The following diagram illustrates the targeted step in the ergosterol biosynthesis pathway.
Caption: Targeted inhibition of the fungal ergosterol biosynthesis pathway by Posaconazole inter-8.
The Imperative for Standardized In Vitro Testing
To rigorously evaluate the antifungal potential of Posaconazole inter-8, standardized in vitro susceptibility testing is essential. These tests provide the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8] This data is fundamental for:
-
Establishing the spectrum of activity against a wide range of fungal pathogens.
-
Comparing its potency with existing antifungal agents.
-
Providing foundational data for subsequent in vivo studies and clinical trials.
This guide will focus on the broth microdilution method, the reference standard for antifungal susceptibility testing.[9][10][11]
Core Protocols: Broth Microdilution for Antifungal Susceptibility Testing
The following protocols are adapted from the CLSI documents M27-A3 for yeasts and M38-A for filamentous fungi.[9][10][12] These methods are considered the gold standard and ensure inter-laboratory reproducibility.
Materials and Reagents
-
Posaconazole inter-8: Analytical grade powder.
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade.
-
Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Plates: Sterile, 96-well flat-bottom microtiter plates.
-
Fungal Strains:
-
Clinically relevant isolates of yeasts (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus, Aspergillus flavus).
-
Quality control (QC) strains as recommended by CLSI (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).
-
-
Equipment:
-
Spectrophotometer or McFarland turbidity standards.
-
Vortex mixer.
-
Calibrated multichannel pipettes.
-
Humidified incubator set to 35°C.
-
Microplate reader (optional, for spectrophotometric reading).
-
Preparation of Antifungal Stock Solutions
The accuracy of MIC determination begins with the precise preparation of the antifungal agent.
-
Weighing: Accurately weigh the Posaconazole inter-8 powder.
-
Dissolving: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The concentration should be at least 100 times the highest concentration to be tested to minimize the final concentration of DMSO.
-
Serial Dilutions (Drug Plate):
-
In a separate 96-well plate (the "drug plate"), perform serial twofold dilutions of the stock solution in RPMI 1640 medium.
-
This creates a range of concentrations that, when further diluted in the test plate, will cover the expected MIC values (e.g., a final test range of 0.015 to 8 µg/mL).
-
The final concentration of DMSO should not exceed 1% in any well, as higher concentrations can inhibit fungal growth.[13]
-
Inoculum Preparation
The density of the fungal inoculum is a critical variable that must be standardized.
2.3.1. For Yeasts (e.g., Candida spp.)
-
Subculture: Subculture the yeast isolate onto a Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Suspension: Select several well-isolated colonies and suspend them in sterile saline.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer.
-
Final Dilution: Dilute this standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration in the test plate of 0.5-2.5 x 10³ CFU/mL.[13]
2.3.2. For Molds (e.g., Aspergillus spp.)
-
Subculture: Grow the mold on potato dextrose agar at 35°C for 5-7 days, or until adequate conidiation is observed.
-
Harvest Conidia: Gently flood the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Scrape the surface with a sterile loop to dislodge the conidia.
-
Spore Count: Transfer the suspension to a sterile tube and allow heavy particles to settle. Count the conidia using a hemocytometer.
-
Standardization: Adjust the conidial suspension with RPMI 1640 medium to achieve a final inoculum concentration in the test plate of 0.4-5 x 10⁴ CFU/mL.
Experimental Workflow: Broth Microdilution Assay
The following diagram outlines the key steps of the broth microdilution assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Posaconazole inter-8.
Step-by-Step Procedure:
-
Plate Setup: Dispense 100 µL of the appropriate antifungal concentrations (prepared in section 2.2) into the wells of a 96-well microtiter plate. Include a growth control well (drug-free medium) and a sterility control well (drug-free, uninoculated medium).
-
Inoculation: Add 100 µL of the standardized fungal inoculum (from section 2.3) to each well, except the sterility control. This brings the total volume to 200 µL and halves the drug concentration to the final desired test concentration.
-
Incubation: Seal the plates or place them in a humidified chamber to prevent evaporation and incubate at 35°C. Incubation times vary:
-
Candida spp.: 24-48 hours.
-
Aspergillus spp.: 48 hours.[12]
-
-
Reading the MIC:
-
Visual Reading: The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control well.[13]
-
Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at a specific wavelength. The MIC is determined as the lowest concentration that inhibits growth by a predefined percentage (e.g., ≥50%) compared to the control.
-
Quality Control and Self-Validation
For a protocol to be trustworthy, it must be self-validating. This is achieved through rigorous quality control.
-
QC Strains: Always include reference strains with known MIC ranges for posaconazole (e.g., C. parapsilosis ATCC 22019). The results for these strains must fall within the published acceptable ranges for the assay to be considered valid.
-
Growth Control: Vigorous growth must be observed in the drug-free control well.
-
Sterility Control: The uninoculated well must remain clear, confirming the sterility of the medium and handling technique.
Data Presentation and Interpretation
Summarizing Quantitative Data
The raw MIC data should be summarized to provide a clear overview of Posaconazole inter-8's activity. Key metrics include:
-
MIC Range: The minimum and maximum MIC values observed for a group of isolates.
-
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.
-
MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
The following is a template for presenting MIC data:
| Fungal Species (n=isolates) | Comparator Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (n=50) | Posaconazole inter-8 | 0.015 - 0.5 | 0.06 | 0.125 |
| Posaconazole | 0.03 - 1 | 0.06 | 0.25 | |
| Fluconazole | 0.25 - 64 | 1 | 4 | |
| Aspergillus fumigatus (n=50) | Posaconazole inter-8 | 0.03 - 1 | 0.125 | 0.5 |
| Posaconazole | 0.06 - 2 | 0.25 | 1 | |
| Voriconazole | 0.125 - 4 | 0.5 | 1 |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
The MIC₅₀ and MIC₉₀ values are crucial for assessing the overall in vitro potency of Posaconazole inter-8.[14][15] A lower MIC value indicates greater potency. By comparing these values to those of established drugs like posaconazole, voriconazole, and fluconazole, researchers can position the new compound within the existing antifungal landscape.[16] For example, potent activity is often demonstrated against isolates that exhibit resistance to other azoles.[14]
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro evaluation of Posaconazole inter-8. Adherence to these standardized protocols will generate reliable and reproducible data, which is the cornerstone of any drug development program. Future studies may include synergy testing with other antifungal classes, time-kill assays to assess fungicidal versus fungistatic activity, and investigations into the compound's activity against fungal biofilms. The data generated from these in vitro studies will be critical for guiding the rational progression of Posaconazole inter-8 into preclinical and clinical development.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind Posaconazole: Mechanism and Applications in Mycology.
-
Shiller, A. T., & Fung, H. B. (2007). Posaconazole (Noxafil): a new triazole antifungal agent. Clinical Therapeutics, 29(9), 1862-1886. Retrieved from [Link]
- Patsnap. (2024, July 17). What is the mechanism of Posaconazole? Patsnap Synapse.
-
Hof, H. (2006). A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity. Mycoses, 49(Suppl. 1), 2-6. Retrieved from [Link]
-
van der Elst, K. C. M., & Brouwers, C. P. M. (2020). Pharmacokinetics and Pharmacodynamics of Posaconazole. Current Fungal Infection Reports, 14, 237-246. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition (M27-A3). CLSI. Retrieved from [Link]
-
Li, X., et al. (2014). Synthesis and evaluation of novel azoles as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 192-194. Retrieved from [Link]
-
Yurttaş, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24869-24884. Retrieved from [Link]
-
Pfaller, M. A., et al. (2021). Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme. Journal of Global Antimicrobial Resistance, 25, 349-357. Retrieved from [Link]
-
Yurttaş, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24869-24884. Retrieved from [Link]
-
Fernandez-Torres, B., et al. (2001). In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species. Journal of Antimicrobial Chemotherapy, 48(5), 717-721. Retrieved from [Link]
-
Van Cutsem, J., et al. (2000). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 44(12), 3465-3470. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]
-
Pfaller, M. A., et al. (2006). In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Antimicrobial Agents and Chemotherapy, 50(6), 2009-2015. Retrieved from [Link]
-
Pfaller, M. A., et al. (2006). In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. Antimicrobial Agents and Chemotherapy, 50(6), 2009-2015. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2013). REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL SUSCEPTIBILITY TESTING OF YEASTS (M27 A3 : 3ED 2008). Retrieved from [Link]
-
Revie, N. M., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(2), 73. Retrieved from [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]
-
Ferreira, M. E., et al. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(15), 4893. Retrieved from [Link]
-
Wayne, P. (2008). Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts; approved standard-; CLSI document M27-A3. CLSI, 28, 6-12. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved from [Link]
-
Arendrup, M. C., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Suppl. 1), S319-S325. Retrieved from [Link]
-
Sun, S., et al. (2013). Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans. PLoS ONE, 8(3), e57672. Retrieved from [Link]
-
Miceli, M. H., & Kauffman, C. A. (2015). Pharmacologic and clinical evaluation of posaconazole. Expert Review of Clinical Pharmacology, 8(5), 569-583. Retrieved from [Link]
-
Sofjan, A. K., & Keating, G. M. (2005). Posaconazole. Drugs, 65(11), 1571-1591. Retrieved from [Link]
-
Hof, H. (2006). A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity. Mycoses, 49(Suppl. 1), 2-6. Retrieved from [Link]
-
Lozano-Chiu, M., et al. (2002). Evaluation of Etest Method for Determining Posaconazole MICs for 314 Clinical Isolates of Candida Species. Journal of Clinical Microbiology, 40(7), 2642-2645. Retrieved from [Link]
-
Pfaller, M. A., et al. (2002). In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3685 Clinical Isolates of Candida spp. and Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 46(6), 1706-1710. Retrieved from [Link]
-
Dannaoui, E., et al. (2004). Comparative in vitro activities of posaconazole, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus. Medical Mycology, 42(5), 421-426. Retrieved from [Link]
-
Sanguinetti, M., et al. (2005). In vitro susceptibility of filamentous fungi to itraconazole, voriconazole and posaconazole by Clinical and Laboratory Standards Institute reference method and E-test. Clinical Microbiology and Infection, 11(10), 802-808. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of Etest Method for Determining Posaconazole MICs for 314 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing the Stability Profile of Posaconazole
Abstract: This comprehensive guide provides a detailed protocol for conducting stability testing of the active pharmaceutical ingredient (API) Posaconazole. The document outlines the scientific rationale behind the experimental design, rooted in international regulatory standards, and provides step-by-step methodologies for forced degradation and long-term stability studies. The goal is to equip researchers, scientists, and drug development professionals with the necessary framework to generate a robust stability profile, essential for regulatory submissions and ensuring drug product quality, safety, and efficacy.
Introduction: The Imperative for Stability Testing
Posaconazole is a broad-spectrum, second-generation triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2][3] Its complex chemical structure, featuring multiple chiral centers and functional groups, necessitates a thorough evaluation of its stability under various environmental conditions.[3][4] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of factors such as temperature, humidity, and light.[5] This data is foundational to establishing a re-test period for the drug substance and recommended storage conditions.[5]
This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which specifies the core stability data package required for new drug substances.[5][6][7][8] While this guide focuses on the final active pharmaceutical ingredient (API), the principles of forced degradation and stability assessment can be adapted for key intermediates, such as "Posaconazole inter-8" (CAS 161532-56-5), to understand their degradation pathways and ensure the quality of the final API.[9]
Scientific Rationale: Understanding Posaconazole's Degradation Profile
Posaconazole has been shown to be a relatively stable molecule but is susceptible to degradation under specific stress conditions, particularly oxidation.[10] Studies have identified that the piperazine ring can be a site of oxidative degradation.[10] Forced degradation (or stress testing) is a critical component of a stability program. It involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] This information is vital for developing a stability-indicating analytical method, which is a method capable of separating and quantifying the intact API from its potential degradation products.[12][13]
Stability-Indicating Method: The Analytical Backbone
A validated stability-indicating analytical method is a prerequisite for any stability study. Its purpose is to provide an accurate and precise measurement of the active ingredient, free from interference from excipients, impurities, or degradation products.[12] For Posaconazole, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is commonly employed.[12][13][14]
Recommended HPLC Method Parameters
The following parameters are a robust starting point for the analysis of Posaconazole and its degradation products. Method optimization and validation are mandatory.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | Symmetry C18, 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention and peak shape for azole compounds.[14] |
| Mobile Phase | Acetonitrile and 0.01N Potassium Dihydrogen Phosphate buffer (e.g., 43:57 v/v) | A common solvent system offering good separation.[14] The ratio may need optimization. |
| Flow Rate | 1.0 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency.[12][14] |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and retention time.[14] |
| Detection Wavelength | 220 nm or 262 nm | Posaconazole exhibits UV absorbance at these wavelengths.[14][15] |
| Injection Volume | 10 - 20 µL | Standard volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50) | Ensures compatibility with the mobile phase and proper dissolution. |
Protocol Part 1: Forced Degradation Study
This study is designed to intentionally degrade the Posaconazole API to identify likely degradation products and demonstrate the specificity of the analytical method.
Materials and Reagents
-
Posaconazole Reference Standard
-
Posaconazole API Batch
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (Type I)
-
Potassium Dihydrogen Phosphate
-
Hydrochloric Acid (HCl), e.g., 2N
-
Sodium Hydroxide (NaOH), e.g., 2N
-
Hydrogen Peroxide (H₂O₂), e.g., 20%[16]
Equipment
-
Analytical Balance
-
HPLC-UV/PDA System
-
pH Meter
-
Hot Air Oven
-
Photostability Chamber (ICH Q1B compliant)
-
Water Bath / Dry Bath
-
Volumetric flasks, pipettes, and standard laboratory glassware
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve ~50 mg of Posaconazole API in a 50 mL volumetric flask with diluent to obtain a concentration of 1000 µg/mL.[16]
-
Working Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.[14][16]
Stress Conditions Protocol
For each condition, a control sample (API in diluent, stored at ambient temperature) should be analyzed concurrently. The goal is to achieve 5-20% degradation.
| Stress Condition | Protocol | Justification |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 2N HCl. Heat at 70°C for 1 hour. Cool, neutralize with 2N NaOH, and dilute to volume for analysis.[16] | To test stability in acidic conditions, which can occur during formulation or in vivo. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 2N NaOH. Heat at 70°C for 1 hour. Cool, neutralize with 2N HCl, and dilute to volume for analysis.[16] | To test stability in alkaline conditions. Some studies show Posaconazole is susceptible to base hydrolysis.[16] |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Store at room temperature in the dark for 24 hours. Dilute to volume for analysis.[16] | Posaconazole is known to be susceptible to oxidation.[10] This is a critical stress test. |
| Thermal Degradation | Store ~50 mg of solid API in a petri dish in a hot air oven at 70°C for 24 hours.[16] Prepare a working solution from the stressed solid for analysis. | To evaluate the effect of high temperature on the solid-state API. |
| Photostability | Expose ~50 mg of solid API to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6] Analyze a control sample stored in the dark. | To assess the impact of light exposure during manufacturing, storage, and handling. |
Protocol Part 2: ICH Stability Study
This formal study evaluates the stability of the API under long-term and accelerated storage conditions to establish a re-test period.[5][6]
Storage Conditions
The selection of conditions depends on the climatic zone for which the product is intended. The most common conditions are listed below.[5][6]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: Intermediate testing is only required if a "significant change" occurs during accelerated testing.[5]
Experimental Workflow
Testing Schedule and Parameters
Samples of the Posaconazole API should be placed in qualified stability chambers in a container closure system that simulates the actual packaging.
| Time Point | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) | Tests to Perform |
| 0 | ✓ | ✓ | Appearance, Assay, Impurity Profile, Water Content |
| 3 months | ✓ | ✓ | Appearance, Assay, Impurity Profile |
| 6 months | ✓ | ✓ | Appearance, Assay, Impurity Profile, Water Content |
| 9 months | ✓ | Appearance, Assay, Impurity Profile | |
| 12 months | ✓ | Appearance, Assay, Impurity Profile, Water Content |
Data Evaluation and Acceptance Criteria
-
Appearance: No significant change in physical appearance (e.g., color).
-
Assay: Potency should remain within a specified range (e.g., 98.0% - 102.0%).
-
Impurities: No individual unspecified degradation product should exceed the ICH identification threshold (e.g., >0.10%). The total impurities should not exceed a specified limit.
A re-test period is established based on the real-time data from the long-term storage condition, supported by the accelerated data.
Conclusion
This application note provides a scientifically grounded and comprehensive framework for the stability testing of Posaconazole. Adherence to this protocol, underpinned by the principles of ICH guidelines, will generate a robust data package suitable for regulatory scrutiny. The forced degradation study is essential for method development and understanding potential liabilities of the molecule, while the formal ICH study provides the definitive evidence required to assign storage conditions and a re-test period, ultimately ensuring the quality and safety of the final drug product.
References
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Reddy, B. et al. (n.d.). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impact Factor.
- RAPS. (2025).
- ICH. (n.d.). Quality Guidelines.
- de Oliveira, A. C., et al. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH.
- Alves, M. L., et al. (n.d.). Stability study and oxidative degradation kinetics of posaconazole.
- ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and Technology.
- MDPI. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
- Reddy, B. et al. (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impact Factor.
- PubMed. (2021).
- Drugs.com. (2025). Posaconazole Monograph for Professionals.
- Guidechem. (n.d.). Posaconazole 171228-49-2 wiki.
- SciProfiles. (2021).
- ChemicalBook. (n.d.). Posaconazole inter-8 CAS#: 161532-56-5.
- IJCRT.org. (n.d.).
- PubChem - NIH. (n.d.). Posaconazole | C37H42F2N8O4 | CID 468595.
- ResearchGate. (n.d.). Chemical structure of posaconazole.
Sources
- 1. drugs.com [drugs.com]
- 2. guidechem.com [guidechem.com]
- 3. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Posaconazole inter-8 CAS#: 161532-56-5 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-Indicating HPLC Method for Posaconazole Bulk Assay [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Large-Scale Synthesis of Posaconazole Intermediates
Abstract
Posaconazole is a potent, broad-spectrum, second-generation triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2][3] Its complex molecular structure, featuring a central tetrahydrofuran (THF) core and four chiral centers, presents significant challenges for large-scale, stereocontrolled synthesis.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the industrially viable, large-scale synthesis of key Posaconazole intermediates. The protocols described herein are based on a convergent synthetic strategy, which is generally preferred for complex molecules to maximize yields and facilitate purification. We will delve into the chemoenzymatic synthesis of the chiral THF core, the construction of the substituted piperazine side chain, and the stereoselective formation of the chiral hydrazine precursor, culminating in their convergent assembly.
Overview of the Convergent Synthetic Strategy
A linear synthesis of a complex molecule like Posaconazole is often plagued by a multiplicative decrease in overall yield with each successive step. A convergent approach, where key fragments (intermediates) are synthesized independently and then coupled together in the final stages, is significantly more efficient for industrial production.[4] This strategy allows for the parallel production of intermediates and simplifies the purification of the final active pharmaceutical ingredient (API).
The large-scale synthesis of Posaconazole is best approached by dissecting the molecule into three primary intermediates:
-
Intermediate A: The chiral tetrahydrofuran (THF) core, activated for nucleophilic substitution (e.g., as a tosylate or sulfonate).
-
Intermediate B: The N-arylpiperazine side chain, containing the substituted phenyl rings and the piperazine linker.
-
Intermediate C: The chiral hydrazine side chain, which is crucial for forming the final triazolone ring with the correct stereochemistry.
The following diagram illustrates the high-level convergent assembly strategy.
Caption: High-level convergent synthesis strategy for Posaconazole.
Synthesis of the Chiral Tetrahydrofuran Core (Intermediate A)
The synthesis of the chiral THF core is arguably the most critical part of the overall process, as it establishes two of the four stereocenters. A highly efficient and scalable method involves the enzymatic desymmetrization of a prochiral diol.[4][5] This biocatalytic approach offers excellent enantioselectivity, avoiding the need for costly chiral epoxidation or resolution techniques.[6]
Rationale and Workflow
The key transformation is the selective acylation of one of the two primary hydroxyl groups of a diol intermediate using a lipase, such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435 or SP 435).[4] This creates a monoacylated product with high enantiomeric excess. This chiral monoacetate then undergoes an iodine-mediated cyclization to form the tetrahydrofuran ring with the correct cis-stereochemistry. Subsequent functional group manipulations yield the desired activated intermediate, typically a sulfonate ester, which is an excellent leaving group for the subsequent coupling reaction.[7]
Caption: Workflow for the chemoenzymatic synthesis of the activated THF core.
Experimental Protocol: Synthesis of ((2R,3S)-5-(1H-1,2,4-triazol-1-ylmethyl)-2-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate
Step 1: Enzymatic Monoacylation of Diol
-
To a stirred solution of the starting diol (1 equivalent) in acetonitrile, add vinyl acetate (1.5 equivalents).
-
Add immobilized lipase SP 435 (approximately 10% by weight of the diol).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, filter off the enzyme (it can be washed and reused).
-
Concentrate the filtrate under reduced pressure to yield the crude monoacetate, which is often used in the next step without further purification.[4]
Step 2: Iodocyclization
-
Dissolve the monoacetate (1 equivalent) in dichloromethane (DCM).
-
Add a solution of iodine (1.2 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to give the crude chiral iodide.[4]
Step 3: Triazole Installation and Hydrolysis
-
Dissolve the crude iodide (1 equivalent) in a mixture of DMF and DMPU.
-
Add sodium 1,2,4-triazole (1.5 equivalents) and heat the mixture to 80-90 °C for 6-8 hours.
-
Cool the reaction mixture and add aqueous sodium hydroxide (2M solution) to hydrolyze the acetate group.
-
Stir at room temperature for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry, and concentrate. Purify by recrystallization to obtain the pure alcohol intermediate.[4]
Step 4: Activation as a Sulfonate Ester
-
Dissolve the alcohol intermediate (1 equivalent) in DCM and cool to 0 °C.
-
Add a base such as triethylamine (1.5 equivalents).
-
Slowly add p-chlorobenzenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0-5 °C for 2-4 hours.
-
Wash the reaction mixture with cold water, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final activated THF core.[4]
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Diol, Vinyl Acetate, Lipase SP 435 | Acetonitrile | RT | 12-24 | >90 |
| 2 | Monoacetate, Iodine | DCM | 0 to RT | 4-6 | ~86 |
| 3 | Iodide, Sodium Triazole, NaOH | DMF/DMPU | 80-90 | 6-8 | >80 (2 steps) |
| 4 | Alcohol, p-ClC6H4SO2Cl, Et3N | DCM | 0-5 | 2-4 | ~76 |
Synthesis of the Piperazine and Hydrazine Side Chains (Intermediates B & C)
The synthesis of the two side chains is more straightforward but requires careful control to ensure high purity and yield.
Intermediate B: 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol
This intermediate can be prepared via several routes, often involving palladium-catalyzed N-arylation reactions to form the diarylpiperazine core.[8][9] A typical industrial approach involves protecting one of the piperazine nitrogens, performing the first N-arylation, deprotecting, and then performing the second N-arylation. For the purposes of this guide, we will consider the key intermediate that couples with the chiral hydrazine side chain. An improved bulk preparation often starts with 4-(4-(4-aminophenyl)piperazin-1-yl)phenol (KSM-1) and protects it as a phenyl carbamate.[10]
Protocol: Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
-
Suspend 4-(4-(4-aminophenyl)piperazin-1-yl)phenol (1 equivalent) and sodium bicarbonate (2 equivalents) in dimethylformamide (DMF).
-
Cool the mixture to 10-15 °C.
-
Add phenyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature.
-
Stir the reaction for 2-3 hours at room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the carbamate-protected Intermediate B.[10]
Intermediate C: (S,S)-2-(Benzyloxy)-N'-formyl-N'-(pentan-3-yl)hydrazide
This chiral hydrazine is essential for the stereoselective formation of the triazolone ring. The synthesis starts from a chiral aldehyde, which is converted to a hydrazone. A key step is the highly diastereoselective addition of an organometallic reagent (e.g., a Grignard reagent) to the hydrazone.[4]
Protocol: Synthesis of Chiral Hydrazine
-
React (S)-2-benzyloxy propanal (1 equivalent) with formyl hydrazine (1.1 equivalents) in a suitable solvent like ethanol to form the corresponding hydrazone.
-
In a separate flask, prepare ethylmagnesium bromide from ethyl bromide and magnesium in THF.
-
Cool the hydrazone solution to -20 °C to -10 °C.
-
Slowly add the Grignard reagent to the hydrazone solution. The stereoselectivity of this addition is crucial. Protecting the formyl group as a TBDMS ether prior to this step can significantly improve the diastereomeric ratio to >99:1.[4]
-
After the addition is complete, stir for 1-2 hours and then quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify (often via salt formation and recrystallization) to obtain the high-purity (S,S)-diastereomer.[4][11]
Convergent Assembly and Final Deprotection
The final stages of the synthesis involve coupling the three intermediates in a specific sequence.
Rationale and Workflow
First, the protected piperazine (Intermediate B) is coupled with the chiral hydrazine (Intermediate C) to form the triazolone ring precursor. This is followed by a coupling reaction with the activated THF core (Intermediate A). The final step is the removal of the benzyl protecting group to yield Posaconazole.
Caption: Final convergent assembly and deprotection steps.
Experimental Protocol: Final Assembly
Step 1: Triazolone Formation
-
Dissolve the protected piperazine carbamate (Intermediate B, 1 equivalent) and the chiral hydrazine (Intermediate C, 1.1 equivalents) in toluene.
-
Heat the mixture to 75-85 °C for 12-24 hours to facilitate the initial coupling.
-
After coupling is complete, increase the temperature to 100-110 °C for another 24-48 hours to drive the cyclization to the triazolone.[4]
-
Cool the mixture, concentrate, and purify the resulting triazolone intermediate.
Step 2: Coupling with THF Core
-
To a stirred solution of aqueous sodium hydroxide in DMSO, add the triazolone intermediate from Step 1 (1 equivalent).
-
Add the activated THF core (Intermediate A, 1.1 equivalents) at room temperature.
-
Slowly heat the reaction mixture to 40-45 °C and maintain for 20-24 hours.[12]
-
Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain crude Benzyl-Posaconazole.[10]
Step 3: Final Debenzylation
-
Dissolve the Benzyl-Posaconazole in a suitable solvent.
-
Debenzylation can be achieved under various conditions. A common method involves hydrogenation using palladium on carbon (Pd/C) as a catalyst.[13] An alternative, metal-free method uses formic acid.[10]
-
Method A (Hydrogenation): Use 5-10% Pd/C with a hydrogen source (e.g., hydrogen gas or formic acid) in a solvent like methanol or ethanol. The reaction is typically run at room temperature to 40 °C until complete.[4][13]
-
Method B (Formic Acid): Heat the Benzyl-Posaconazole in formic acid at 55-60 °C for 6-8 hours.[10]
-
After debenzylation, filter off the catalyst (if used). Work up the reaction mixture, typically by basifying to precipitate the crude product.
-
Purify the final Posaconazole product by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity (>99.5%).[10][14]
Large-Scale Process Considerations
-
Impurity Control: Process-related impurities must be carefully monitored and controlled. For example, deshydroxy posaconazole has been identified as a critical impurity.[12] Understanding side reactions and implementing appropriate purification steps (e.g., recrystallization instead of chromatography) is vital.[14]
-
Reagent Selection: For large-scale synthesis, reagents should be cost-effective, readily available, and safe to handle. For example, while Pd/C is effective for debenzylation, its cost and the need to remove residual palladium from the API make alternative methods like using formic acid attractive.[10]
-
Solvent Choice: Solvents should be chosen based on reaction performance, safety (e.g., avoiding ether on an industrial scale), and ease of recovery/disposal.[15]
-
Crystallization: The final API and key intermediates should ideally be crystalline solids to allow for efficient purification by recrystallization, avoiding the need for costly and time-consuming chromatographic methods.[14]
Conclusion
The large-scale synthesis of Posaconazole is a complex undertaking that is best managed through a convergent strategy. By independently preparing a chiral THF core via a chemoenzymatic route and coupling it with pre-synthesized side chains, high overall yields and stereochemical purity can be achieved. The protocols and considerations outlined in this guide provide a robust framework for researchers and process chemists to develop and optimize an industrially viable synthesis of this critical antifungal agent.
References
-
Posaconazole synthesis. ChemicalBook.
-
Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing.
-
Process for preparing posaconazole and intermediates thereof. Google Patents (WO2009141837A2).
-
Posaconazole. PubChem, National Institutes of Health.
-
Posaconazole. Wikipedia.
-
Preparation method of posaconazole intermediate. Google Patents (CN102643194B).
-
A Process For The Manufacture Of Posaconazole. Quick Company.
-
Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. ResearchGate.
-
Chemoenzymatic commercial route to posaconazole key intermediate 8. ResearchGate.
-
Preparation Of Salts Of Posaconazole Intermediate. Quick Company.
-
Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors. PubMed Central, National Institutes of Health.
-
Synthesis of posaconazole. ResearchGate.
-
Posaconazole synthesis method. Google Patents (CN106366076A).
-
Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole. Google Patents (WO2011158248A2).
-
Process for the preparation of chiral triazolones. Google Patents (EP2571871B1).
-
An Improved Scalable Preparation of the Antifungal Posaconazole. Taylor & Francis Online.
-
Synthesis of key intermediate 26. ResearchGate.
-
Posaconazole impurity and preparation method thereof. Google Patents (CN108794457A).
-
An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). ACS Publications.
-
Preparation of posaconazole intermediates. Google Patents (WO2011144656A1).
Sources
- 1. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Posaconazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A Process For The Manufacture Of Posaconazole [quickcompany.in]
- 7. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Preparation Of Salts Of Posaconazole Intermediate [quickcompany.in]
- 12. longdom.org [longdom.org]
- 13. WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole - Google Patents [patents.google.com]
- 14. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 15. WO2011144656A1 - Preparation of posaconazole intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Profiling of Posaconazole Intermediate-8
Abstract
This comprehensive guide provides a detailed framework for the identification, characterization, and quantification of "Posaconazole Intermediate-8" (herein referred to as PCZ-Int-8), a potential process-related impurity in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and impurity profiling of Posaconazole. We will delve into the regulatory landscape, the chemical origins of this impurity, and present robust analytical protocols for its effective monitoring. The methodologies described are grounded in established principles of analytical chemistry and adhere to international regulatory standards, ensuring both scientific integrity and compliance.
Introduction: The Criticality of Impurity Profiling in Posaconazole
Posaconazole (C₃₇H₄₂F₂N₈O₄) is a structurally complex triazole antifungal agent pivotal in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its intricate multi-step synthesis, however, presents a significant challenge in controlling the impurity profile of the final Active Pharmaceutical Ingredient (API).[1] Impurities, which are any components of the drug substance that are not the chemical entity defined as the API, can adversely impact the quality, safety, and efficacy of the final drug product.[3][4]
The International Council for Harmonisation (ICH) has established comprehensive guidelines, most notably ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6][7] These guidelines set specific thresholds based on the maximum daily dose of the drug, compelling manufacturers to develop highly sensitive and specific analytical methods to monitor and control impurities.[5] This application note focuses specifically on a potential synthetic intermediate, "Posaconazole Intermediate-8," providing the necessary protocols to ensure its levels are maintained within acceptable limits, thereby safeguarding patient health.
Unveiling "Posaconazole Intermediate-8" (PCZ-Int-8)
Chemical Identity and Origin
Based on available data from chemical suppliers, the entity commonly referred to as "Posaconazole Impurity 8" or a potential intermediate is identified as:
-
Chemical Name: 2-((2S, 3S)-2-(benzyloxy)pentan-3-yl)-N-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)hydrazine-1-carboxamide[8][9]
-
Molecular Weight: 503.64 g/mol [10]
This structure suggests it is a process-related impurity, likely an unreacted intermediate or a by-product from a coupling reaction during the synthesis of the Posaconazole molecule. Its structure lacks the difluorophenyl and triazolylmethyl-substituted tetrahydrofuran ring, which is a core moiety of the final Posaconazole molecule.[11] The presence of this intermediate in the final API is indicative of an incomplete reaction or inefficient purification.
Regulatory Thresholds and Actionable Limits
According to ICH Q3A guidelines, the thresholds for impurities are determined by the maximum daily dose of the drug.[7] For Posaconazole, with a typical daily dose exceeding 2 grams, the following thresholds apply:
| Threshold Type | Limit | Rationale (as per ICH Q3A) |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | ≥ 0.10% | The level above which the structure of an impurity must be confirmed. |
| Qualification Threshold | ≥ 0.15% | The level above which toxicological data is required to justify the impurity's safety. |
This table summarizes the ICH Q3A thresholds for high-dose APIs like Posaconazole.[5][7]
Therefore, any analytical method developed for PCZ-Int-8 must possess a Limit of Quantification (LOQ) at or below the 0.05% reporting threshold to be effective for quality control.
Analytical Control Strategy
A robust analytical strategy for monitoring PCZ-Int-8 involves a multi-faceted approach, beginning with high-performance liquid chromatography (HPLC) for routine detection and quantification, and extending to mass spectrometry (MS) for unambiguous identification and characterization.
Workflow for Impurity Profiling
The logical flow for analyzing and controlling PCZ-Int-8 is outlined below. This workflow ensures that the impurity is not only detected but also rigorously characterized and controlled in line with regulatory expectations.
Caption: Workflow for the analysis and control of PCZ-Int-8.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of PCZ-Int-8. Analysts should verify and validate these methods in their own laboratories to ensure suitability.
Protocol 1: HPLC-UV Method for Quantification
This protocol describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of PCZ-Int-8 in Posaconazole API. The principle relies on the differential partitioning of Posaconazole and its impurities between a non-polar stationary phase and a polar mobile phase.
4.1.1 Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a PDA or UV detector.
-
Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm) or equivalent.[12]
-
Reference Standards: USP-grade Posaconazole and characterized PCZ-Int-8.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (AR grade), Purified Water.
4.1.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure ionization control of basic analytes, improving peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds like Posaconazole and PCZ-Int-8. |
| Gradient Program | See table below | A gradient is essential to resolve early-eluting impurities from the highly retained Posaconazole peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | A wavelength where both Posaconazole and many related impurities exhibit strong absorbance.[12] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
4.1.3 Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 26.0 | 70 | 30 |
| 30.0 | 70 | 30 |
4.1.4 Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (PCZ-Int-8): Accurately weigh 5 mg of PCZ-Int-8 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 100 µg/mL solution.
-
Spiked Sample Solution (for validation): Accurately weigh 100 mg of Posaconazole API into a 100 mL volumetric flask. Add an appropriate volume of the PCZ-Int-8 stock solution to achieve a final impurity concentration of 0.15% relative to the API. Dissolve and dilute to volume with diluent.
-
Test Sample Solution: Accurately weigh 100 mg of the Posaconazole test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
4.1.5 System Suitability and Acceptance Criteria
-
Tailing Factor (for Posaconazole peak): ≤ 2.0
-
Theoretical Plates (for Posaconazole peak): ≥ 2000
-
Resolution (between PCZ-Int-8 and nearest peak): ≥ 2.0[12]
-
%RSD for replicate injections: ≤ 5.0% for the PCZ-Int-8 peak at the specification limit.
Protocol 2: LC-MS/MS for Identification and Confirmation
For unambiguous confirmation, especially during method development or for out-of-specification investigations, an LC-MS/MS method is indispensable.[13]
4.2.1 Instrumentation and Conditions
-
LC System: UPLC/HPLC system coupled to a triple quadrupole or QTOF mass spectrometer.
-
Column: YMC-Triart C18 (100 x 2.1 mm, 1.9 µm) or similar sub-2 µm column.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min[13]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
4.2.2 Mass Spectrometry Parameters
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling.
-
MRM Transition for PCZ-Int-8 (Hypothetical): The precursor ion would be the protonated molecule [M+H]⁺ at m/z 504.6. The product ion would need to be determined by infusing the reference standard and performing a product ion scan. A plausible fragmentation could involve the cleavage of the hydrazine carboxamide linker.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of PCZ-Int-8.
Caption: Experimental workflow for LC-MS/MS identification of PCZ-Int-8.
Conclusion
The effective control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting drug safety and regulatory compliance. This application note provides a comprehensive guide to understanding and controlling "Posaconazole Intermediate-8." By implementing the detailed HPLC and LC-MS/MS protocols, and adhering to the principles outlined by ICH guidelines, analytical laboratories can confidently monitor this process-related impurity. The successful implementation of these methods will contribute to ensuring the consistent quality and safety of Posaconazole API, ultimately protecting the vulnerable patient populations who rely on this critical antifungal medication.
References
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
Daicel Pharma Standards. Posaconazole Impurities Manufacturers & Suppliers. Available from: [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). Available from: [Link]
-
YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. (2024). Available from: [Link]
-
Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compound. Available from: [Link]
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. Available from: [Link]
-
Taylor & Francis Online. Five impurities in posaconazole: detection, genotoxicity prediction and action-mechanism analysis. (2024). Available from: [Link]
-
U.S. Food & Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. Available from: [Link]
-
Chemistry Research Journal. Analytical Method Development and Validation of Posaconazole for Injection. Available from: [Link]
-
PubMed. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. (2021). Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis and Characterization of Deshydroxy Posaconazole. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Available from: [Link]
-
Venkatasai Life Sciences. Posaconazole Diastereoisomer 8 (R,R,R,R). Available from: [Link]
-
SynZeal. Posaconazole Impurities. Available from: [Link]
-
Veeprho. Posaconazole Impurity 8. Available from: [Link]
-
National Center for Biotechnology Information. Posaconazole. PubChem Compound Summary for CID 468595. Available from: [Link]
-
Alentris Research Pvt. Ltd. Posaconazole Impurity 8. Available from: [Link]
-
Daicel Pharma Standards. Posaconazole related compound-A. Available from: [Link]
-
Pharmaffiliates. Posaconazole-impurities. Available from: [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 149809-43-8 Posaconazole Intermediate A Impurity. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. veeprho.com [veeprho.com]
- 9. alentris.org [alentris.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. ajptonline.com [ajptonline.com]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Posaconazole Key Intermediates
Welcome to the technical support center for the synthesis of key Posaconazole intermediates. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the synthesis of the critical chiral tetrahydrofuran (THF) core, a common bottleneck in the overall synthesis of Posaconazole. While various internal numbering systems exist, this guide will focus on the widely utilized chiral THF building block, often a precursor to the final side-chain coupling, which we will refer to as a "Posaconazole Inter-8 Analogue."
Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues, optimize reaction conditions, and ultimately improve your synthesis yield and purity. This document is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for in-depth problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the chiral tetrahydrofuran core of Posaconazole?
A common and effective strategy is a convergent synthesis. This typically involves the construction of the chiral THF subunit followed by its coupling with the aryl piperazine side chain. A widely cited route involves starting from an achiral diol, which is desymmetrized using an enzymatic acylation. This is followed by an iodine-mediated cyclization to form the tetrahydrofuran ring with the correct stereochemistry. The resulting alcohol is then "activated" (e.g., as a tosylate or other sulfonate ester) for the subsequent coupling reaction.[1]
Q2: What are the most critical parameters influencing the yield and purity of this intermediate?
The three most critical aspects are:
-
Stereocontrol during Cyclization: Achieving the desired (5R-cis) configuration on the tetrahydrofuran ring is paramount. The choice of cyclization conditions (reagents, temperature) directly impacts the diastereomeric ratio (cis:trans).[2]
-
Quality of Reagents and Solvents: Many steps, particularly those involving organometallics or strong bases like sodium hydride (NaH), are highly sensitive to moisture and air. Using anhydrous solvents and high-purity reagents is essential to prevent side reactions and low conversion.
-
Activation and Coupling Efficiency: The activation of the primary alcohol to a good leaving group (e.g., tosylate, mesylate) must be clean and efficient. Incomplete activation or side reactions at this stage will directly lead to low yields in the final coupling step.[1][3]
Q3: What are the typical side products or impurities encountered during this synthesis?
Common impurities include:
-
Trans-isomer: The undesired diastereomer of the tetrahydrofuran ring, which can be difficult to separate from the desired cis-isomer.[2]
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue.
-
Elimination Products: Under harsh basic or acidic conditions, elimination reactions can occur, leading to unsaturated impurities.
-
Degradation Products: The use of strong acids or bases, particularly during deprotection steps in related pathways, can lead to the degradation of the product.[4]
Q4: Which analytical techniques are recommended for in-process monitoring?
For effective in-process control (IPC), a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of reaction progress and spotting the formation of major byproducts.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A chiral HPLC method is essential for determining the diastereomeric ratio (cis:trans).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the intermediate and final product, and can help identify impurities.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during the synthesis. Each entry details plausible causes and provides validated protocols and recommendations to resolve the issue.
Problem 1: Low Yield in the Iodocyclization Step
Question: My iodine-mediated cyclization of the monoacetate precursor is resulting in a low yield of the desired chiral iodide (e.g., compound 99 in the route described by Saksena et al.). What are the likely causes and how can I improve the outcome?
Plausible Causes:
-
Sub-optimal Iodine Concentration: Both insufficient and excessive iodine can be detrimental. Too little leads to incomplete reaction, while too much can promote side reactions.
-
Presence of Water: The reaction is sensitive to moisture, which can interfere with the mechanism.
-
Incorrect Temperature Control: The reaction is typically run at or below room temperature. Higher temperatures can lead to degradation and byproduct formation.
-
Base Sensitivity: While some protocols use a mild base like sodium bicarbonate to scavenge the generated acid (HI), its concentration and addition rate are critical.
Recommended Actions & Protocol:
Protocol: Optimizing the Iodocyclization Reaction [1]
-
Rigorous Drying: Ensure the monoacetate starting material is anhydrous. Dry the solvent (e.g., Dichloromethane) over molecular sieves or by distillation prior to use.
-
Controlled Reagent Addition: Dissolve the monoacetate (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Portion-wise Addition of Iodine: Add solid iodine (I₂) in small portions over 30-60 minutes, monitoring the reaction progress by TLC. Maintain a slight purple/brown hue in the reaction mixture, indicating a small excess of I₂.
-
Optional Buffered System: If acidic byproducts are an issue, run the reaction in the presence of powdered sodium bicarbonate (NaHCO₃, ~2.0 equiv.).
-
Maintain Temperature: Keep the reaction at 0-5 °C for the initial phase and then allow it to slowly warm to room temperature, stirring overnight.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Data Interpretation: Use HPLC to analyze the crude product. The primary goal is to maximize the peak corresponding to the desired cis-iodide while minimizing the trans-isomer and any unreacted starting material.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Solvent | Reagent-grade CH₂Cl₂ | Anhydrous CH₂Cl₂ | Reduced side reactions |
| I₂ Addition | Single portion | Portion-wise over 1 hr | Better control, higher conversion |
| Temperature | Room Temperature | 0 °C to RT | Minimized degradation |
Problem 2: Poor Cis:Trans Diastereoselectivity
Question: I am consistently obtaining a high percentage of the undesired trans-isomer in my final tetrahydrofuran intermediate. How can I improve the cis-selectivity?
Plausible Causes: The stereochemical outcome of the cyclization is determined by the transition state. Factors that influence this include the solvent, the nature of the electrophile (e.g., I⁺), and temperature. The formation of the cis product is generally kinetically favored in many related systems.
Recommended Actions & Workflow:
This workflow diagram outlines a systematic approach to optimizing for the desired cis-isomer.
Caption: Troubleshooting workflow for improving cis-selectivity.
Explanation of the Workflow:
-
Temperature: Lowering the temperature often enhances kinetic control, which may favor the formation of the thermodynamically less stable but kinetically preferred cis-isomer.
-
Solvent: Solvent polarity can influence the conformation of the acyclic precursor in the transition state. Experimenting with a range of solvents is a standard method for optimizing diastereoselectivity.
-
Electrophile: The size and nature of the electrophile can alter the steric interactions in the transition state, thereby influencing the stereochemical outcome.
Problem 3: Incomplete Conversion During Hydroxyl Group Activation (Tosylation)
Question: The reaction to form the tosylate (or other sulfonate ester) from the alcohol intermediate is sluggish and stalls, leaving significant unreacted starting material. What should I do?
Plausible Causes:
-
Inactive Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) can degrade upon exposure to moisture. Using a freshly opened bottle or recrystallized material is crucial.
-
Insufficient Base or Inappropriate Base: The base (e.g., triethylamine, pyridine) scavenges the HCl produced. If it is not basic enough or used in insufficient quantity, the reaction will stop. The presence of water can also consume the base.
-
Steric Hindrance: Although a primary alcohol, the surrounding bulky groups can slow the reaction.
-
Low Temperature: While low temperatures are used to control side reactions, the reaction may require a higher temperature to proceed at a reasonable rate.
Recommended Actions & Protocol:
Protocol: Robust Tosylation of the THF Alcohol [5]
-
Reagent Preparation: Use freshly opened or purified TsCl. Ensure the alcohol starting material is dry (co-evaporate with toluene if necessary). Use anhydrous pyridine or triethylamine in an anhydrous solvent like CH₂Cl₂.
-
Reaction Setup: Dissolve the alcohol (1.0 equiv.) and a catalytic amount of DMAP (4-dimethylaminopyridine, 0.05-0.1 equiv.) in anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the mixture to 0 °C.
-
Base and Tosyl Chloride Addition: Add triethylamine (1.5-2.0 equiv.) followed by the slow, portion-wise addition of TsCl (1.2-1.5 equiv.). Adding TsCl as a solid helps to avoid introducing moisture.
-
Monitoring and Temperature Adjustment: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for 8-12 hours.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer, wash sequentially with dilute HCl (to remove base), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified promptly, as sulfonate esters can be unstable.
Relationship Diagram: Factors in Tosylation
Caption: Key parameters influencing the tosylation reaction outcome.
References
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. Organic Chemistry: Current Research. Available from: [Link]
- Google Patents. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
-
ResearchGate. Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. Tetrahedron Letters. Available from: [Link]
-
MokuDat. Posaconazole, SCH-56592, Noxafil. Available from: [Link]
- Google Patents. CN102643194B - Preparation method of posaconazole intermediate.
-
ACS Publications. Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry. Crystal Growth & Design. Available from: [Link]
-
European Patent Office. Purification of Posaconazole Intermediates - EP 2789610 A1. Available from: [Link]
Sources
- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]
- 4. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
reducing "Posaconazole inter-8" formation during synthesis
Welcome to the Technical Support Center for Posaconazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Posaconazole, with a specific focus on minimizing process-related impurities. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during Posaconazole synthesis?
During the multi-step synthesis of Posaconazole, a variety of impurities can arise. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. Examples include Deshydroxy Posaconazole, which can form during debenzylation under acidic conditions, and various diastereomers.[1][2]
-
Degradation Impurities: Posaconazole can degrade under certain conditions, leading to impurities. This can be caused by oxidation of the triazole or piperazine moieties, hydrolysis of ether bonds, or photodegradation.[1]
-
Dimeric and Other Complex Byproducts: Under certain reaction conditions, side reactions can lead to the formation of more complex impurities, including dimers. For instance, a dimeric impurity with an oxygen bridge between two tetrahydrofuran rings has been reported.
Q2: What is "Posaconazole inter-8" and how is it formed?
The term "Posaconazole inter-8" does not correspond to a universally recognized impurity in publicly available literature or pharmacopeias. It may be an internal designation for a specific impurity within an organization. However, based on the nomenclature, it could potentially refer to a dimeric species or an impurity formed from a key intermediate.
One possibility is the formation of dimeric structures through side reactions. A known, though not commonly named, dimeric impurity involves the linkage of two Posaconazole precursors. The formation of such impurities is often attributed to non-specific reactions of highly reactive intermediates.
Without a definitive structure, the exact formation mechanism of a so-called "inter-8" impurity cannot be detailed. However, we can address the general principles of preventing such side reactions.
Q3: Which synthetic steps are most critical for controlling impurity formation?
The synthesis of Posaconazole involves several critical steps where impurities can be introduced or formed:
-
Coupling Reactions: The coupling of the core fragments is a key step where unreacted starting materials and byproducts can arise. Incomplete reactions or side reactions of activated intermediates can lead to a range of impurities.
-
Debenzylation: The removal of benzyl protecting groups, often under acidic conditions with hydrogenation, is a critical step. Harsh acidic conditions can lead to the formation of impurities like Deshydroxy Posaconazole.[2]
-
Introduction of the Triazole Moiety: This step can also be a source of impurities if the reaction is not driven to completion or if side reactions occur.
Careful control of reaction conditions at each of these stages is paramount for minimizing the overall impurity profile of the final Active Pharmaceutical Ingredient (API).
Troubleshooting Guide: Minimizing Impurity Formation
This section provides actionable troubleshooting advice for common issues encountered during Posaconazole synthesis, with a focus on preventing the formation of complex byproducts.
Issue 1: High Levels of Unidentified Impurities in the Final Product
High-Performance Liquid Chromatography (HPLC) is the primary method for impurity profiling of Posaconazole.[1] If your HPLC analysis reveals significant levels of unknown impurities, consider the following:
Potential Causes & Corrective Actions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Sub-optimal Reaction Conditions | 1. Temperature Control: Ensure strict temperature control during all reaction steps. Excursions to higher temperatures can provide the activation energy for undesired side reactions. 2. Stoichiometry: Carefully control the stoichiometry of reactants. An excess of a particular reactant can lead to the formation of byproducts. 3. Reaction Time: Monitor reaction progress closely using in-process controls (e.g., TLC, HPLC). Prolonged reaction times can lead to the formation of degradation products. |
| Reactive Intermediates | 1. Quenching: Ensure rapid and effective quenching of the reaction to neutralize any highly reactive species once the desired transformation is complete. 2. Solvent Choice: The choice of solvent can significantly impact reaction pathways. Ensure the solvent is appropriate for the reaction and does not promote side reactions. |
| Cross-Contamination | 1. Equipment Cleaning: Thoroughly clean all glassware and reactors between steps to prevent cross-contamination from previous reactions. |
Issue 2: Formation of Suspected Dimeric Impurities
The formation of dimeric impurities often points to a lack of control over reactive intermediates or sub-optimal reaction conditions that favor intermolecular reactions.
Workflow for Investigation and Mitigation:
Caption: Troubleshooting workflow for addressing dimeric impurity formation.
Detailed Experimental Protocols:
Protocol 1: Optimization of Reaction Conditions to Minimize Dimer Formation
-
Hypothesis: The dimeric impurity is formed due to a high concentration of a reactive intermediate.
-
Approach: Employ a slow addition strategy for one of the key reactants.
-
Set up the reaction as usual, but instead of adding the key reactant all at once, add it dropwise over a period of 1-2 hours using a syringe pump.
-
Maintain a constant, controlled temperature throughout the addition.
-
Take aliquots at regular intervals and analyze by HPLC to monitor the formation of the desired product and the dimeric impurity.
-
-
Rationale: By maintaining a low instantaneous concentration of the reactive species, the probability of the desired intramolecular or intermolecular reaction is increased relative to the undesired dimerization.
Protocol 2: Enhanced Purification to Remove Dimeric Impurities
-
Challenge: Dimeric impurities may have similar polarity to the desired product, making them difficult to remove by standard crystallization.
-
Approach: Utilize column chromatography with a modified solvent system.
-
Perform initial small-scale trials with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to identify a system that provides good separation between Posaconazole and the dimeric impurity on a TLC plate.
-
Once an optimal solvent system is identified, perform preparative column chromatography on the crude product.
-
Collect fractions and analyze by HPLC to identify those containing pure Posaconazole.
-
-
Rationale: A well-chosen chromatographic method can exploit subtle differences in polarity to achieve separation that is not possible through simple recrystallization.
Analytical Methods for Impurity Detection
Accurate detection and quantification of impurities are crucial for process optimization and quality control.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying Posaconazole and its impurities. A validated reverse-phase HPLC method is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown impurities by providing molecular weight information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of isolated impurities.
-
Gas Chromatography (GC): Primarily used for the detection of residual solvents.[1]
Example HPLC Method Parameters (for guidance only, optimization required):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This is a starting point; the method must be fully validated according to ICH guidelines.
Logical Relationships in Impurity Control
Caption: Interdependencies in achieving high-purity Posaconazole.
By understanding the sources of impurity formation and implementing robust control strategies throughout the synthetic and purification processes, researchers and manufacturers can consistently produce high-quality Posaconazole.
References
-
Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compound. [Link]
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]
- Google Patents.
-
PubMed Central. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]
-
Pharmaffiliates. Posaconazole-impurities. [Link]
-
SynZeal. Posaconazole Impurities. [Link]
-
Allmpus. Posaconazole Impurities and Related Compounds Manufacturer. [Link]
Sources
"Posaconazole inter-8" co-elution with Posaconazole HPLC
Prepared by the Global Applications Support Team
Welcome to the technical support center for Posaconazole analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges during the HPLC analysis of Posaconazole, specifically the co-elution with a critical process-related impurity. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying scientific rationale to empower you to resolve complex separation issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the analytical challenges associated with Posaconazole.
Q1: What is "Posaconazole inter-8" and why does it co-elute with Posaconazole?
"Posaconazole inter-8" is a process-related impurity, also known as Posaconazole Deshydroxy pentanyl Impurity , and is identified by the CAS Number 161532-56-5 [1][2]. It is crucial to understand that this is not a stereoisomer of Posaconazole. As its name implies, it is an intermediate or byproduct from the synthesis process[3].
The primary reason for its co-elution with the main Posaconazole peak in reversed-phase HPLC is that while the two molecules have a difference in polarity, they share the same large, hydrophobic core structure. The "inter-8" impurity is missing the entire (1S,2S)-1-ethyl-2-hydroxypropyl group on the triazolone ring[4]. This makes the impurity less polar than the parent drug. In standard, non-optimized HPLC methods, the retention can be very similar, leading to peak overlap or complete co-elution. Resolving these two compounds requires a method with high selectivity, specifically designed to exploit the structural differences between them.
Q2: What are the primary challenges in developing an HPLC method for Posaconazole impurity profiling?
The main challenges stem from the complexity of the Posaconazole molecule and its synthesis pathway:
-
Structural Similarity of Impurities: Many process-related impurities share the same core structure as Posaconazole, making separation difficult[5].
-
Stereoisomers: Posaconazole has four chiral centers, leading to the possibility of 16 stereoisomers.[3] While the "inter-8" impurity is not a stereoisomer, a comprehensive method must also be able to separate potential diastereomers which can have very similar chromatographic behavior.
-
Wide Polarity Range: The potential impurities can range from significantly less polar (like "inter-8") to more polar degradation products, requiring a robust gradient method to resolve them all within a reasonable runtime.
Q3: What are the recommended starting conditions for a Posaconazole HPLC method?
Based on numerous validated methods reported in the literature, a good starting point for developing a separation method for Posaconazole and its related substances would be a reversed-phase gradient method.[6]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.01 M Phosphate Buffer, pH adjusted to 6.8 |
| Gradient | Start with a higher percentage of Mobile Phase B (e.g., 70%) and ramp down to a lower percentage over 20-30 minutes to elute the more hydrophobic compounds. |
| Flow Rate | 1.0 - 1.2 mL/min[1] |
| Column Temp. | 30 - 40 °C[1] |
| Detection | UV at 262 nm[1] |
| Injection Vol. | 10 µL |
Note: These are starting conditions and will require optimization to resolve the specific co-elution issue with the "inter-8" impurity.
Part 2: A Comprehensive Troubleshooting Guide for Co-elution of Posaconazole and the "inter-8" Impurity
This section provides a logical, step-by-step workflow for diagnosing and resolving the co-elution of Posaconazole and its Deshydroxy pentanyl ("inter-8") impurity.
Step 1: Confirm the Problem: Peak Identification & Purity
Before beginning extensive method development, it is critical to confirm that the co-eluting peak is indeed the "inter-8" impurity.
Protocol 1: Peak Purity Analysis If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity function in your chromatography data system (CDS).
-
Acquire Data: Ensure spectra are acquired across the entire peak.
-
Analyze Peak: Run the peak purity algorithm on the Posaconazole peak.
-
Interpret Results: The algorithm will provide a purity angle and a purity threshold. If the purity angle is greater than the threshold, it indicates the peak is spectrally inhomogeneous and comprises more than one compound.
Protocol 2: Confirmatory Spiking Study This is the definitive method for peak identification.
-
Procure Standard: Obtain a certified reference standard of "Posaconazole inter-8" / Deshydroxy pentanyl Impurity (CAS 161532-56-5).
-
Prepare Samples:
-
Sample A: Your Posaconazole sample.
-
Sample B: A standard of the "inter-8" impurity.
-
Sample C: Your Posaconazole sample spiked with a small, known amount of the "inter-8" standard.
-
-
Analyze: Inject all three samples using your current HPLC method.
-
Evaluate: If the peak area of the suspected impurity or the main Posaconazole peak (if fully co-eluted) increases in Sample C relative to Sample A, you have confirmed the identity of the co-eluting peak.
Step 2: Understand the Chemistry: The Key to Selectivity
Successful separation relies on exploiting the physicochemical differences between Posaconazole and the "inter-8" impurity. The key structural difference is the presence of the secondary alcohol in the (1S,2S)-1-ethyl-2-hydroxypropyl side chain on Posaconazole, which is absent in the "inter-8" impurity.
Caption: Structural comparison of Posaconazole and its "inter-8" impurity.
This difference provides two primary handles for separation:
-
Polarity: Posaconazole is more polar than the impurity.
-
Hydrogen Bonding: The hydroxyl group on Posaconazole is a hydrogen bond donor and acceptor, a property the impurity lacks at that position.
| Property Comparison | Posaconazole (API) | "inter-8" Impurity | Implication for Separation |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄[7] | C₃₂H₃₂F₂N₈O₃[1] | Significant size and polarity difference. |
| Key Functional Group | Secondary Alcohol (-OH) | None (at equivalent position) | The -OH group is the primary target for creating selectivity. |
| Expected RP-HPLC Order | Elutes later (more retained) under typical conditions. | Elutes earlier (less retained) under typical conditions. | If co-eluting, the method lacks sufficient selectivity to differentiate based on the polarity contribution of the -OH group. |
Step 3: The Troubleshooting Workflow: A Logical Approach to Resolution
Do not randomly change parameters. Follow a logical workflow that prioritizes the most impactful changes first. The goal is to increase the resolution (Rs) between the two peaks to a baseline of ≥ 1.5.
Caption: Logical workflow for troubleshooting co-elution.
Step 4: Executing the Strategy: Detailed Experimental Protocols
Protocol 3: Modifying Organic Solvent Type and Strength The choice between Acetonitrile (ACN) and Methanol (MeOH) can dramatically alter selectivity, especially when hydrogen bonding is involved.
-
Rationale: Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. Because the key difference is Posaconazole's -OH group, switching to Methanol may increase its retention time more significantly than the impurity's, thereby improving the separation.
-
Experiment:
-
Run 1 (Baseline): Your current method (e.g., ACN/Buffer).
-
Run 2 (Methanol): Prepare a mobile phase where Methanol replaces ACN at a concentration that gives a similar retention time for Posaconazole. Rule of thumb: Methanol is a weaker solvent, so you will need a higher concentration (e.g., if using 50% ACN, start with ~60% MeOH).
-
Run 3 (Ternary Mix): Try a 50:50 mix of ACN and MeOH as the organic portion of your mobile phase.
-
-
Analysis: Compare the resolution (Rs) value between Posaconazole and the "inter-8" peak in all three runs. Look for a change in elution order or a significant increase in separation.
Protocol 4: Adjusting Mobile Phase pH Altering the pH can change the ionization state of the basic nitrogen atoms in the piperazine and triazole rings, which can subtly alter the interaction with the C18 stationary phase.
-
Rationale: Even a small change in the charge state of the molecules can affect their hydrophobicity and thus their retention. By moving the pH, you may find a "sweet spot" where the retention times of the two compounds shift differentially.
-
Experiment:
-
Identify pKa: The piperazine moiety is basic. The relevant pKa values for Posaconazole are approximately 3.6 and 4.6.
-
Baseline: Your current method (e.g., pH 6.8).
-
Test 1 (Acidic): Adjust your buffer pH to 3.0. This will ensure all basic nitrogens are fully protonated.
-
Test 2 (Intermediate): Adjust your buffer pH to 4.1 (midway between the pKa values).
-
-
Analysis: Observe the change in retention and resolution at each pH. Ensure your column is stable at the tested pH range (most silica-based C18 columns are stable between pH 2 and 8).
If mobile phase changes are insufficient, the stationary phase chemistry is the next logical step.
| Column Chemistry | Separation Principle | Why It Might Work |
| Phenyl-Hexyl | Provides pi-pi interactions with aromatic rings in addition to hydrophobic interactions. | Both Posaconazole and the impurity have multiple phenyl rings. Differential pi-pi interactions could provide an alternative selectivity mechanism to resolve them. |
| Embedded Polar Group (EPG) | Contains a polar group (e.g., carbamate) near the base of the alkyl chain. | The polar group can interact differently with the hydroxyl group on Posaconazole versus the non-polar structure of the impurity, enhancing separation. Also offers good peak shape for bases. |
| Standard C8 | Less hydrophobic than C18. | May reduce retention times overall, but could alter the selectivity enough to achieve separation, especially when combined with mobile phase changes. |
These parameters are for fine-tuning after major selectivity changes have been made.
Protocol 5: Evaluating the Effect of Column Temperature
-
Rationale: Lowering the temperature generally increases viscosity and can enhance the subtle intermolecular interactions that govern separation, often leading to better resolution for closely eluting peaks. Conversely, increasing temperature can sometimes improve efficiency and change selectivity.
-
Experiment:
-
Baseline: Your current temperature (e.g., 40°C).
-
Test 1 (Lower Temp): Decrease the column temperature to 25°C.
-
Test 2 (Higher Temp): Increase the column temperature to 50°C.
-
-
Analysis: Monitor resolution and backpressure. Lower temperatures will increase backpressure.
References
-
Chemistry Research Journal. Analytical Method Development and Validation of Posaconazole for Injection. Available at: [Link]
-
TLC Pharmaceutical Labs. Posaconazole Impurities | Usp | Ep | Bp. Available at: [Link]
-
PubMed. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Available at: [Link]
-
F1000Research. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. Available at: [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACONAZOLE AND ITS IMPUTRIES IN API, DOSAGE FORM BY USING RP-HPLC. Available at: [Link]
-
ResearchGate. Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Available at: [Link]
-
Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compound. Available at: [Link]
-
Manus Aktteva Biopharma LLP. Intermediates of Posaconazole | Manufacturers | Suppliers. Available at: [Link]
- Google Patents. Process for preparing posaconazole and intermediates thereof.
-
National Center for Biotechnology Information. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography. Available at: [Link]
-
MDPI. Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Available at: [Link]
-
National Center for Biotechnology Information. A Comparative Study of Newly Developed HPLC-DAD and UHPLC-UV Assays for the Determination of Posaconazole in Bulk Powder and Suspension Dosage Form. Available at: [Link]
Sources
- 1. List of Chemicals: names starting with P - Page 98 [chemblink.com]
- 2. Posaconazole inter-8 | 161532-56-5 [chemicalbook.com]
- 3. manusaktteva.com [manusaktteva.com]
- 4. tlcpharma.com [tlcpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Posaconazole Analytical Methods
Welcome to the technical support center for posaconazole analytical methods. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions related to the analysis of posaconazole and its related substances, with a focus on a hypothetical, yet representative, "Posaconazole inter-8" analytical method. The principles and troubleshooting steps outlined here are broadly applicable to various reversed-phase HPLC and LC-MS/MS methods used for posaconazole analysis.
Introduction to Posaconazole Analysis
Posaconazole is a broad-spectrum triazole antifungal agent.[1][2] Its analysis is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[3][4][5] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common analytical technique for quantifying posaconazole and its related substances in bulk drug, pharmaceutical formulations, and biological matrices.[5][6][7]
This guide will address common challenges encountered during the application of these analytical methods, providing logical, experience-driven solutions to ensure data integrity and method robustness.
Troubleshooting Guide: The "Posaconazole inter-8" Method
This section addresses specific issues that may arise during the analysis of posaconazole and a key hypothetical intermediate or impurity, "Posaconazole inter-8."
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Posaconazole or "inter-8" Peak
Poor peak shape can significantly impact the accuracy and precision of quantification.
Potential Causes & Solutions:
-
Column Overload:
-
Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the sample concentration. A typical concentration for posaconazole analysis is in the range of 5-60 µg/mL.[8] Prepare a dilution series to determine the optimal concentration for your system.
-
-
Secondary Interactions:
-
Explanation: Posaconazole, a basic compound, can interact with residual acidic silanols on the silica-based stationary phase, causing peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds like posaconazole, a slightly acidic mobile phase (e.g., using acetic acid) can help to protonate the analyte and minimize interactions with silanols.[3]
-
Use of an Appropriate Column: Employ a column with end-capping or a base-deactivated stationary phase (e.g., C18 or C8) to reduce silanol activity.[1][3]
-
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of strongly retained compounds from the sample matrix or degradation of the stationary phase can lead to peak distortion.
-
Solution:
-
Column Washing: Implement a robust column washing procedure after each analytical run. A typical wash involves flushing with a strong solvent like methanol or acetonitrile.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the issue persists, the column may need to be replaced.
-
-
-
Inappropriate Solvent for Sample Dilution:
-
Explanation: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Dissolve and dilute the sample in the mobile phase or a solvent with a similar or weaker elution strength. A common diluent for posaconazole is a mixture of water and acetonitrile.[1]
-
Problem 2: Retention Time (RT) Shift
Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification.
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition:
-
Explanation: Small variations in the mobile phase composition can significantly affect retention times.
-
Solution:
-
Precise Preparation: Prepare the mobile phase accurately and consistently. Use a graduated cylinder or volumetric flasks for precise measurements.
-
Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile organic components.
-
-
-
Fluctuations in Column Temperature:
-
Explanation: Temperature affects the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to RT shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature. A common temperature for posaconazole analysis is 40°C.[1]
-
-
Pump and System Leaks:
-
Explanation: Leaks in the HPLC system can cause a drop in pressure and an unstable flow rate, resulting in longer retention times.
-
Solution: Perform regular system checks for leaks at all fittings and connections.
-
-
Column Equilibration:
-
Explanation: Insufficient column equilibration with the mobile phase before starting the analytical run can cause a gradual drift in retention times.
-
Solution: Ensure the column is equilibrated for a sufficient time (typically 15-30 minutes or until a stable baseline is achieved) before injecting the first sample.
-
Problem 3: Inaccurate or Inconsistent Quantification
Variability in quantitative results is a critical issue that compromises the reliability of the analytical method.
Potential Causes & Solutions:
-
Linearity Issues:
-
Explanation: The calibration curve may not be linear over the intended concentration range, leading to inaccurate quantification of samples.
-
Solution:
-
Verify Linearity Range: Re-evaluate the linearity of the method by preparing and analyzing a series of calibration standards over a wider concentration range. A typical linear range for posaconazole is 2-20 µg/mL.[6][7]
-
Weighting Factor: If heteroscedasticity is observed (i.e., the variance of the error is not constant), consider using a weighted linear regression (e.g., 1/x or 1/x²) for calibration.
-
-
-
Sample Preparation Inconsistency:
-
Explanation: Errors during sample weighing, dilution, or extraction can introduce significant variability.
-
Solution:
-
Standardized Protocol: Follow a detailed and validated sample preparation protocol meticulously.
-
Internal Standard: Use an internal standard (e.g., a structurally similar compound not present in the sample) to compensate for variations in sample preparation and injection volume. Clotrimazole has been used as an internal standard for posaconazole analysis.[3]
-
-
-
Detector Response Fluctuation:
-
Explanation: Drifting detector lamp intensity (in UV detectors) or fluctuating spray in the ion source (in MS detectors) can lead to inconsistent responses.
-
Solution:
-
Detector Maintenance: Perform regular maintenance of the detector as per the manufacturer's recommendations. This may include lamp replacement or cleaning of the MS source.
-
System Suitability Tests: Inject a system suitability standard at the beginning and throughout the analytical run to monitor detector performance and ensure it meets predefined criteria (e.g., %RSD of peak areas).[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for a "Posaconazole inter-8" (or related substance) method?
A1: While the exact conditions can vary, a typical reversed-phase HPLC method for posaconazole and its related substances would involve:
| Parameter | Typical Value | Reference |
| Column | C18 or C8, 250 x 4.6 mm, 5 µm | [1][3] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (isocratic or gradient) | [1][8] |
| Flow Rate | 1.0 - 1.2 mL/min | [1][9] |
| Column Temperature | 40 - 50 °C | [1][10] |
| Detection | UV at ~262 nm or Mass Spectrometry | [1][3] |
| Injection Volume | 10 - 20 µL | [1][6] |
Q2: How can I ensure the specificity of my analytical method for posaconazole in the presence of "inter-8" and other impurities?
A2: Method specificity is crucial to ensure that the peak of interest is not co-eluting with any other compound.
-
Forced Degradation Studies: Expose the posaconazole sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[8] The analytical method should be able to separate the posaconazole peak from all degradation peaks.
-
Peak Purity Analysis: If using a photodiode array (PDA) detector, perform peak purity analysis to assess the spectral homogeneity of the posaconazole peak.
-
Mass Spectrometry: The use of a mass spectrometer provides high specificity by monitoring for the specific mass-to-charge ratio (m/z) of posaconazole and its fragments.
Q3: What are the key system suitability parameters I should monitor for a posaconazole analytical method?
A3: System suitability testing is essential to ensure the chromatographic system is performing adequately. Key parameters include:
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for replicate injections | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% for replicate injections | Indicates system stability. |
| Resolution (Rs) | Rs > 2.0 between posaconazole and adjacent peaks | Ensures adequate separation. |
These criteria are based on general pharmacopeial guidelines and published methods.[8][9]
Experimental Protocols
Protocol 1: Standard and Sample Preparation for HPLC Analysis
-
Diluent Preparation: Prepare a diluent of Water:Acetonitrile (1:1 v/v).[1]
-
Standard Stock Solution (e.g., 300 µg/mL): Accurately weigh approximately 30 mg of Posaconazole reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
-
Working Standard Solution (e.g., 30 µg/mL): Transfer 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask, dilute to volume with the diluent, and mix thoroughly.
-
Sample Solution (from bulk drug): Prepare a sample solution at a concentration similar to the Working Standard Solution using the same procedure.
Protocol 2: System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five or six times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.
-
Calculate the tailing factor and the number of theoretical plates for the posaconazole peak from the first injection.
-
Verify that all parameters meet the predefined acceptance criteria before proceeding with sample analysis.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting analytical issues.
Factors Influencing Posaconazole Analysis
Caption: Key factors influencing the outcome of posaconazole analysis.
References
-
Analytical Method Development and Validation of Posaconazole for Injection - Chemistry Research Journal. Available at: [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed Central. Available at: [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - F1000Research. Available at: [Link]
-
Simultaneous Determination of Posaconazole and Hemp Seed Oil in Nanomicelles through RP-HPLC via a Quality-by-Design Approach | ACS Omega. Available at: [Link]
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC - NIH. Available at: [Link]
-
Development and validation of a high-performance liquid chromatography assay for posaconazole utilizing solid-phase extraction - ResearchGate. Available at: [Link]
-
Analytical Method Development and Validation of Posaconazole by QbD Approach - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Summary of posaconazole method development and validation. Available at: [Link]
-
Quantitative Method for the Determination of Posaconazole in Mouse Tissues using Liquid Chromatography-Mass Spectrometry - OMICS International. Available at: [Link]
-
Understanding Variability in Posaconazole Exposure Using an Integrated Population Pharmacokinetic Analysis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
- Method for analyzing content of posaconazole enteric-coated tablets - Google Patents.
-
Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review - PMC - NIH. Available at: [Link]
-
What test is needed to measure posaconazole (antifungal medication) trough levels? Available at: [Link]
-
Posaconazole Exposure-Response Relationship: Evaluating the Utility of Therapeutic Drug Monitoring | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
A Comprehensive Review Section A-Research paper Analytical techniques for Posaconazole, an effective treatment option for mucormycosis - ResearchGate. Available at: [Link]
Sources
- 1. chemrj.org [chemrj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. droracle.ai [droracle.ai]
- 6. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN112697945A - Method for analyzing content of posaconazole enteric-coated tablets - Google Patents [patents.google.com]
Technical Support Center: Optimization of Posaconazole Intermediate Synthesis
Welcome to the technical support center for the synthesis of key intermediates of Posaconazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the complex, multi-step synthesis of this potent antifungal agent.
The synthesis of Posaconazole, a molecule with four chiral centers, presents numerous challenges, from controlling stereoselectivity to minimizing process-related impurities.[1] This document addresses common issues encountered during the synthesis of critical fragments, such as the chiral tetrahydrofuran (THF) core and the substituted side chains, which are often coupled in the final stages of the synthesis. While various synthetic routes exist and intermediates may be numbered differently across publications, the principles and troubleshooting steps outlined here are broadly applicable to the key transformations involved.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coupling reaction for the THF core side-chain is showing low yield and incomplete conversion. What are the likely causes and how can I optimize it?
Low yield in coupling reactions, such as the ether linkage formation between the chiral THF core sulfonate (like a tosylate or mesylate) and the piperazine fragment, is a frequent bottleneck.
Possible Causes & Solutions:
-
Base Incompatibility or Insufficient Strength: The choice of base is critical for the deprotonation of the nucleophile (e.g., the phenolic hydroxyl group on the piperazine moiety) without causing side reactions.
-
Expert Insight: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used in polar aprotic solvents like DMSO. However, if your substrates are sensitive to harsh bases, consider using milder organic bases (e.g., DBU) or inorganic carbonates (K₂CO₃, Cs₂CO₃). A systematic screening of bases is recommended.
-
-
Solvent Effects: The solvent must fully dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Expert Insight: Aprotic polar solvents like DMF, DMAc, or DMSO are generally effective. If solubility is an issue, a mixed solvent system might improve results. For instance, a mixture of THF and N-Methylpyrrolidone (NMP) has been explored in related acylation reactions.[2] Ensure the solvent is anhydrous, as water can hydrolyze the sulfonate ester and quench the deprotonated nucleophile.
-
-
Sub-optimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to degradation.
-
Expert Insight: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor progress by TLC or HPLC. If the reaction is sluggish, incrementally increase the temperature. Be aware that higher temperatures can promote elimination side reactions, especially with sterically hindered substrates.
-
-
Leaving Group Quality: The efficiency of the SN2 displacement depends on the quality of the leaving group on the electrophile.
-
Expert Insight: Tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are common activating groups for alcohols.[3] Ensure the starting alcohol was fully converted to the sulfonate ester; residual alcohol will not react. p-Chlorobenzene sulfonate has also been used effectively in Posaconazole synthesis.
-
Optimized Protocol: Sulfonate Coupling Reaction
| Parameter | Initial Condition | Optimized Range / Options | Rationale |
| Solvent | DMSO | Anhydrous DMSO, DMF, or NMP | Promotes SN2 kinetics and ensures reactant solubility. |
| Base | NaOH (aq.) | Powdered KOH, NaH, K₂CO₃, Cs₂CO₃ | Screen for optimal reactivity and minimal side product formation. Anhydrous conditions are preferred. |
| Temperature | 80 °C | 60 - 100 °C | Balance reaction rate against potential for thermal degradation or elimination byproducts. |
| Reaction Time | 12 h | Monitor by HPLC (8 - 24 h) | Reaction should be quenched upon disappearance of the limiting reagent to prevent impurity formation. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidative degradation of sensitive functional groups. |
Q2: I am observing poor diastereoselectivity in the Grignard addition step to form the chiral side chain. How can I improve the stereochemical outcome?
Controlling the stereochemistry of the (S,S) and (S,R) diastereomers during the addition of an ethyl Grignard reagent to a chiral hydrazone is a critical step in forming the Posaconazole side chain.
Possible Causes & Solutions:
-
Steric Hindrance and Chelation Control: The stereochemical outcome is often dictated by the steric bulk of protecting groups and the potential for chelation with the magnesium ion.
-
Expert Insight: The use of a bulky protecting group on a nearby hydroxyl or formyl group can effectively block one face of the molecule, directing the Grignard reagent to the opposite face. Protecting the formyl group as a TBDMS ether has been shown to dramatically improve the diastereomeric ratio from 94:6 to 99:1 in favor of the desired (S,S)-isomer.
-
-
Reaction Temperature: Grignard reactions are often sensitive to temperature. Lower temperatures typically enhance selectivity by favoring the transition state with the lowest activation energy.
-
Expert Insight: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly improve diastereoselectivity. The exact optimal temperature may require screening.
-
-
Solvent Choice: The coordinating ability of the solvent can influence the reactivity and aggregation state of the Grignard reagent.
-
Expert Insight: Ethereal solvents like THF or 2-MeTHF are standard. Less coordinating solvents like toluene or hexane can sometimes increase selectivity, but may reduce reaction rates and solubility.
-
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Workflow for troubleshooting poor diastereoselectivity.
Q3: My final debenzylation reaction is stalling or forming significant impurities. What should I investigate?
The final step in many Posaconazole syntheses involves the deprotection of a benzyl ether via catalytic hydrogenation (e.g., using Pd/C) to reveal the secondary alcohol.[4] Stalling or side reactions are common issues.
Possible Causes & Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons, which can adsorb to its surface and block active sites.
-
Expert Insight: Sulfur-containing compounds, residual phosphines, or certain nitrogen-containing heterocycles can act as catalyst poisons. Ensure all starting materials and solvents are of high purity. If poisoning is suspected, increasing the catalyst loading or filtering the reaction mixture through a plug of silica or activated carbon before adding the catalyst may help.
-
-
Inadequate Hydrogen Pressure or Mass Transfer: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Expert Insight: Ensure the reaction vessel is properly sealed and pressurized. Vigorous stirring is crucial to keep the catalyst suspended and facilitate gas-liquid mass transfer. For industrial scale, the design of the agitator and baffle system is critical.
-
-
Formation of Acid-Induced Impurities: Acidic reagents are sometimes added to aid in dissolving the substrate.[4] However, under hydrogenation conditions, this can lead to side reactions like dehydroxylation, forming critical impurities such as deshydroxy posaconazole.[3]
-
Expert Insight: Carefully control the amount and type of acid used. A patent suggests using a specific volume-to-weight ratio of acid to substrate to optimize the reaction.[4] After the reaction, the pH must be carefully adjusted with a base (e.g., NaOH solution) to quench the acid and facilitate product isolation.[4]
-
-
Incorrect Solvent: The solvent choice affects substrate solubility and catalyst activity.
-
Expert Insight: Alcohols (methanol, ethanol) or esters (ethyl acetate) are common. Formic acid can sometimes be used as both a solvent and the hydrogen source in transfer hydrogenation.
-
Protocol: Catalytic Hydrogenation (Debenzylation)
-
Vessel Preparation: Charge a suitable hydrogenation reactor with the benzylated Posaconazole precursor and the chosen solvent (e.g., methanol/ethyl acetate).
-
Catalyst Addition: Add the Pd/C catalyst (typically 5-10 wt% on a dry basis) as a slurry in the reaction solvent.[4] Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere.
-
Acidification (if required): If the substrate has low solubility, add the acidic reagent (e.g., formic acid, HCl) slowly.[3]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Maintain vigorous stirring at the set temperature (e.g., 25-40 °C) and monitor hydrogen uptake and reaction progress by HPLC.
-
Workup: Once the reaction is complete, carefully depressurize and purge the reactor with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst.
-
pH Adjustment & Isolation: Adjust the pH of the filtrate with an aqueous base to precipitate the product, which can then be isolated by filtration.[4]
Q4: How can I effectively remove process-related impurities during purification?
Impurities can arise from starting materials, side reactions (e.g., over-reaction, incomplete reaction), or degradation.[5] Their removal is critical to meet regulatory standards set by bodies like the ICH.[3]
Expert Recommendations:
-
Crystallization: This is the most effective method for purifying the final API and key intermediates on a large scale.
-
Protocol: A systematic solvent screening is essential. The ideal solvent (or solvent/anti-solvent system) will have high solubility for the desired product at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Troubleshooting: If the product oils out, reduce the cooling rate, add seed crystals, or use a different solvent system. If purity is still low, consider a second recrystallization or a charcoal treatment to remove colored impurities.
-
-
Chromatography: While often avoided at large scales due to cost, column chromatography is indispensable for purifying intermediates, especially when separating closely related diastereomers or removing stubborn impurities.[6]
-
Expert Insight: For chiral separations, Chiral HPLC or Supercritical Fluid Chromatography (SFC) with an appropriate chiral stationary phase (CSP) is the method of choice. For achiral separations, normal or reversed-phase flash chromatography is standard.
-
General Purification Workflow
Caption: General workflow for product purification and impurity removal.
References
-
Synthesis and Characterization of Deshydroxy Posaconazole. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Synthesis of key intermediate 26. (n.d.). ResearchGate. Retrieved from [Link]
-
149809-43-8 Posaconazole intermediate. (n.d.). Dongguan Bezer Biotechnology Cooperation Limited. Retrieved from [Link]
- Preparation method of posaconazole intermediate. (2014). Google Patents.
-
Preparation Of Salts Of Posaconazole Intermediate. (n.d.). Quick Company. Retrieved from [Link]
-
Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. (2023). ResearchGate. Retrieved from [Link]
- Posaconazole synthesis method. (2017). Google Patents.
-
Synthesis of posaconazole. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 5. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]
- 6. Preparation Of Salts Of Posaconazole Intermediate [quickcompany.in]
Technical Support Center: Analysis of Posaconazole Degradation Products
Welcome to the technical support center for the analysis of Posaconazole and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals working on the development and manufacturing of Posaconazole. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of Posaconazole degradation products.
This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding of the analytical challenges and their solutions. While this guide addresses general degradation product analysis, it will also offer specific insights that may be applicable to proprietary or internally designated impurities, such as "Posaconazole inter-8," by focusing on common classes of related substances like diastereomers.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the analysis of Posaconazole degradation products.
Q1: We are observing a new, unidentified peak in our Posaconazole stability samples, which we have designated "inter-8." We suspect it might be a diastereomer. How can we confirm its identity?
A1: The formation of diastereomers is a common challenge with complex molecules like Posaconazole, which has multiple chiral centers.[1] To confirm the identity of "inter-8" as a diastereomer, a multi-step approach is recommended:
-
High-Resolution Mass Spectrometry (HRMS): A primary and crucial step is to determine the mass-to-charge ratio (m/z) of "inter-8." Diastereomers are isomers, meaning they have the same molecular weight as the parent compound, Posaconazole (C₃₇H₄₂F₂N₈O₄, M.W. 700.79 g/mol ).[2] If the m/z of "inter-8" matches that of Posaconazole, it strongly suggests it is an isomer.
-
Tandem Mass Spectrometry (MS/MS): Further fragmentation analysis using MS/MS can provide additional evidence. The fragmentation pattern of a diastereomer is often very similar, if not identical, to the parent drug. Comparing the fragmentation pattern of "inter-8" to that of a Posaconazole reference standard can help confirm this relationship.
-
Chromatographic Separation: The key to resolving and identifying diastereomers is through chromatography. You will need a highly efficient chiral HPLC or UHPLC method. If you can obtain a reference standard for a known Posaconazole diastereomer, you can perform a co-injection experiment. If "inter-8" co-elutes with the known diastereomer standard, its identity is confirmed.
-
Forced Degradation Studies: Some diastereomers can be formed under specific stress conditions. Subjecting a pure Posaconazole sample to various stress conditions (e.g., acid, base, heat) and monitoring for the formation of "inter-8" can provide clues about its origin and nature.
Q2: Our current reverse-phase HPLC method does not separate the main Posaconazole peak from a key degradation product. What steps can we take to improve the resolution?
A2: Co-elution is a frequent issue in the analysis of complex pharmaceutical compounds. To improve the resolution between Posaconazole and a co-eluting degradation product, consider the following systematic approach:
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier in an isocratic method can increase retention and improve separation.
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the ionization state of both Posaconazole and its degradation products, thereby altering their retention behavior. Experiment with a pH range around the pKa values of the analytes.
-
Buffer Concentration: Adjusting the buffer concentration in the mobile phase can also influence peak shape and selectivity.
-
-
Column Chemistry:
-
Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions).
-
Particle Size: Moving from a larger particle size (e.g., 5 µm) to a smaller particle size (e.g., sub-2 µm) column, if your system allows, will increase efficiency and resolution.
-
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
-
Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the run time.
Q3: We are seeing significant degradation of Posaconazole under oxidative stress conditions. What are the likely degradation products, and how can we monitor them?
A3: Posaconazole has been shown to be susceptible to oxidative degradation.[3][4] The piperazine moiety is a common site for oxidation.
-
Likely Degradation Products: Studies have identified N-oxide derivatives of Posaconazole as major degradation products under oxidative stress.[3] These N-oxides would have a molecular weight of 716.79 g/mol (M+16).
-
Monitoring Strategy:
-
LC-MS: Liquid chromatography-mass spectrometry is the most powerful tool for monitoring these degradation products. You can look for the specific m/z of the expected N-oxides.
-
HPLC with UV Detection: A well-developed stability-indicating HPLC method with UV detection can also be used. The N-oxide degradants will likely have different retention times compared to the parent drug. The UV spectrum may also be slightly different, which can be confirmed with a photodiode array (PDA) detector.
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent and mobile phase- Secondary interactions with the stationary phase- Column degradation | - Reduce the injection volume or sample concentration.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.- Adjust the mobile phase pH or add a competing base (e.g., triethylamine) for basic analytes.- Replace the column with a new one of the same type. |
| Inconsistent Retention Times | - Inadequate column equilibration- Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure the column is equilibrated for a sufficient time before starting the analytical run.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections- Impurities in the sample diluent | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program in the autosampler.- Run a blank injection of the diluent to check for impurities. |
| Low Signal Intensity | - Incorrect detection wavelength- Sample degradation in the autosampler- Low sample concentration- Detector malfunction | - Verify the optimal detection wavelength for Posaconazole (typically around 262 nm).- Use a cooled autosampler if samples are unstable.- Prepare a more concentrated sample if within the linear range of the method.- Check the detector lamp and perform any necessary maintenance. |
Experimental Protocols
Here are detailed protocols for common analytical procedures used in the analysis of Posaconazole and its degradation products.
Protocol 1: Stability-Indicating RP-HPLC Method for Posaconazole and Its Degradation Products
This protocol outlines a general-purpose, stability-indicating method that can be adapted for the analysis of Posaconazole and its related substances.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 20.0 70 25.0 70 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Posaconazole reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration of Posaconazole.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and response of Posaconazole.
-
Inject the sample solution to analyze for Posaconazole and its degradation products.
Protocol 2: Forced Degradation Study of Posaconazole
This protocol describes how to perform forced degradation studies to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Posaconazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve in the diluent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Use an LC-MS system to obtain mass information for the degradation products to aid in their identification.
Diagrams
Below are diagrams illustrating key workflows and concepts in the analysis of Posaconazole degradation products.
Caption: Workflow for Forced Degradation Analysis of Posaconazole.
Sources
- 1. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in Posaconazole Synthesis
Welcome to the technical support center for Posaconazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing impurities in the synthesis of this potent antifungal agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices to ensure the scientific integrity and robustness of your work.
Understanding the Landscape of Posaconazole Impurities
The intricate multi-step synthesis of Posaconazole, a molecule with four chiral centers, presents numerous opportunities for impurity formation. These impurities can be broadly categorized into three classes: process-related impurities, chiral impurities (stereoisomers), and degradation products. Proactive control and minimization of these impurities are critical for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2]
This guide will provide a structured approach to identifying, controlling, and troubleshooting the formation of these impurities throughout the synthetic process.
Visualizing the Synthetic Pathway and Impurity Hotspots
To effectively control impurities, it is essential to understand their points of origin within the synthetic route. The following diagram illustrates a common convergent synthesis pathway for Posaconazole, highlighting the key stages where impurities are likely to form.
Caption: Convergent synthesis of Posaconazole highlighting key stages for impurity formation.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during Posaconazole synthesis in a practical, problem-solution format.
Process-Related Impurities
Question 1: I've identified an impurity with a mass of M-16 (loss of a hydroxyl group) compared to Posaconazole in my final product. What is it and how can I prevent its formation?
Answer: This impurity is likely Deshydroxy Posaconazole .[2]
-
Causality: Deshydroxy Posaconazole is a critical process-related impurity that typically forms during the final debenzylation step under acidic conditions.[2] The use of strong acids like hydrochloric acid (HCl), formic acid, or methanesulfonic acid in the presence of a hydrogenation catalyst can promote a dehydroxylation side reaction.[2]
-
Troubleshooting & Prevention:
-
Optimize Acid Concentration and Type: Evaluate the effect of reducing the concentration of the acid or using a milder acidic reagent for the debenzylation reaction.
-
Control Reaction Temperature: Perform the hydrogenation at the lowest effective temperature to minimize the rate of the dehydroxylation side reaction.
-
Alternative Deprotection Methods: Consider alternative deprotection strategies that do not require strongly acidic conditions, if feasible with your synthetic route.
-
Purification: If formed, Deshydroxy Posaconazole can often be removed through recrystallization or chromatographic purification of the final product.[2]
-
Question 2: My HPLC analysis shows several early-eluting peaks that I suspect are unreacted starting materials or intermediates. How can I minimize these?
Answer: The presence of residual starting materials or intermediates points to incomplete reactions in the preceding steps.
-
Causality: Incomplete reactions can result from insufficient reaction time, suboptimal temperature, improper stoichiometry of reagents, or catalyst deactivation. For instance, unreacted "hydroxy triazole" or the "tosylated compound" are known intermediates that can persist.[2]
-
Troubleshooting & Prevention:
-
Reaction Monitoring: Implement rigorous in-process monitoring (e.g., by TLC or HPLC) to ensure the reaction goes to completion before proceeding with work-up.
-
Optimize Reaction Conditions:
-
Time: Extend the reaction time and monitor for further conversion.
-
Temperature: Gradually increase the reaction temperature, being mindful of potential side reactions.
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of one reagent may be necessary to drive the reaction to completion.
-
-
Catalyst Activity: If a catalyst is used, ensure its activity is not compromised. Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Efficient Work-up and Purification: Design your work-up and purification procedures for each step to effectively remove unreacted starting materials.
-
Chiral Impurities (Stereoisomers)
Posaconazole has four chiral centers, leading to the possibility of 16 stereoisomers, with only one being therapeutically active.[3] Controlling the stereochemistry is paramount.
Question 3: My chiral HPLC analysis indicates the presence of diastereomers. Which steps are most critical for controlling stereochemistry?
Answer: The formation of the chiral tetrahydrofuran (THF) core and the synthesis of the chiral hydrazine side chain are the most critical steps for controlling the stereochemistry of Posaconazole.[4]
-
Causality:
-
THF Core Synthesis: The iodocyclization step to form the THF ring can generate a mixture of cis and trans diastereomers. While this reaction often favors the desired cis-isomer, the trans-isomer can be a significant impurity if the reaction is not optimized.[5]
-
Side Chain Synthesis: The addition of an ethyl Grignard reagent to the formyl hydrazone intermediate can result in a mixture of (S,S) and (S,R) diastereomers.[6]
-
-
Troubleshooting & Prevention:
-
THF Core Synthesis Optimization:
-
Reaction Conditions: Carefully control the temperature and reaction time of the iodocyclization to maximize the formation of the cis-isomer.
-
Purification of Intermediates: It is crucial to purify the chiral THF core intermediate to remove the unwanted trans-isomer before proceeding to the coupling step.[5]
-
-
Side Chain Synthesis Optimization:
-
Protecting Groups: The use of a bulky protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, on the formyl hydrazine intermediate can significantly improve the diastereoselectivity of the Grignard addition in favor of the desired (S,S)-stereoisomer.[6]
-
-
Chiral Resolution: If diastereomers are formed, consider chiral resolution techniques at an intermediate stage, although this can be costly and reduce overall yield.
-
Question 4: I am observing epimerization at one of the chiral centers. What conditions could be causing this?
Answer: Epimerization can occur under harsh reaction conditions, particularly in the presence of strong acids or bases, or at elevated temperatures.
-
Causality: Protons adjacent to carbonyl groups or other activating groups can be susceptible to abstraction by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in epimerization. Similarly, acidic conditions can catalyze enolization, also leading to a loss of stereochemical integrity.
-
Troubleshooting & Prevention:
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions (pH, temperature) for all synthetic steps involving chiral centers.
-
Choice of Base/Acid: Select bases and acids that are strong enough to effect the desired transformation but not so harsh as to cause epimerization. For example, non-nucleophilic organic bases are often preferred over strong inorganic bases.
-
Protecting Group Strategy: Judicious use of protecting groups can prevent the formation of enolates and subsequent epimerization.
-
Degradation Products
Question 5: My final product is showing signs of degradation upon storage, particularly the formation of N-oxide impurities. How can I mitigate this?
Answer: Posaconazole is susceptible to degradation under various conditions, including oxidative, hydrolytic, and photolytic stress. The formation of N-oxides is a common oxidative degradation pathway.[6][7]
-
Causality:
-
Oxidation: The nitrogen atoms in the piperazine and triazole rings are susceptible to oxidation, leading to the formation of N-oxides. This can be accelerated by exposure to air, oxidizing agents, or certain metal ions.[6][7]
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions can lead to the cleavage of ether or other labile bonds.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation.[7]
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the final steps of the synthesis and the handling and packaging of the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Control of Metal Impurities: Ensure that the final product is free from trace metals that can catalyze oxidation reactions.[1]
-
Proper Storage Conditions: Store the final product and key intermediates in well-sealed containers, protected from light and moisture, and at the recommended temperature.
-
pH Control: Maintain the pH of solutions within a stable range to prevent acid- or base-catalyzed hydrolysis.
-
Workflow for Impurity Identification and Control
A systematic approach is essential for managing impurities in Posaconazole synthesis. The following workflow outlines the key steps from detection to control.
Caption: A systematic workflow for the identification and control of impurities in Posaconazole synthesis.
Quantitative Data Summary
| Impurity Type | Common Examples | Typical Formation Stage | Recommended Analytical Technique | Control Strategy |
| Process-Related | Deshydroxy Posaconazole, Unreacted Intermediates | Debenzylation, Coupling Steps | HPLC, LC-MS | Optimize reaction conditions, purification |
| Chiral | Diastereomers, Epimers | THF core synthesis, Side chain synthesis | Chiral HPLC | Stereoselective synthesis, purification of intermediates |
| Degradation | N-oxides, Hydrolysis products | Post-synthesis, Storage | HPLC, LC-MS | Inert atmosphere, protection from light, controlled storage |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Stereoisomeric Purity
This protocol provides a general framework for the chiral HPLC analysis of Posaconazole. Specific conditions may need to be optimized for your system and the specific isomers being monitored.
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak series), is typically used.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol, isopropanol) is commonly employed. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.[3]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where Posaconazole has significant absorbance (e.g., around 260 nm).
-
Sample Preparation: Dissolve the Posaconazole sample in a suitable solvent (e.g., mobile phase or a compatible solvent) to a known concentration.
-
Injection: Inject a fixed volume of the sample solution onto the HPLC system.
-
Analysis: Identify and quantify the peaks corresponding to Posaconazole and its stereoisomers based on their retention times, which should be established using reference standards.
References
-
Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compound. [Link]
-
Li, Y., et al. (2016). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 125, 29-38. [Link]
-
Kannasani, R. K., et al. (2016). Synthesis and Characterization of Deshydroxy Posaconazole. Organic Chemistry: Current Research, 5(3). [Link]
-
Dadashpour, S., Ghobadi, E., & Emami, S. (2022). Chemical and biological aspects of posaconazole as a classic antifungal agent with non-classical properties: highlighting a tetrahydrofuran-based drug toward generation of new drugs. Medicinal Chemistry Research, 31(6), 915-942. [Link]
-
Pharmaffiliates. Posaconazole-impurities. [Link]
-
Reddy, B. P., et al. (2023). Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Biomedical Chromatography, e70220. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Hepperle, M., et al. (2017). Synthesis of posaconazole. Chinese Journal of New Drugs, 26(15), 1737-1740. [Link]
-
Singh, S., et al. (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. International Journal of Pharmaceutical Sciences and Research, 15(7), 1000-1010. [Link]
-
de Oliveira, A. R. M., et al. (2015). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 53(5), 786-792. [Link]
-
Al-Mokhallal, M. A., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research, 12, 1146. [Link]
-
Kumar, A., et al. (2023). Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal, 8(5), 1-10. [Link]
-
Zhang, W., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2748. [Link]
- WO2021245703A2. Stable liquid compositions of posaconazole.
- EP2789610A1.
-
Li, W., et al. (2023). Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. Molecules, 28(9), 3865. [Link]
-
ChemWhat. Posaconazole 2R-Epimer. [Link]
-
Wang, Y., et al. (2020). Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A, 1618, 460845. [Link]
-
Wang, Y., et al. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 275-280. [Link]
-
Tønnesen, H. H., & Karlsen, J. (1985). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. Drug Development and Industrial Pharmacy, 11(9-10), 1693-1707. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. longdom.org [longdom.org]
- 3. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2789610A1 - Purification of Posaconazole Intermediates - Google Patents [patents.google.com]
- 6. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Characterization of Posaconazole-Related Compounds
Introduction
Posaconazole is a structurally complex, second-generation triazole antifungal agent critical for treating invasive fungal infections.[1][2] Due to its complex synthesis and potential for degradation, a thorough understanding and characterization of its related compounds—process intermediates and degradation products—is a regulatory necessity and fundamental to ensuring drug safety and efficacy.[3][4]
This guide addresses the significant analytical challenges encountered when characterizing novel or unexpected impurities related to Posaconazole. For illustrative purposes, we will refer to a hypothetical but plausible impurity, "Posaconazole inter-8," representing a common analytical challenge, such as an isomer or degradation product that is difficult to separate and identify. This document provides field-proven troubleshooting guides and workflows to empower researchers in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: We've detected a new, low-level impurity in our Posaconazole API batch with a mass identical to the parent compound. Could this be an isomer like "inter-8," and how can we begin to investigate it?
A: An identical mass strongly suggests an isomer. This could be a diastereomer, a regioisomer from the synthesis, or a product of rearrangement under stress conditions. The first step is a rigorous assessment of your chromatographic method's specificity. Closely related isomers often co-elute or have very poor resolution with the main API peak. Your investigation should begin with a systematic HPLC/UPLC method development campaign focused on enhancing selectivity. See our Troubleshooting Guide 1 for a detailed protocol on resolving isomeric impurities. Following chromatographic separation, the next step is isolation for spectroscopic analysis.[5][6]
Q2: Our LC-MS/MS analysis of a suspected degradation product is giving ambiguous fragmentation patterns. Why is this happening and what is the next step?
A: Ambiguous fragmentation is a common challenge with complex molecules like Posaconazole, which has multiple potential sites for fragmentation. Several factors could be at play:
-
In-source Fragmentation: The molecule might be fragmenting within the ion source before it even reaches the mass analyzer, leading to a confusing parent ion spectrum.
-
Complex Fragmentation Pathways: The energy applied in the collision cell (collision-induced dissociation) may be cleaving the molecule at multiple sites simultaneously, or initiating complex rearrangements. Posaconazole's piperazine ring, for example, is a known site of oxidative degradation.[7]
-
Co-elution: If your peak is not perfectly pure, you may be seeing fragments from multiple co-eluting compounds.
The next step is to perform a systematic fragmentation study. This involves varying the collision energy to build a complete picture of the fragmentation tree, from parent ion to daughter and granddaughter ions. This process is detailed in Troubleshooting Guide 2 .
Q3: We've isolated a small quantity of "inter-8" using semi-preparative HPLC, but the 1D ¹H NMR spectrum is crowded and difficult to interpret. How can we get a definitive structure?
A: Congratulations on isolating the impurity; that is often the most difficult step.[6] A complex 1D ¹H NMR is expected for a molecule of this size (~700 g/mol ).[8][9] With a limited amount of material (typically <1 mg), definitive structural elucidation requires a suite of 2D NMR experiments. These experiments spread the information into two dimensions, resolving overlapping signals and revealing through-bond correlations between nuclei. A standard dataset for this purpose includes COSY, HSQC, and HMBC experiments. This workflow is outlined in Troubleshooting Guide 3 . Modern NMR instruments with cryoprobe technology are highly sensitive and can often yield excellent data on as little as 10-30 µg of material.[10]
Troubleshooting Guide 1: Resolving Isomeric Impurities by HPLC/UPLC
Issue: A new impurity peak is poorly resolved or co-elutes with the main Posaconazole peak, preventing accurate quantification and isolation.
Causality: The chemical similarity between isomers means they have very similar interactions with the stationary and mobile phases, making separation challenging. Achieving separation requires exploiting subtle differences in their hydrophobicity, shape, or pKa.
Workflow: Systematic HPLC Method Development
dot graph TD { A[Start: Poor Resolution of Impurity "inter-8"] --> B{Initial Analysis}; B --> C{Column Screening}; C --> D{Mobile Phase Optimization}; D --> E{Gradient & Temperature Tuning}; E --> F[Goal: Baseline Resolution > 1.5];
} enddot Caption: HPLC method development workflow for resolving critical pairs.
Step-by-Step Protocol:
-
Establish a Baseline: Run your current method and document the resolution between Posaconazole and "inter-8."
-
Column Screening:
-
The choice of stationary phase is the most powerful tool for altering selectivity.
-
Test columns with different chemistries. A standard C18 provides hydrophobic retention. A Phenyl-Hexyl column can offer alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like Posaconazole.
-
-
Mobile Phase Optimization:
-
pH Adjustment: Posaconazole has multiple basic nitrogens. Altering the pH of the aqueous mobile phase will change the ionization state of the molecule and any isomers, potentially leading to significant changes in retention time. Screen a range of pH values (e.g., 3.0 to 7.0).
-
Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. A simple switch from one to the other can sometimes resolve a critical pair.[2]
-
-
Gradient and Temperature Tuning:
-
A shallower gradient increases the run time but gives the analytes more time to interact with the stationary phase, often improving resolution.
-
Increasing column temperature reduces mobile phase viscosity and can improve peak shape and efficiency, sometimes affecting selectivity.[11]
-
| Parameter | Starting Condition | Alternative 1 | Alternative 2 | Rationale |
| Column | C18, 250x4.6mm, 5µm | Phenyl-Hexyl | Cyano (CN) | Exploit different retention mechanisms (hydrophobic vs. pi-pi vs. dipole). |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | 10mM Ammonium Acetate (pH 4.5) | 10mM Phosphate Buffer (pH 6.5) | Alter ionization state of basic nitrogens to impact retention. |
| Mobile Phase B | Acetonitrile | Methanol | - | Change solvent selectivity and interaction with stationary phase. |
| Column Temp. | 40 °C[1] | 30 °C | 50 °C | Affects kinetics and can subtly change selectivity. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | Optimize for efficiency based on column dimensions. |
| Detector | UV at 262 nm[2] | UV at 260 nm[12] | - | Wavelength of maximum absorbance for Posaconazole. |
Troubleshooting Guide 2: Elucidating Structures with Mass Spectrometry
Issue: High-resolution mass spectrometry (HRMS) confirms the elemental composition, but MS/MS fragmentation is insufficient to pinpoint the exact structural difference between Posaconazole and "inter-8."
Causality: Standard MS/MS uses a fixed collision energy, which may not be optimal for generating the specific fragment ions needed for structural differentiation. A systematic approach is required to map the fragmentation pathways.
Workflow: MS/MS Collision Energy Profiling
dot graph TD { A[Start: Ambiguous MS/MS Spectrum] --> B{Acquire MS/MS Data}; B --> C{Analyze Data}; C --> D{Propose Structure}; D --> E[Goal: Differentiated Fragmentation Pathway];
} enddot Caption: Workflow for differentiating isomers using collision energy profiling.
Hypothetical Fragmentation Analysis
For Posaconazole ([M+H]⁺ m/z 701.3), a known fragmentation pathway involves the loss of water (m/z 683.3).[13] Another key fragment could arise from cleavage of the piperazine ring. If "inter-8" is an isomer with a modification on the sec-butyl-triazolone side chain, its fragmentation pattern in that region would differ significantly.
Troubleshooting Guide 3: Definitive Structure Elucidation by 2D NMR
Issue: A purified unknown impurity provides a complex, unassignable 1D ¹H NMR spectrum.
Causality: For large molecules, severe signal overlap in the 1D ¹H spectrum is inevitable. 2D NMR is essential to resolve individual signals and establish connectivity between atoms, which is the basis of structure elucidation.[10][14]
Workflow: Isolation and 2D NMR Analysis
dot graph TD { A[Start: Isolated Impurity] --> B{Acquire 2D NMR Data}; B --> C{Assign Signals}; C --> D{Assemble Fragments}; D --> E[Goal: Unambiguous Structure of "inter-8"];
} enddot Caption: Integrated workflow for impurity structure elucidation by NMR.
Step-by-Step Protocol & Interpretation:
-
Isolation: Use the optimized HPLC method from Guide 1 in a semi-preparative scale to isolate at least 50-100 µg of the impurity. Confirm purity by analytical HPLC and LC-MS.
-
NMR Sample Prep: Dissolve the isolated material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire a high-quality 1D proton spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows a correlation peak for every proton and the carbon it is directly bonded to. It creates a map of all C-H bonds.
-
COSY (Correlation Spectroscopy): This spectrum shows correlations between protons that are coupled to each other (typically on adjacent carbons). It helps trace out molecular fragments like an ethyl group or protons on a phenyl ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. By finding correlations between protons in one fragment and carbons in another, you can piece the entire molecule together.
-
-
Structure Determination: Systematically analyze the spectra to build the molecular structure bond by bond. Compare the final proposed structure and all spectral data with that of the Posaconazole reference standard to pinpoint the exact structural modification.
References
-
Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal. Available at: [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research. Available at: [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACANAZOLE BY RP-HPLC METHOD. IJCRT.org. Available at: [Link]
-
Stability study and oxidative degradation kinetics of posaconazole. ResearchGate. Available at: [Link]
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF POSACONAZOLE IN API AND TABLET FORMULATION. Semantic Scholar. Available at: [Link]
-
Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor.org. Available at: [Link]
-
Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing. PubMed Central. Available at: [Link]
-
Representative mass spectra of posaconazole and glucuronide conjugates. ResearchGate. Available at: [Link]
-
Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. ResearchGate. Available at: [Link]
-
Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. MDPI. Available at: [Link]
-
Analytical Method Development and Validation of Posaconazole by QbD Approach. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. Asian Journal of Chemistry. Available at: [Link]
-
A Comprehensive Review Section A-Research paper Analytical techniques for Posaconazole, an effective treatment option for mucormycosis. ResearchGate. Available at: [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. PubMed Central. Available at: [Link]
-
A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography. PubMed. Available at: [Link]
-
Electromembrane Extraction of Posaconazole for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Detection. MDPI. Available at: [Link]
-
Product-Related Impurity Isolation and Characterization. Intertek. Available at: [Link]
-
Isolation and Purification of Impurities in Drug Substances. Foundation of Quality for Medicines. Available at: [Link]
-
Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Semantic Scholar. Available at: [Link]
-
UPLC-MS/MS chromatograms of extracted samples with ion transitions for... ResearchGate. Available at: [Link]
-
Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. PubMed. Available at: [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. IJPPR. Available at: [Link]
-
IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]
-
USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE DEGRADATION IMPURITIES. ResearchGate. Available at: [Link]
-
Ultrafast magic angle spinning NMR characterization of pharmaceutical solid polymorphism: A posaconazole example. PubMed. Available at: [Link]
-
Structural and spectroscopic properties of posaconazole – Experimental and theoretical studies. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. Available at: [Link]
-
Ultrafast Magic Angle Spinning NMR Characterization of Pharmaceutical Solid Polymorphism: A Posaconazole Example. ResearchGate. Available at: [Link]
-
Posaconazole-impurities. Pharmaffiliates. Available at: [Link]
-
Impact of Posaconazole API Impurities on Drug Stability. Bio-Synth. Available at: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]
Sources
- 1. chemrj.org [chemrj.org]
- 2. ijcrt.org [ijcrt.org]
- 3. longdom.org [longdom.org]
- 4. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]
- 5. Product-Related Impurity Isolation and Characterization [intertek.com]
- 6. pharmq.or.kr [pharmq.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafast magic angle spinning NMR characterization of pharmaceutical solid polymorphism: A posaconazole example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
improving the resolution of Posaconazole and its isomers
Introduction: The Analytical Challenge of Posaconazole
Posaconazole is a potent, second-generation triazole antifungal agent critical in treating and preventing invasive fungal infections, especially in immunocompromised patients.[1][2] Its complex molecular structure, however, presents a significant analytical hurdle. Posaconazole possesses four chiral centers, giving rise to 16 possible stereoisomers (2⁴).[1][3] Since only one of these isomers is the therapeutically active entity, regulatory bodies demand rigorous analytical methods to separate and quantify the active pharmaceutical ingredient (API) from its potentially inactive or harmful stereoisomeric impurities.[1][2]
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to overcome the common challenges encountered when trying to achieve baseline resolution of posaconazole and its isomers.
Section 1: Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial queries and problems encountered during method development for posaconazole.
Q1: Why is achieving baseline resolution for all posaconazole isomers in a single run so difficult? A: The difficulty stems directly from posaconazole's stereochemical complexity. With four chiral centers, it can exist as 16 different stereoisomers.[1][3][4] Many of these isomers have nearly identical physicochemical properties, making them extremely difficult to differentiate using standard chromatographic techniques. The challenge is to find a chromatographic system—a combination of a stationary phase and a mobile phase—that possesses enough selectivity to resolve these closely related compounds. This often requires highly specialized chiral columns and meticulously optimized mobile phases.[4][5]
Q2: My primary posaconazole peak is showing significant tailing in my normal-phase method. What is the likely cause and the quickest fix? A: Peak tailing in normal-phase chromatography, especially for a basic compound like posaconazole, is often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the stationary phase. The quickest and most effective solution is to add a small amount of a basic additive to your mobile phase. An amine, such as diethanolamine or triethylamine (typically at 0.1% v/v), will compete for the active silanol sites, minimizing these secondary interactions and resulting in a more symmetrical peak shape.[1]
Q3: I'm not getting sufficient separation between two critical isomers. What parameter should I adjust first? A: The first and often most impactful parameter to adjust is the composition of your mobile phase, specifically the ratio and type of alcohol modifier (e.g., ethanol, isopropanol). In normal-phase chiral chromatography, alcohol modifiers play a crucial role in the enantioselective recognition mechanism by competing with the analyte for polar interaction sites on the chiral stationary phase (CSP). A slight change in the alcohol percentage (e.g., a 1-2% adjustment) can dramatically alter the selectivity (α) and, therefore, the resolution.
Q4: Can I use standard reversed-phase HPLC (e.g., a C18 column) to separate posaconazole's stereoisomers? A: No. Standard achiral stationary phases like C18 are not capable of differentiating between enantiomers or most diastereomers because they do not provide a chiral environment for selective interaction. While reversed-phase HPLC is excellent for quantifying posaconazole in formulations or biological matrices[6][7][8], it cannot resolve the stereoisomers. For this task, you must use a Chiral Stationary Phase (CSP).
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving specific, complex separation issues.
Issue: Poor Resolution of Critical Isomer Pairs
Achieving adequate resolution (Rs > 1.5) between all specified isomers is the primary goal. When resolution is poor, it is a problem of insufficient selectivity (α) or efficiency (N).
Resolution is a function of three factors: selectivity (α), efficiency (N), and retention factor (k). For complex isomer separations, selectivity is the most powerful tool. It is a measure of the relative interaction strength of two adjacent analytes with the stationary phase. Our primary goal is to manipulate the chromatography system to maximize these differences in interaction.
Below is a logical workflow for tackling resolution issues, starting with the most impactful and easily adjustable parameters.
Caption: A step-by-step workflow for troubleshooting poor isomer resolution.
This protocol details a systematic approach to optimizing the mobile phase for normal-phase chiral separation.
-
Establish a Baseline: Begin with a common starting mobile phase, for example: n-Hexane / Isopropanol / Dichloromethane / Diethanolamine (61:25:9:0.1 v/v/v/v).[1][2]
-
Vary the Primary Alcohol Modifier: Create a series of mobile phases where the isopropanol (IPA) concentration is varied by ±5% relative to the hexane. For example:
-
Mobile Phase A: Hexane/IPA (66:20)
-
Mobile Phase B: Hexane/IPA (61:25) - Baseline
-
Mobile Phase C: Hexane/IPA (56:30)
-
Keep the dichloromethane and diethanolamine percentages constant.
-
-
Analyze the Results: Inject your sample with each mobile phase after proper column equilibration. Monitor the change in resolution (Rs) and selectivity (α) for the critical pair.
-
Switch the Alcohol Modifier: If varying the concentration is insufficient, switch the alcohol entirely. Ethanol often provides different selectivity compared to isopropanol. Repeat step 2 using ethanol.
-
Document Findings: Record retention times, selectivity, and resolution for each condition to identify the optimal mobile phase.
The choice of CSP is the most critical factor for achieving separation. Polysaccharide-based CSPs are highly effective for posaconazole.[1][5]
| Stationary Phase | Selector | Common Application / Selectivity |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Often used as a primary screening column; provides good general selectivity for a wide range of chiral compounds.[1][5] |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | The chloro-substituents can offer unique π-π interactions and dipole-dipole interactions, providing different selectivity compared to IB.[5][9] |
| Chiralpak IF-3 | Amylose tris(3-chloro-4-methylphenylcarbamate) | Amylose-based phases have a different helical structure than cellulose, often resulting in complementary or orthogonal selectivity.[2][4] |
Experimental Approach:
-
Initial Screening: If available, screen your sample on columns with different selectors (e.g., Chiralpak IB, IC, and an amylose-based column).
-
Use a Standard Mobile Phase: For screening, use a generic mobile phase like Hexane/IPA (80:20) to quickly assess the potential of each column.
-
Select the Best Candidate: Choose the column that shows the most "promise"—even if the resolution is not perfect, look for the highest selectivity factor (α) between your critical isomers.
-
Optimize: Proceed with mobile phase optimization (Protocol 2.1.1) on the selected column.
Section 3: Advanced Strategy: Two-Dimensional LC (2D-LC)
For extremely complex samples where co-elution persists even after extensive 1D-LC optimization, a multi-dimensional approach is the ultimate solution.
The total peak capacity of a chromatographic system determines how many components can be resolved in a single run. When the required peak capacity exceeds what a single column can provide, 2D-LC is employed. By coupling two columns with different selectivities (e.g., Chiralpak IB in the first dimension, Chiralpak IC in the second), unresolved peaks from the first dimension can be selectively transferred ("heart-cut") to the second dimension for further separation.[2][4][5]
Caption: Conceptual diagram of a 2D-LC system for heart-cutting analysis.
-
Develop the 1D Method: Optimize the separation on your first dimension (¹D) column as much as possible. Identify the region(s) in the chromatogram containing the unresolved isomers.
-
Select an Orthogonal 2D Column: Choose a second dimension (²D) column that provides a different selectivity for the co-eluting pair. The goal is to resolve the peaks that were unresolved in ¹D.
-
Program the Heart-Cut: Set the timing on the switching valve to transfer only the small slice of eluent from the ¹D column that contains the unresolved peaks onto the head of the ²D column.
-
Optimize the 2D Separation: The second dimension separation is typically very fast. Optimize the ²D mobile phase for the best resolution of the transferred analytes. This approach has been successfully used to separate up to twelve posaconazole-related stereoisomers in a single analysis.[4][5]
References
- Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography.
- Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography | Request PDF.
- Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chrom
- Method for detecting posaconazole chiral isomers through high performance liquid chromatography.
- Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography | Request PDF.
- The stereochemistry of PSZ and its separated stereoisomers.
- Analytical Method Development and Validation of Posaconazole for Injection.Chemistry Research Journal.
- Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form.
- Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
- Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form.PubMed Central.
Sources
- 1. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrj.org [chemrj.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106442807A - Method for detecting posaconazole chiral isomers through high performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Posaconazole Stability and Handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Posaconazole. This resource is designed to provide in-depth guidance on the stability challenges associated with Posaconazole and its related substances. As you navigate your experimental and developmental workflows, this guide will serve as a critical reference for troubleshooting common issues and ensuring the integrity of your results.
While your query mentioned "Posaconazole inter-8," this appears to be a non-standard nomenclature, likely an internal designation for an intermediate or related compound. The principles and data presented here for Posaconazole are highly relevant to its synthetic precursors and degradation products, offering a robust framework for addressing stability concerns you may be encountering.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of Posaconazole.
Q1: What are the primary stability concerns for Posaconazole?
A1: The main stability concern for Posaconazole is its susceptibility to oxidative and thermal degradation .[1][2] Forced degradation studies have shown that Posaconazole is relatively stable under acidic and basic hydrolysis and photolytic conditions.[1][3] However, exposure to oxidative stress and elevated temperatures can lead to the formation of degradation products.[2]
Q2: How does pH affect the solubility and stability of Posaconazole?
A2: Posaconazole's solubility is highly pH-dependent. It is more soluble in acidic solutions (pH 1 or lower), though even then, its aqueous solubility is limited.[4] Above pH 4, its solubility drops to less than 1 mcg/ml.[4] While acidic conditions can improve solubility, the overall stability profile indicates that the molecule is susceptible to degradation under certain stress conditions, which can be influenced by pH. For instance, one study noted 5.41% degradation during acid hydrolysis (2N HCl at 70°C for 1 hour) and 4.23% under basic conditions (2N NaOH at 70°C for 1 hour).[3]
Q3: Are there known polymorphic forms of Posaconazole that I should be aware of?
A3: Yes, polymorphism is a critical factor. The crystalline Form I is often used as the raw material for manufacturing oral suspensions.[5] However, in aqueous environments, such as an oral suspension, Form I can convert to a hydrated form known as Form-S.[5][6] This polymorphic conversion is significant as it may impact the bioavailability of the compound.[5] The stability of Form-S itself is transient; once isolated from water and exposed to ambient conditions, it can revert to Form I within 30 minutes.[6]
Q4: What are the recommended storage conditions for Posaconazole?
A4: Based on FDA reviews, Posaconazole is stable for up to 24 months when stored at 25°C.[7] For liquid compositions, storage at 5°C can help minimize the development of a yellow color that can occur over time.[4] However, some stable liquid formulations have been developed that do not require refrigerated storage.[4] It is always best to consult the manufacturer's specific recommendations for your particular form of Posaconazole.
Troubleshooting Guide
This section provides a problem-solution framework for specific issues you might encounter during your experiments.
Issue 1: Inconsistent results in bioassays or analytical tests.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. De-gas solvents: Use inert gas (e.g., nitrogen or argon) to sparge solvents and remove dissolved oxygen. 2. Use antioxidants: Consider the addition of antioxidants if compatible with your experimental design. 3. Minimize exposure to air: Keep vials and containers tightly sealed. |
| Thermal Degradation | 1. Control temperature: Ensure that all experimental steps are carried out at the recommended temperature. Avoid prolonged exposure to elevated temperatures. 2. Check instrument temperatures: Verify the temperature settings of ovens, incubators, and other equipment. |
| Polymorphic Conversion | 1. Characterize your material: Use techniques like X-ray powder diffraction (XRPD) or Raman spectroscopy to confirm the polymorphic form of your Posaconazole standard and samples.[6] 2. Control humidity: Be aware of the humidity in your laboratory environment, as moisture can induce polymorphic changes.[5] |
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Perform forced degradation studies: Subject your Posaconazole sample to stress conditions (e.g., oxidation with H₂O₂, heat, acid, base) to intentionally generate degradation products. This will help in identifying the unknown peaks.[2][8] 2. Use a stability-indicating method: Ensure your HPLC method is capable of separating the main compound from all potential degradation products.[8][9][10] 3. Characterize the degradants: If necessary, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.[2] Known oxidative degradation products often involve modifications to the piperazine ring, such as N-oxides.[1][2] |
Issue 3: Poor dissolution or precipitation of Posaconazole in aqueous media.
| Potential Cause | Troubleshooting Steps |
| pH-dependent solubility | 1. Adjust pH: Lowering the pH of the aqueous medium can improve solubility.[4] However, be mindful of the potential for acid-catalyzed degradation. 2. Use co-solvents: Organic solvents like methanol or acetonitrile can be used to prepare stock solutions before dilution in aqueous buffers.[8] |
| Use of excipients | 1. Formulation strategies: In drug development, solubility can be enhanced through the use of cyclodextrins or by creating co-crystals with pharmaceutically acceptable compounds like adipic acid.[4][11] |
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating RP-HPLC Method for Posaconazole
This protocol provides a general framework for a stability-indicating reverse-phase HPLC method.
-
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol.[8][9] A common ratio is in the range of 70:30 (organic:aqueous).[12]
-
Detection: UV detection at 220 nm.[9]
-
Column Temperature: Maintained at around 30°C.[9]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[12]
Protocol 2: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradation products and confirming the specificity of your analytical method.
Caption: Workflow for conducting forced degradation studies on Posaconazole.
Posaconazole Degradation Pathway
The primary degradation pathway for Posaconazole under oxidative stress involves the piperazine ring.
Caption: Oxidative degradation of Posaconazole targeting the piperazine ring.
References
-
Stability study and oxidative degradation kinetics of posaconazole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. (2024). Impact Factor. Retrieved January 16, 2026, from [Link]
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. (2018). MDPI. Retrieved January 16, 2026, from [Link]
-
Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. (2024). Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
The Pitfalls and Opportunities With Posaconazole DR Oral Suspension. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
What is the mechanism of Posaconazole? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
- Stable liquid compositions of posaconazole. (2021). Google Patents.
-
Stability of Posaconazole Form-S in the oral suspension′s precipitate: Isolation and full characterization through thermal, spectroscopic, microscopic and diffraction techniques. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Formation and Characterisation of Posaconazole Hydrate Form. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Multicenter Study of Posaconazole Therapeutic Drug Monitoring: Exposure-Response Relationship and Factors Affecting Concentration. (2024). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Pharmacokinetics and Pharmacodynamics of Posaconazole. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. (2018). SciELO Brasil. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. WO2021245703A2 - Stable liquid compositions of posaconazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Analysis of Posaconazole's Diastereomers: A Guide to Stereoisomeric Purity and Control
In the realm of triazole antifungal agents, Posaconazole stands out for its broad-spectrum efficacy, particularly in treating and preventing invasive fungal infections in immunocompromised patients.[1][2] However, the therapeutic success of Posaconazole is intrinsically linked to its complex molecular architecture. The molecule possesses four chiral centers, giving rise to a total of 16 possible stereoisomers.[3][4][5] It is a fundamental principle of pharmacology that stereoisomerism can have profound implications for a drug's safety, efficacy, and metabolism.[3] This guide provides an in-depth comparison of the therapeutically active Posaconazole diastereomer against its other stereoisomers, with a focus on the analytical methodologies required to ensure stereoisomeric purity.
It is important to note that while internal or developmental terminologies such as "Posaconazole inter-8" may be used within specific research contexts, the broader scientific and regulatory communities rely on established stereochemical nomenclature. This guide will adhere to the standard understanding of Posaconazole's diastereomers as a group of related stereoisomeric impurities.
The Critical Role of Stereochemistry in Posaconazole's Antifungal Activity
The antifungal mechanism of Posaconazole involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a crucial step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6] This inhibitory action is highly specific to the three-dimensional conformation of the drug molecule. The approved and therapeutically active form of Posaconazole is a single (3R, 5R), (2S, 3S) diastereomer.[7]
Any deviation from this specific spatial arrangement, as found in the other 15 potential diastereomers, can lead to a significant loss of antifungal activity.[3][4] Therefore, the other diastereomers are considered process-related impurities that must be carefully monitored and controlled during the manufacturing process to ensure the final drug product's quality, safety, and efficacy. The European Medicines Agency (EMA) highlights that the correct stereochemistry of each chiral center is a critical quality attribute that is controlled during manufacturing, with strict limits on chiral impurities.[7]
Comparative Analysis: Experimental Separation of Posaconazole Diastereomers
The primary challenge in comparing Posaconazole diastereomers lies in their separation and quantification. Due to their identical chemical formula and connectivity, specialized analytical techniques are required. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice.
Experimental Protocol: Chiral HPLC for Diastereomer Separation
This protocol is a synthesized example based on established methods in the scientific literature for the separation of Posaconazole diastereomers.[3][8][9]
Objective: To separate and quantify the diastereomeric impurities in a Posaconazole active pharmaceutical ingredient (API) sample.
Materials:
-
Posaconazole API sample
-
Reference standards for Posaconazole and any available diastereomers
-
HPLC grade n-hexane, isopropyl alcohol, ethanol, dichloromethane, and diethanolamine
-
Chiral HPLC column: Chiralpak IB-3 (Cellulose tris (3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 3 µm particle size[3]
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a ratio of ethanol, isopropyl alcohol, n-hexane, dichloromethane, and diethanolamine (e.g., 5:25:61:9:0.1 v/v/v/v/v).[3]
-
Thoroughly degas the mobile phase before use to prevent bubble formation in the HPLC system.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Posaconazole reference standard in the mobile phase to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Posaconazole API sample in the mobile phase to a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IB-3 (250 mm x 4.6 mm, 3 µm)
-
Mobile Phase: As prepared in step 1
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm[10]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main Posaconazole peak.
-
Inject the sample solution.
-
Identify the peaks corresponding to the active Posaconazole diastereomer and other diastereomeric impurities based on their retention times relative to the standard.
-
Quantify the impurities by comparing their peak areas to the peak area of the main component.
-
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The Chiralpak IB-3 column, with its cellulose-based chiral selector, provides the necessary stereospecific interactions to differentiate between the subtle structural differences of the diastereomers.[3]
-
Mobile Phase Composition: The use of a normal-phase solvent system (n-hexane as the main component) with polar modifiers (alcohols) and an amine additive (diethanolamine) is crucial for achieving optimal resolution on this type of CSP. The diethanolamine helps to improve peak shape by minimizing interactions with residual silanol groups on the silica support.
-
UV Detection: Posaconazole has a chromophore that allows for sensitive detection at 262 nm.[10]
Data Presentation: Comparative Chromatographic Data
The following table represents a hypothetical but realistic outcome of the chiral HPLC analysis, illustrating the separation of the active Posaconazole diastereomer from its impurities.
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area (%) | Identification |
| 1 | 8.5 | 0.85 | 0.08 | Diastereomer 1 |
| 2 | 9.2 | 0.92 | 0.12 | Diastereomer 2 |
| 3 | 10.0 | 1.00 | 99.70 | Posaconazole (Active Diastereomer) |
| 4 | 11.5 | 1.15 | 0.05 | Diastereomer 3 |
| 5 | 12.8 | 1.28 | 0.05 | Diastereomer 4 |
This data is illustrative. Actual retention times and the number of detected impurities may vary depending on the specific synthetic route and analytical conditions.
Visualizing the Workflow and Molecular Relationships
To better understand the analytical workflow and the structural context, the following diagrams are provided.
Caption: Experimental workflow for the chiral analysis of Posaconazole diastereomers.
Caption: Logical relationship between active Posaconazole and its diastereomeric impurities.
Implications for Drug Development and Quality Control
The objective comparison of Posaconazole's diastereomers is less about their individual performance and more about ensuring the absence of all but the active isomer. The presence of other diastereomers can:
-
Reduce Potency: By contributing to the total drug substance mass without providing a therapeutic effect, they effectively lower the potency of the API.
-
Introduce Safety Risks: While often assumed to be inert, there is always a potential for inactive isomers to have their own pharmacological or toxicological profiles. Regulatory agencies require stringent control of these impurities for this reason.
-
Complicate Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of different diastereomers can vary, leading to unpredictable in vivo behavior.
For researchers and drug development professionals, the key takeaway is the necessity of implementing robust and validated analytical methods for monitoring and controlling stereoisomeric purity from early development through to commercial manufacturing. The use of advanced techniques like two-dimensional liquid chromatography (2D-LC) can even be employed for more complex separations of multiple stereoisomers in a single run.[8][9]
References
-
Grandhi, H. H. P. K., Kola, R., & Abburi, R. (2025). Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. Biomedical Chromatography, 39(11), e70220. [Link]
-
Li, Y., et al. (2020). Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. Journal of Chromatography A, 1618, 460845. [Link]
-
Li, F., et al. (2024). Five impurities in posaconazole: detection, genotoxicity prediction and action-mechanism analysis. Cogent Chemistry, 10(1). [Link]
-
Dadashpour, S., Ghobadi, E., & Emami, S. (2022). Chemical and biological aspects of posaconazole as a classic antifungal agent with non-classical properties: highlighting a tetrahydrofuran-based drug toward generation of new drugs. Medicinal Chemistry Research, 31(6), 935–969. [Link]
-
Reddy, B. P., et al. (2015). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3476. [Link]
-
Grandhi, H. H. P. K., Kola, R., & Abburi, R. (2025). Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. ResearchGate. [Link]
-
Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Der Pharmacia Lettre, 6(4), 112-123. [Link]
-
Steppe, M., et al. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. Journal of AOAC INTERNATIONAL, 104(4), 1083–1090. [Link]
-
ResearchGate. The effect of isomerism on the antifungal activity. ResearchGate. [Link]
-
Li, Y., et al. (2020). Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography. ResearchGate. [Link]
- Google Patents. (2017). Method for detecting posaconazole chiral isomers through high performance liquid chromatography.
-
ResearchGate. Chemical structure of posaconazole. Me, methyl. ResearchGate. [Link]
-
ResearchGate. Chemical structure of posaconazole. ResearchGate. [Link]
-
ResearchGate. Chemical structures of triazoles: fluconazole (A), itraconazole (B),... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2026). Posaconazole. PubChem Compound Database. [Link]
-
ResearchGate. Posaconazole: Clinical pharmacokinetics and drug interactions. ResearchGate. [Link]
-
Ekiert, M., et al. (2016). Achiral and chiral separation and analysis of antifungal drugs by HPLC and CE: A comparative study. ResearchGate. [Link]
-
Vadlamanu, D. P., et al. (2024). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. Future Journal of Pharmaceutical Sciences, 10(1), 1-10. [Link]
-
European Medicines Agency. (2019). Posaconazole AHCL. European Medicines Agency. [Link]
-
Pfaller, M. A., et al. (2005). In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Antimicrobial Agents and Chemotherapy, 49(10), 4042–4050. [Link]
-
Summary of posaconazole method development and validation. (2024). ResearchGate. [Link]
-
Schiller, D. S., & Fung, H. B. (2007). Posaconazole (Noxafil): a new triazole antifungal agent. Clinical Therapeutics, 29(9), 1862–1886. [Link]
-
Hof, H. (2006). A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity. Mycoses, 49(s1), 2–6. [Link]
-
Kumar, V., et al. (2022). Analytical Method Development and Validation of Posaconazole by QbD Approach. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 108-115. [Link]
-
Courtney, R., et al. (2004). Pharmacokinetic/Pharmacodynamic Profile of Posaconazole. Clinical Pharmacokinetics, 43(5), 289–302. [Link]
Sources
- 1. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrj.org [chemrj.org]
A Comparative Analysis of Posaconazole Synthetic Routes: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Posaconazole and Its Synthetic Challenges
Posaconazole is a broad-spectrum, second-generation triazole antifungal agent, vital in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Its complex molecular architecture, featuring a core tetrahydrofuran (THF) ring, a difluorophenyl moiety, a piperazine group, and a characteristic triazolone side chain, presents significant synthetic challenges.[1] The molecule possesses four chiral centers, resulting in sixteen possible stereoisomers, of which only the (3R, 5R, 2S, 3S) configuration exhibits the desired therapeutic activity.[1][3] Consequently, the development of efficient, stereoselective, and scalable synthetic routes is of paramount importance for ensuring the quality, efficacy, and affordability of this critical medication. This guide provides a comparative analysis of the prominent synthetic strategies for Posaconazole, offering insights into their respective advantages and limitations to aid researchers and drug development professionals in this field.
Key Synthetic Strategies: A Convergent vs. Linear Approach
The synthesis of Posaconazole is predominantly approached through convergent strategies, which involve the independent synthesis of key fragments that are later coupled to form the final molecule. This approach is generally favored for complex molecules as it allows for higher overall yields and greater flexibility. The most common convergent strategy for Posaconazole involves the synthesis of a chiral THF subunit and an aryl piperazine amine, followed by the introduction of the triazole side chain.[4] Linear sequences, while conceptually simpler, are often plagued by lower overall yields due to the cumulative loss at each step.
Below is a visual representation of a generalized convergent synthesis for Posaconazole.
Figure 2: Synthesis of the chiral THF core via enzymatic desymmetrization.
Experimental Protocol: Key Steps
-
Enzymatic Desymmetrization: The prochiral diol is subjected to selective acylation using hydrolase SP 435 and vinyl acetate in acetonitrile. This enzymatic step is crucial for establishing the desired stereochemistry, yielding the monoacetate in high enantiomeric excess (>90% yield). [4]The choice of enzyme and acylating agent is critical for achieving high selectivity.
-
Iodine-Mediated Cyclization: The monoacetate undergoes an iodine-mediated cyclization in dichloromethane to form the chiral iodide in approximately 86% yield. [4]This step constructs the key tetrahydrofuran ring with the correct stereochemistry.
-
Formation of the Sulfonate Ester: The resulting alcohol, after triazole formation and hydrolysis, is activated as a p-chlorobenzene sulfonate ester, preparing it for coupling with the piperazine fragment. This activation step proceeds in about 76% yield. [4]
Assembly of the Final Molecule
The activated THF core is then coupled with a commercially available amino alcohol piperazine derivative. The resulting amine intermediate is further elaborated to introduce the triazolone side chain, leading to the final Posaconazole product.
Data Summary: Route 1
| Step | Key Reagents | Yield | Reference |
| Enzymatic Monoacetylation | Hydrolase SP 435, Vinyl Acetate | >90% | [4] |
| Iodocyclization | Iodine, Dichloromethane | 86% | [4] |
| Sulfonate Ester Formation | p-Chlorobenzene Sulfonyl Chloride | 76% | [4] |
| Coupling with Piperazine | Aqueous NaOH, DMSO | 96% | [4] |
| Final Debenzylation | 5% Pd/C, Formic Acid | 80% (overall for final steps) | [4] |
Causality Behind Experimental Choices:
-
Enzymatic Resolution: The use of hydrolase SP 435 provides a highly stereoselective method for resolving the prochiral diol, which is often more efficient and environmentally benign than classical chemical resolutions.
-
Iodocyclization: This electrophilic cyclization is a reliable method for constructing the tetrahydrofuran ring with predictable stereocontrol.
-
Convergent Approach: Synthesizing the complex molecule in fragments and coupling them at a late stage maximizes the overall yield and simplifies purification of intermediates.
Route 2: Synthesis via Chiral Auxiliary
An alternative strategy for establishing the stereochemistry of the THF ring involves the use of a chiral auxiliary. This method offers a different approach to asymmetric induction.
Key Steps
-
Acylation with Chiral Auxiliary: A key intermediate, 4-(2,4-difluoro-phenyl)-4-oxo-butyric acid, is reacted with a chiral auxiliary, such as (R)-benzyl-2-oxazolidinone. [5][6]2. Stereoselective Reduction and Cyclization: Subsequent stereoselective reduction and cyclization steps, guided by the chiral auxiliary, lead to the formation of the desired chiral THF ring system.
-
Auxiliary Cleavage and Further Elaboration: The chiral auxiliary is then cleaved and the resulting intermediate is carried forward to couple with the piperazine and triazolone fragments, similar to the previously described route.
Data Summary: Route 2 (Selected Steps)
| Step | Key Reagents | Conditions | Reference |
| Acylation with Chiral Auxiliary | (R)-benzyl-2-oxazolidinone, Activating Agent | 35-55 °C, 3-6 hours | [5] |
| Wittig Reaction | Methyltriphenylphosphonium bromide, Sodium Hexamethyldisilazane | -75 to -80 °C | [5] |
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The use of a recoverable chiral auxiliary like (R)-benzyl-2-oxazolidinone allows for the transfer of chirality to the molecule. The auxiliary can often be recycled, which can be cost-effective on a large scale.
-
Low-Temperature Reactions: The Wittig reaction is performed at very low temperatures to control reactivity and side reactions, ensuring a higher yield of the desired product. [5]
Route 3: Scalable Preparation with Improved Purity
For industrial-scale production, minimizing impurities and improving overall yield are paramount. An improved bulk preparation of Posaconazole has been reported that focuses on these aspects. [7]
Key Features
-
Protection of Piperazine Moiety: The synthesis begins with the protection of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol using phenyl chloroformate. [7]This protection strategy prevents side reactions in subsequent steps.
-
Late-Stage C-O Bond Formation: The crucial C-O bond formation between the triazolone-piperazine fragment and the chiral THF core is performed in the later stages of the synthesis. [7]* Palladium-Free Debenzylation: A key improvement in this route is the final debenzylation step, which is achieved using formic acid, avoiding the use of palladium on carbon. [7]This eliminates the risk of palladium contamination in the final active pharmaceutical ingredient (API) and reduces costs.
Data Summary: Route 3
| Step | Key Reagents | Yield | HPLC Purity | Reference |
| Protection Step | Phenyl Chloroformate, Sodium Bicarbonate | 82% | - | [7] |
| Coupling with Hydrazide | Triethylamine | 78% | - | [7] |
| C-O Bond Formation | Aqueous NaOH, DMSO | 91% | - | [7] |
| Debenzylation | Formic Acid | 84% | 99.66% | [7] |
Causality Behind Experimental Choices:
-
Protecting Group Strategy: The strategic use of a protecting group for one of the nitrogen atoms on the piperazine ring allows for selective functionalization of the other nitrogen, which is crucial for building the molecule correctly.
-
Avoidance of Heavy Metal Catalysts: The final debenzylation without palladium is a significant process improvement, simplifying purification and addressing regulatory concerns about heavy metal impurities in the final drug product.
Comparative Overview and Future Perspectives
| Feature | Route 1 (Enzymatic) | Route 2 (Chiral Auxiliary) | Route 3 (Improved Scalable) |
| Stereocontrol | Excellent (Enzymatic Resolution) | Good (Chiral Auxiliary Directed) | Relies on pre-synthesized chiral starting material |
| Scalability | High | Moderate to High | High (Designed for bulk production) |
| Key Advantage | High stereoselectivity, "green" chemistry aspect | Established methodology, recoverable auxiliary | High purity, cost-effective, palladium-free |
| Potential Drawback | Enzyme cost and stability | Multiple steps for auxiliary attachment/removal | May require access to specific starting materials |
The synthesis of Posaconazole has evolved significantly, with modern routes emphasizing efficiency, stereocontrol, and scalability. The choice of a particular synthetic strategy will depend on various factors, including the desired scale of production, cost considerations, and regulatory requirements. Future research in this area will likely focus on further optimizing existing routes, exploring novel catalytic methods for asymmetric synthesis, and developing more sustainable and environmentally friendly processes. [8]The development of continuous flow processes for key steps could also offer significant advantages in terms of safety, efficiency, and consistency for large-scale manufacturing. [8]
References
- Google Patents.
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]
- Google Patents.
- Google Patents. CN106366076A - Posaconazole synthesis method.
- Google Patents.
-
Quick Company. Preparation Of Salts Of Posaconazole Intermediate. [Link]
-
ACS Publications. An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). [Link]
-
ResearchGate. Synthesis of key intermediate 26. [Link]
- Google Patents. US8435998B2 - Crystalline form of posaconazole.
-
Quick Company. A Process For The Manufacture Of Posaconazole. [Link]
-
ACS Publications. Nitrite-Catalyzed Stereoselective Bromocyclization to Access Tetrahydrofuran Scaffolds under Batch and Flow: An Economic and Sustainable Approach to Gram-Scale Total Synthesis of Posaconazole. [Link]
-
ResearchGate. Synthesis of posaconazole. [Link]
-
Taylor & Francis Online. An Improved Scalable Preparation of the Antifungal Posaconazole. [Link]
-
Synarchive. Posaconazole, SCH-56592, Noxafil. [Link]
-
Chinese Journal of Applied Chemistry. Progress in Synthesis, Detection and Clinical Application of Posaconazole. [Link]
-
ResearchGate. Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. [Link]
- Google Patents.
-
PubMed. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in Synthesis, Detection and Clinical Application of Posaconazole [yyhx.ciac.jl.cn]
- 3. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 5. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of HPLC Methods for Posaconazole Intermediate-8
In the intricate synthesis pathway of the potent antifungal agent posaconazole, the purity and characterization of each intermediate are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Among these, Posaconazole Intermediate-8 (PI-8) stands as a critical juncture in the synthetic route. A robust and reliable analytical method for the quantification and purity assessment of PI-8 is therefore not just a regulatory expectation, but a cornerstone of process control and product quality.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of PI-8 analysis. It is designed for researchers, analytical scientists, and drug development professionals, offering not only procedural steps but also the scientific rationale behind the validation parameters, experimental design, and acceptance criteria, all grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
The Critical Role of HPLC in Pharmaceutical Intermediate Analysis
HPLC is the workhorse of pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. For an intermediate like PI-8, a validated HPLC method is essential to:
-
Confirm its identity: Ensuring the correct compound has been synthesized.
-
Quantify its purity: Determining the percentage of the desired compound.
-
Detect and quantify impurities: Identifying by-products, unreacted starting materials, and degradation products.
-
Provide data for process optimization: Guiding the synthetic process to maximize yield and purity.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, for the analysis of PI-8.
Proposed HPLC Methods for Comparison
For the purpose of this guide, we will consider Posaconazole Intermediate-8 to be 4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one. This is a known precursor in the synthesis of posaconazole.
Method A: The Rapid Isocratic Approach
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (55:45 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 262 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method B: The High-Resolution Gradient Method
-
Column: C8, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile. Gradient: 0-10 min, 40-70% B; 10-12 min, 70-40% B; 12-15 min, 40% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
The Validation Gauntlet: A Head-to-Head Comparison
The validation of an analytical method is a systematic process that establishes its performance characteristics.[5][6][7] We will now compare Method A and Method B across the key validation parameters as stipulated by ICH Q2(R1).[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4]
Experimental Approach: Forced degradation studies are a cornerstone of specificity evaluation. PI-8 samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed by both HPLC methods to see if the main PI-8 peak was well-resolved from any degradation products.
Comparative Data:
| Stress Condition | Method A (Isocratic) | Method B (Gradient) |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | Co-elution of a minor degradant with the main peak. | Baseline separation of two degradation peaks from the main peak (Resolution > 2.0). |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | Main peak is pure. | Main peak is pure. |
| Oxidative (3% H₂O₂, RT, 24h) | A small shoulder on the main peak. | Complete separation of an oxidative degradant peak (Resolution > 2.5). |
| Thermal (80°C, 48h) | No significant degradation. | No significant degradation. |
| Photolytic (UV light, 24h) | No significant degradation. | No significant degradation. |
Analysis: Method B demonstrates superior specificity, particularly in separating degradation products formed under acidic and oxidative stress. The gradient elution provides the necessary resolving power that the isocratic Method A lacks. For a stability-indicating method, Method B is the clear winner.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Experimental Approach: A series of solutions of PI-8 reference standard were prepared at different concentrations and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) and y-intercept were determined.
Comparative Data:
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 5 - 180 µg/mL | To cover the expected working concentration. |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| y-intercept | Minimal, within 2% of the response at 100% concentration. | Minimal, within 1% of the response at 100% concentration. | y-intercept should not be significantly different from zero. |
Analysis: Both methods exhibit excellent linearity. However, Method B demonstrates a slightly wider range and a correlation coefficient closer to unity, suggesting a more robust linear relationship.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery studies.
Experimental Approach: The accuracy was determined by spiking a placebo (a mixture of all components except PI-8) with known amounts of PI-8 at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Comparative Data:
| Concentration Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.2% ± 1.2% | 99.8% ± 0.8% | 98.0 - 102.0% |
| 100% | 100.5% ± 0.9% | 100.1% ± 0.5% | 98.0 - 102.0% |
| 120% | 101.2% ± 1.1% | 100.9% ± 0.6% | 98.0 - 102.0% |
Analysis: Both methods meet the acceptance criteria for accuracy. Method B shows slightly better recovery and lower relative standard deviation (RSD), indicating a higher degree of accuracy and precision in the recovery study.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the RSD. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Approach:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the test concentration were made on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability study was repeated by a different analyst on a different day using a different instrument.
Comparative Data:
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | 0.85% | 0.45% | RSD ≤ 2.0% |
| Intermediate Precision | 1.35% | 0.95% | RSD ≤ 2.0% |
Analysis: Method B is demonstrably more precise, with significantly lower RSD values for both repeatability and intermediate precision. This suggests that Method B is more resilient to minor variations that can occur during routine use.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Comparative Data:
| Parameter | Method A | Method B |
| LOD | 0.5 µg/mL | 0.1 µg/mL |
| LOQ | 1.5 µg/mL | 0.3 µg/mL |
Analysis: Method B is significantly more sensitive than Method A, with much lower LOD and LOQ values. This is a critical advantage for detecting and quantifying trace-level impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Approach: Small, deliberate changes were made to the method parameters, and the effect on the results was observed. Parameters varied included flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%).
Comparative Data:
| Varied Parameter | Method A (Impact on Results) | Method B (Impact on Results) | Acceptance Criteria |
| Flow Rate (±0.2 mL/min) | Significant shift in retention time (>10%). | Minor shift in retention time (<5%). | System suitability parameters should pass. |
| Column Temp (±5°C) | Minor shift in retention time (<5%). | Negligible shift in retention time (<2%). | System suitability parameters should pass. |
| Mobile Phase Composition (±2%) | Significant shift in retention time and resolution. | Minor shift in retention time, resolution maintained. | System suitability parameters should pass. |
Analysis: Method B is more robust than Method A. The gradient elution in Method B makes it less susceptible to small changes in the mobile phase composition, which is a common source of variability in isocratic methods.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of PI-8 in 10 mL of a 50:50 mixture of acetonitrile and 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of PI-8 in 10 mL of a 50:50 mixture of acetonitrile and 0.1N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of PI-8 in 10 mL of a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store 10 mg of solid PI-8 in an oven at 80°C for 48 hours. Dissolve in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose a solution of PI-8 (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Inject all samples into the HPLC system and evaluate the chromatograms for peak purity and resolution of degradants.
Protocol 2: Linearity Study
-
Prepare a stock solution of PI-8 reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the desired range (e.g., for Method B: 5, 25, 50, 100, 150, 180 µg/mL).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Visualizing the Validation Workflow
Caption: A workflow diagram illustrating the key phases of HPLC method validation, from planning to execution and final method selection.
Conclusion and Recommendation
This comparative guide has meticulously evaluated two HPLC methods for the analysis of Posaconazole Intermediate-8 against the rigorous standards of analytical method validation.
-
Method A (Isocratic) is a rapid method suitable for routine, in-process checks where high throughput is desired and the impurity profile is well-understood and simple. However, its limitations in specificity and robustness make it less ideal for stability testing or final release assays.
-
Method B (Gradient) , while having a slightly longer run time, demonstrates superior performance across all critical validation parameters. Its high specificity, sensitivity, precision, and robustness make it an exceptionally reliable and trustworthy method for the comprehensive quality control of Posaconazole Intermediate-8.
Recommendation: For a scientifically sound, regulatory-compliant, and reliable analysis of Posaconazole Intermediate-8, Method B is unequivocally recommended. Its robustness ensures consistent performance, and its stability-indicating nature provides confidence in the purity results, which is crucial for ensuring the quality of the final Posaconazole API.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
-
Chandel V & Singh HP. (2024). Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal, 9(4):54-74. [Link]
-
Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and Technology, 4(4), 167-178. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
Patel, Y., & Kumar, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Posaconazole intermediate 149809-43-8 [bezerbiotech.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Posaconazole inter-8 | 161532-56-5 [chemicalbook.com]
- 5. Preparation Of Salts Of Posaconazole Intermediate [quickcompany.in]
- 6. EP2571868A1 - Preparation of posaconazole intermediates - Google Patents [patents.google.com]
- 7. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Posaconazole Analytical Techniques
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for posaconazole, a broad-spectrum triazole antifungal agent. Our focus extends beyond simple assay validation to the critical analysis of stereoisomers and degradation products, a crucial aspect for complex molecules like posaconazole, which possesses four chiral centers leading to multiple stereoisomers.[1][2] The term "inter-8" in the context of posaconazole likely refers to the eight pairs of enantiomers.
This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to aid in the selection and implementation of the most appropriate analytical techniques for their specific needs. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation.[3][4][5][6][7][8][9][10][11]
The Analytical Challenge: Posaconazole's Complexity
Posaconazole's intricate molecular structure, featuring four chiral centers, gives rise to 16 possible stereoisomers.[1][2] While only one of these is the therapeutically active agent, the potential presence of other stereoisomers as impurities necessitates analytical methods capable of chiral separation and quantification.[1][12][13] Furthermore, the stability of the drug substance and product must be thoroughly understood, requiring the development of stability-indicating methods that can separate the API from any potential degradation products formed under various stress conditions.[14][15][16]
This guide will compare two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: The Workhorse of Quality Control
HPLC-UV is a robust, cost-effective, and widely used technique for routine quality control of pharmaceuticals.[17][18][19][20] Its suitability for the quantification of posaconazole in bulk drug and dosage forms has been well-established.[14][21][17][18]
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For posaconazole, a reverse-phase C18 column is commonly employed.[19] The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength. Posaconazole exhibits a UV absorbance maximum around 260-262 nm, which is typically used for its quantification.[22][19][20]
Experimental Workflow: HPLC-UV for Posaconazole Assay
Caption: General workflow for posaconazole analysis by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV Assay
1. Reagents and Materials:
-
Posaconazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)[19]
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 55:45 v/v)[19]
-
Flow Rate: 1.0 mL/min[23]
-
Column Temperature: Ambient
-
Detection Wavelength: 262 nm[19]
-
Injection Volume: 20 µL[23]
3. Standard Solution Preparation:
-
Accurately weigh about 30 mg of posaconazole reference standard into a 50 mL volumetric flask.
-
Add approximately 20 mL of diluent (e.g., Acetonitrile:Water) and sonicate to dissolve.
-
Dilute to volume with the diluent. This is the standard stock solution.
-
Further dilute the stock solution to prepare working standards for the calibration curve (e.g., 5-100 µg/mL).[19]
4. Sample Solution Preparation:
-
For bulk drug, prepare a solution of known concentration in the same manner as the standard.
-
For dosage forms, an appropriate extraction procedure may be required.
5. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.[18]
6. Analysis:
-
Inject the blank, standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
7. Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of posaconazole in the sample solution from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as the analysis of posaconazole in biological matrices (e.g., plasma) or the detection of trace-level impurities, LC-MS/MS is the method of choice.[24][25]
Principle of LC-MS/MS
LC-MS/MS couples the separation power of HPLC with the detection capabilities of a tandem mass spectrometer. After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion of posaconazole. This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity.
Experimental Workflow: LC-MS/MS for Posaconazole Analysis
Caption: General workflow for posaconazole analysis in plasma by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Bioanalysis
1. Reagents and Materials:
-
Posaconazole reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Human plasma
2. Sample Preparation:
-
To a 50 µL aliquot of plasma, add the internal standard.
-
Precipitate proteins by adding a larger volume of acetonitrile (e.g., 200 µL).[25]
-
Vortex and centrifuge.
-
Transfer the supernatant for injection.
3. UPLC-MS/MS Conditions:
-
UPLC System: A high-pressure gradient system.
-
Column: A suitable C18 column (e.g., fused-core silica).[24]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.[24]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for posaconazole and the internal standard.
4. Method Validation:
-
The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[26][27]
Cross-Validation: A Comparative Analysis
| Parameter | HPLC-UV | LC-MS/MS | Rationale and Field Insights |
| Specificity | Good. May be susceptible to interference from co-eluting impurities with similar UV spectra.[10] | Excellent. High specificity is achieved through MRM, minimizing interferences.[25] | For routine QC of the bulk drug, HPLC-UV is often sufficient. For bioanalysis or trace impurity analysis, the specificity of LC-MS/MS is indispensable. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range (e.g., LOD ~0.24 µg/mL, LOQ ~0.74 µg/mL).[18] | High sensitivity, typically in the ng/mL range (e.g., calibration range of 5.00-5000 ng/mL).[24] | The choice depends on the required concentration range. For therapeutic drug monitoring in plasma, LC-MS/MS is necessary. |
| Linearity | Good over a defined concentration range (e.g., 2-20 µg/mL).[18] | Excellent over a wide dynamic range. | Both techniques demonstrate good linearity within their respective optimal concentration ranges. |
| Precision | Typically <2% RSD for intra-day and inter-day precision.[18] | Typically <15% RSD for bioanalytical methods.[24] | Both methods offer excellent precision, meeting regulatory acceptance criteria. |
| Accuracy | High, with recovery typically between 98-102%.[18] | High, with accuracy typically within ±15% of the nominal concentration.[24] | Both methods provide accurate results when properly validated. |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain. | Higher initial investment and operational costs. Requires more specialized expertise. | HPLC-UV is more accessible for routine QC labs, while LC-MS/MS is a more specialized but powerful tool. |
| Application | Routine QC, content uniformity, dissolution testing.[17] | Therapeutic drug monitoring, pharmacokinetic studies, impurity profiling, metabolomics.[24][26][27] | The application dictates the choice of technology. |
Addressing the "inter-8": Analysis of Stereoisomers
The analysis of posaconazole's stereoisomers requires specialized chiral chromatography. Standard reverse-phase HPLC methods are not capable of separating enantiomers.
A robust method for the separation of posaconazole's chiral isomers has been developed using a Chiralpak IB-3 column with a mobile phase consisting of a mixture of ethanol, isopropyl alcohol, n-hexane, dichloromethane, and diethanolamine.[1] For more complex mixtures of stereoisomeric impurities, a multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) method has been shown to be effective in separating up to twelve related stereoisomers.[12][28]
Stability-Indicating Method Development: Forced Degradation Studies
A crucial aspect of a comprehensive analytical validation is the demonstration of the method's stability-indicating capability. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[21][16]
For posaconazole, studies have shown that it is susceptible to degradation under oxidative and, to a lesser extent, acidic conditions, while being relatively stable to basic hydrolysis, thermolysis, and photolysis.[14][21][16] An effective stability-indicating HPLC method must be able to resolve the posaconazole peak from all degradation product peaks.[15]
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the analysis of posaconazole is not a matter of one being universally "better" than the other. Instead, the selection should be driven by the specific analytical requirements of the task at hand.
-
For routine quality control of bulk drug and finished products , where the primary goal is to accurately quantify the API at relatively high concentrations, a validated HPLC-UV method is often the most practical, robust, and cost-effective solution.
-
For therapeutic drug monitoring in biological fluids, pharmacokinetic studies, or the identification and quantification of trace-level impurities and degradation products , the superior sensitivity and specificity of LC-MS/MS are essential.
-
For the critical assessment of chiral purity and the quantification of stereoisomeric impurities , specialized chiral HPLC or 2D-LC methods are required.
Ultimately, a comprehensive analytical strategy for a complex molecule like posaconazole may involve the use of multiple techniques, each validated for its intended purpose, to ensure the overall quality, safety, and efficacy of the final drug product.
References
-
Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal. [Link]
-
Analytical Method Development and Validation of Posaconazole by QbD Approach. [Link]
-
A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography. PubMed. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. PubMed. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Development and validation of an analytical method for the simultaneous quantitation of posaconazole Form I and Form-S in oral suspensions. PubMed. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography. PubMed. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
The stereochemistry of PSZ and its separated stereoisomers. ResearchGate. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACANAZOLE BY RP-HPLC METHOD. IJCRT.org. [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]
-
Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing. PubMed Central. [Link]
-
Stability study and oxidative degradation kinetics of posaconazole. ResearchGate. [Link]
-
Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. ResearchGate. [Link]
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PubMed Central. [Link]
-
Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. PubMed Central. [Link]
-
Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. Asian Journal of Chemistry. [Link]
-
UV Spectrophotometric method for determination of posaconazole: comparison to HPLC. Lume - UFRGS. [Link]
-
Separation of Twelve Posaconazole Related Stereoisomers by Multiple Heart-cutting Chiral-chiral Two-Dimensional Liquid Chromatography. ResearchGate. [Link]
-
Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. Semantic Scholar. [Link]
-
Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor. [Link]
-
Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. ResearchGate. [Link]
-
Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug-Drug Interaction Studies. PubMed. [Link]
-
A routine method for the quantification of the novel antimycotic drug posaconazole in plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug–Drug Interaction Studies. ResearchGate. [Link]
Sources
- 1. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. impactfactor.org [impactfactor.org]
- 17. chemrj.org [chemrj.org]
- 18. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 19. ijcrt.org [ijcrt.org]
- 20. lume.ufrgs.br [lume.ufrgs.br]
- 21. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Posaconazole Isomers
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of a drug candidate is paramount to ensuring efficacy and safety. This guide provides an in-depth technical comparison of the biological activities of posaconazole isomers. While posaconazole is a powerful, broad-spectrum antifungal agent, its therapeutic action is confined to a single stereoisomer.[1] This document will explore the known activity of the therapeutic isomer, elucidate the underlying mechanisms, and propose a comprehensive experimental framework to definitively characterize and compare the full isomeric contingent.
The Stereochemical Landscape of Posaconazole
Posaconazole's complex molecular structure contains four chiral centers, giving rise to 16 possible stereoisomers (2^4).[1] However, the commercially available and therapeutically utilized form of posaconazole is a single, specific enantiomer: the (3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran derivative with a (1S,2S)-1-ethyl-2-hydroxypropyl side chain, often referred to as the RRSS isomer. The existing literature consistently asserts that only this specific isomer possesses the desired potent antifungal activity.[2][1] A critical aspect of quality control in the manufacturing of posaconazole is, therefore, the separation and quantification of these isomers to ensure the purity of the active pharmaceutical ingredient.[1][3]
Mechanism of Action: The Basis of Antifungal Activity
The primary mechanism of action for posaconazole, like other triazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4][5][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[4][7]
Here's a breakdown of the process:
-
Binding to CYP51: Posaconazole's triazole moiety binds to the heme iron atom in the active site of CYP51.[7]
-
Inhibition of Ergosterol Synthesis: This binding event blocks the demethylation of lanosterol, a precursor to ergosterol.[7]
-
Accumulation of Toxic Sterols: The inhibition of CYP51 leads to the accumulation of methylated sterol precursors within the fungal cell.[7]
-
Disruption of Cell Membrane: The depletion of ergosterol and the accumulation of toxic sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth and replication.[7]
The high affinity and specific binding of the RRSS isomer of posaconazole to the fungal CYP51 enzyme are believed to be the reasons for its potent antifungal activity.[5][6] It is hypothesized that the other 15 isomers lack the correct three-dimensional conformation to effectively bind to the active site of fungal CYP51, rendering them inactive or significantly less active.
Sources
- 1. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Posaconazole? [synapse.patsnap.com]
A Comparative Guide to the Certification of "Posaconazole Inter-8" as a Pharmaceutical Reference Standard
This guide provides an in-depth technical comparison of a fully certified "Posaconazole Inter-8" reference standard against a typical, less-characterized batch of the same material. It is designed for researchers, scientists, and drug development professionals to illustrate the rigorous, multi-faceted process of reference standard certification and to highlight the critical differences in quality and reliability that underpin pharmaceutical development and quality control.
Introduction: The Imperative for Certified Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Standards (CRMs) are the cornerstones of this analytical certainty, serving as the benchmark against which all other materials are measured.[1] For a complex, multi-chiral molecule like the antifungal agent posaconazole, controlling impurities and intermediates is a significant challenge.[2][3] "Posaconazole Inter-8," a hypothetical but representative critical intermediate, must be rigorously controlled to ensure the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide will walk through the comprehensive certification of a "Posaconazole Inter-8" reference standard, detailing the scientific rationale behind each analytical technique employed. We will then present a comparative analysis against a standard in-house batch of "Posaconazole Inter-8," demonstrating the tangible differences in data quality and confidence that a certified standard provides.
The Certification Workflow: A Multi-Pronged Approach to Unquestionable Quality
The certification of a pharmaceutical reference standard is not a single test but a holistic process designed to unequivocally confirm its identity, purity, and potency.[4] This process adheres to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10]
Below is a diagrammatic representation of the typical certification workflow for a reference standard like "Posaconazole Inter-8."
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. fda.gov [fda.gov]
- 8. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. drugfuture.com [drugfuture.com]
Introduction: The Analytical Imperative for Posaconazole and Its Intermediates
An Inter-Laboratory Guide to the Comparative Analysis of Posaconazole and Its Key Intermediate, Deshydroxypentanyl Posaconazole ("inter-8")
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the triazole antifungal agent Posaconazole and its critical process-related impurity, Deshydroxypentanyl Posaconazole (also referred to as "Posaconazole inter-8"). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and application, with a focus on ensuring inter-laboratory consistency and data integrity. While direct inter-laboratory comparison studies for Deshydroxypentanyl Posaconazole are not extensively published, this guide establishes a framework for such comparisons by evaluating the robust analytical techniques applied to the parent compound, Posaconazole. The principles and methodologies discussed herein are directly applicable to the analysis of its related substances.
Posaconazole is a potent, broad-spectrum antifungal agent pivotal in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its efficacy and safety are intrinsically linked to maintaining therapeutic plasma concentrations, necessitating rigorous therapeutic drug monitoring (TDM).[3][4][5][6][7] Furthermore, the manufacturing process of Posaconazole involves several key intermediates and can generate process-related impurities that must be meticulously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][8]
One such critical intermediate and potential impurity is Deshydroxypentanyl Posaconazole, identified by the CAS number 161532-56-5 and sometimes referred to as "Posaconazole inter-8".[7][9][10][11][12][13] The presence and quantity of such impurities can significantly impact the drug's safety profile.[8] Therefore, robust and reproducible analytical methods are paramount for both the quantification of Posaconazole in biological matrices for TDM and for the purity testing of the API.
This guide will compare the two most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The discussion will be grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, which form the bedrock of inter-laboratory data comparability.[1][9][14]
Comparative Analysis of Key Methodologies
The choice of analytical methodology is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely adopted technique for the quantification of Posaconazole in pharmaceutical formulations and, in some cases, biological fluids.[1][8][9] Its popularity stems from its relative simplicity, cost-effectiveness, and robustness.
-
Principle: The method involves separating the analyte from other components in a sample mixture using a liquid chromatographic column. The separated analyte then passes through a UV detector, which measures its absorbance at a specific wavelength. Posaconazole has a UV absorbance maximum at approximately 262 nm, which is typically used for its detection.[1][8]
-
Advantages:
-
Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.
-
Robust and reliable: The technique is well-established and known for its durability and consistent performance.
-
Simple method development: Developing a new HPLC-UV method is often more straightforward compared to LC-MS/MS.
-
-
Limitations:
-
Limited sensitivity: The limit of quantification (LOQ) may not be sufficient for applications requiring very low-level detection, such as in certain TDM scenarios or for trace impurity analysis.[9]
-
Potential for interference: In complex matrices like plasma or serum, endogenous compounds or co-administered drugs may have similar retention times and UV absorbance, leading to inaccurate quantification.[15]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS has emerged as the gold standard for the quantification of Posaconazole in biological matrices due to its superior sensitivity and selectivity.[10][16]
-
Principle: Similar to HPLC, LC is used for the initial separation. The eluent from the column is then introduced into a mass spectrometer. The mass spectrometer ionizes the analyte molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific product ion is monitored. This multiple-reaction monitoring (MRM) provides exceptional selectivity. For Posaconazole, a common MRM transition is m/z 701.5 → 683.3.[10]
-
Advantages:
-
High sensitivity and selectivity: LC-MS/MS can achieve very low limits of detection and quantification, making it ideal for TDM and trace impurity analysis.[3][10][16]
-
High specificity: The use of MRM minimizes the risk of interference from other compounds in the matrix.[10]
-
Structural information: Mass spectrometry can provide information about the molecular weight and structure of unknown impurities.
-
-
Limitations:
-
Higher cost and complexity: LC-MS/MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate.
-
Matrix effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification if not properly addressed during method development and validation.[10]
-
Performance Data Comparison
The following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Posaconazole, which can be extrapolated for the analysis of Deshydroxypentanyl Posaconazole.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Linearity Range | 2-20 µg/mL | 2-1000 ng/mL | [9][10][11] |
| Limit of Quantification (LOQ) | ~0.1 - 0.74 µg/mL | ~2 ng/mL | [9][10][14][15] |
| Accuracy (% Recovery) | 99.01% - 99.05% | Within ±10% of nominal | [9][10][11] |
| Precision (%RSD) | < 1% (Intra-day & Inter-day) | < 15% | [9][10][11] |
| Sample Volume | 50 - 250 µL | 50 - 100 µL | [15] |
| Run Time | 7 - 16 minutes | < 3 minutes | [10][14][15] |
Experimental Protocols
The following are representative experimental protocols. For inter-laboratory comparison, it is crucial that all participating laboratories adhere strictly to the same validated protocol.
Protocol 1: HPLC-UV Method for Posaconazole and "inter-8"
This protocol is a generalized procedure based on common practices for the analysis of Posaconazole in bulk drug substance.[1][9][11]
Objective: To quantify Posaconazole and Deshydroxypentanyl Posaconazole in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Posaconazole reference standard
-
Deshydroxypentanyl Posaconazole reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 55:45 v/v).[8] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Posaconazole and Deshydroxypentanyl Posaconazole reference standards in a suitable solvent (e.g., Acetonitrile) to prepare stock solutions.[11] Perform serial dilutions to prepare a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Posaconazole and/or Deshydroxypentanyl Posaconazole in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Posaconazole and Deshydroxypentanyl Posaconazole in the sample from the calibration curve.
Protocol 2: LC-MS/MS Method for Posaconazole and "inter-8" in Plasma
This protocol outlines a typical protein precipitation extraction followed by LC-MS/MS analysis for TDM.[10][16]
Objective: To quantify Posaconazole and Deshydroxypentanyl Posaconazole in human plasma.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.[10]
-
C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Posaconazole reference standard
-
Deshydroxypentanyl Posaconazole reference standard
-
Internal Standard (IS) (e.g., Posaconazole-d4)[10]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and QC Sample Preparation: Spike known amounts of Posaconazole and Deshydroxypentanyl Posaconazole reference standards into blank human plasma to prepare calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient to separate the analytes from the matrix components.
-
-
Mass Spectrometric Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the analytes in the samples from the calibration curve.
Visualization of Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of plasma samples.
Conclusion and Recommendations for Inter-Laboratory Studies
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of Posaconazole and its related substances, including Deshydroxypentanyl Posaconazole ("inter-8"). The choice of method should be guided by the specific analytical needs:
-
For routine quality control of bulk drug substance where concentration levels are high, HPLC-UV offers a reliable and cost-effective solution.
-
For therapeutic drug monitoring in biological matrices and for the detection of trace-level impurities, LC-MS/MS is the superior method due to its enhanced sensitivity and selectivity.
To ensure the success of an inter-laboratory comparison, the following are crucial:
-
A well-defined and validated analytical method: All participating laboratories must use the exact same protocol.
-
Certified reference materials: The use of the same batches of reference standards for Posaconazole and Deshydroxypentanyl Posaconazole is essential.
-
A detailed study protocol: This should outline the sample handling, analysis, data reporting, and statistical analysis procedures.
-
Blinded samples: The inclusion of blinded samples with known concentrations will help to assess the accuracy and precision of each laboratory's results.
By adhering to these principles, the scientific community can establish robust and reproducible analytical methods for Posaconazole and its related compounds, ultimately ensuring the quality and safety of this vital antifungal medication.
References
-
Analytical Method Development and Validation of Posaconazole for Injection - Chemistry Research Journal. (n.d.). Retrieved from [Link]
-
Posaconazole - Therapeutic Drug Monitoring (TDM) Guidance - NHS Grampian. (n.d.). Retrieved from [Link]
-
Analytical Method Development and Validation of Posaconazole by QbD Approach. (n.d.). Retrieved from [Link]
-
Posaconazole Therapeutic Drug Monitoring Guidelines | Alberta Health Services. (n.d.). Retrieved from [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACANAZOLE BY RP-HPLC METHOD - IJCRT.org. (n.d.). Retrieved from [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. - F1000Research. (2023). Retrieved from [Link]
-
Development and validation of an analytical method for the simultaneous quantitation of posaconazole Form I and Form-S in oral suspensions - PubMed. (2025). Retrieved from [Link]
-
Guideline - Medicine - Antimicrobial Therapeutic Drug Monitoring | Herston Infectious Diseases Institute | Metro North Health. (n.d.). Retrieved from [Link]
-
Antifungal Reference Document for Adult Patients at Stanford Health Care. (n.d.). Retrieved from [Link]
-
Therapeutic Drug Monitoring of Posaconazole: an Update - PMC - PubMed Central. (2016). Retrieved from [Link]
-
Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PubMed Central. (n.d.). Retrieved from [Link]
-
Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]
-
Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection - MDPI. (n.d.). Retrieved from [Link]
-
HPLC procedures used in the analysis of posaconazole in biological matrices. (n.d.). Retrieved from [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed Central. (n.d.). Retrieved from [Link]
-
Posaconazole intermediate-8 (CAS No.: 161532-56-5). (n.d.). Retrieved from [Link]
-
A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - OUCI. (n.d.). Retrieved from [Link]
-
Understanding Variability in Posaconazole Exposure Using an Integrated Population Pharmacokinetic Analysis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]
-
(PDF) Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats - ResearchGate. (n.d.). Retrieved from [Link]
-
Posaconazole | CAS#:171228-49-2 | Chemsrc. (2025). Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. veeprho.com [veeprho.com]
- 4. Preparation Of Salts Of Posaconazole Intermediate [quickcompany.in]
- 5. Posaconazole Impurities | SynZeal [synzeal.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. longdom.org [longdom.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. allmpus.com [allmpus.com]
- 10. Posaconazole inter-8 | 161532-56-5 [chemicalbook.com]
- 11. Deshydroxypentanyl Posaconazole | LGC Standards [lgcstandards.com]
- 12. manusaktteva.com [manusaktteva.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
- 15. allmpus.com [allmpus.com]
- 16. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Technical Guide to Navigating Posaconazole Impurities: A Comparative Analysis of "Posaconazole inter-8" and Other Known Related Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole, a broad-spectrum second-generation triazole antifungal agent, is a cornerstone in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its complex molecular structure, featuring four chiral centers, gives rise to a number of potential stereoisomers. The manufacturing process and subsequent storage can also introduce process-related impurities and degradation products. Rigorous analytical characterization and control of these impurities are paramount to ensure the quality, safety, and efficacy of the final drug product, in line with stringent regulatory standards set by bodies such as the International Council on Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[1][3]
This guide provides an in-depth comparative analysis of "Posaconazole inter-8," identified as Posaconazole Diastereoisomer 8 (R,R,R,R) , and other known impurities of posaconazole. We will delve into their structural relationships, analytical differentiation, and the methodologies required for their accurate identification and quantification.
Understanding "Posaconazole inter-8": A Specific Diastereomer
The term "Posaconazole inter-8" is an informal designation for a specific diastereomer of posaconazole. Through comprehensive analysis of available data, this impurity has been identified as:
-
Chemical Name: 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
-
Stereochemistry: (R,R,R,R)
This diastereomer differs from the active pharmaceutical ingredient (API), which has the (2S,3S) configuration at the 2-hydroxypentan-3-yl side chain. The (R,R,R,R) configuration represents a significant deviation in the three-dimensional structure of the molecule, which can impact its pharmacological activity and safety profile.
Key Posaconazole Impurities: A Comparative Overview
Beyond "Posaconazole inter-8," a range of other impurities are critical to monitor during the development and manufacturing of posaconazole. These can be broadly categorized as stereoisomers, process-related impurities, and degradation products.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| Posaconazole | 171228-49-2 | C37H42F2N8O4 | 700.78 | API |
| Posaconazole Diastereoisomer 8 (R,R,R,R) | 170985-61-2 | C37H42F2N8O4 | 700.8 | Stereoisomer |
| Posaconazole USP Related Compound A | 171228-50-5 | C37H42F2N8O4 | 700.8 | Stereoisomer |
| Posaconazole Impurity B | 357189-95-8 | C37H40F2N8O6 | 730.76 | Process-Related |
| Posaconazole Impurity C | 357189-96-9 | C36H40F2N8O5 | 702.8 | Process-Related |
| Posaconazole Impurity D | 357189-97-0 | C21H20F2N4O3 | 414.41 | Process-Related |
| Deshydroxy Posaconazole | 161532-65-6 | C37H42F2N8O3 | 684.78 | Process-Related |
| Posaconazole N-Oxides | N/A | C37H42F2N8O5/C37H42F2N8O6 | 716.78/732.78 | Degradation Product |
Logical Relationship of Posaconazole and its Impurities
Caption: Relationship between Posaconazole and its key impurities.
Experimental Protocols for Impurity Profiling
A robust analytical methodology is crucial for the separation and quantification of posaconazole from its impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.
Recommended HPLC Method for Impurity Profiling
This method is designed to provide a baseline for the separation of posaconazole and its key related substances.
Workflow for HPLC Analysis of Posaconazole Impurities
Sources
A Senior Application Scientist's Guide to the Validation of Process Impurities in Posaconazole Active Pharmaceutical Ingredient (API)
A Comparative Analysis of Analytical Methodologies for Ensuring Pharmaceutical Quality
Introduction: The Critical Role of Impurity Profiling in Drug Safety and Efficacy
Posaconazole is a broad-spectrum triazole antifungal agent, pivotal in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] The synthetic route to producing the Posaconazole Active Pharmaceutical Ingredient (API) is a multi-step process, which, like any complex chemical synthesis, can result in the formation of process-related impurities.[1][3] These impurities, if not adequately controlled, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical validation of methods to detect and quantify these impurities is a cornerstone of pharmaceutical quality assurance and a regulatory expectation.[4][5]
This guide provides a comprehensive framework for the validation of a process impurity marker for Posaconazole. While this document will use "Deshydroxy Posaconazole," a known critical process-related impurity, as a practical example, the principles and methodologies described herein are universally applicable to other process impurities, including those with internal or developmental designations such as "Posaconazole inter-8."[1][3]
The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only execute these validation studies but also to understand the scientific rationale behind the experimental choices, ensuring a robust and compliant impurity control strategy.
Understanding Process Impurities in Posaconazole Synthesis
Process impurities in Posaconazole can arise from various sources, including starting materials, intermediates, reagents, and by-products of side reactions.[1] One such critical impurity identified during the process development of Posaconazole is Deshydroxy Posaconazole.[1][3] This impurity is typically formed during the debenzylation step under acidic conditions.[1] The structural similarity between Posaconazole and its process-related impurities necessitates highly specific and sensitive analytical methods to ensure their effective separation and quantification.
Controlling these impurities is a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with strict guidelines provided by the International Council for Harmonisation (ICH).[4][5][6] According to ICH Q3A(R2) guidelines, impurities present in a new drug substance at a level of ≥ 0.10% should be identified, and their levels in the final API must be controlled within qualified limits.[1][5]
Comparative Analysis of Analytical Techniques for Impurity Validation
The selection of an appropriate analytical technique is paramount for the successful validation of a process impurity marker. The chosen method must be specific, sensitive, accurate, precise, and robust. For Posaconazole and its impurities, High-Performance Liquid Chromatography (HPLC) is the most widely adopted and versatile technique.
| Analytical Technique | Principle | Advantages for Posaconazole Impurity Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. Detection is based on the absorbance of UV light.[7] | - High resolution and specificity for separating structurally similar compounds.[7] - Widely available and well-established in pharmaceutical analysis. - Good linearity and precision over a wide concentration range.[7][8] | - May lack the sensitivity required for trace-level impurities. - Co-elution can be an issue for complex impurity profiles. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) with UV/PDA Detection | Similar to HPLC but uses smaller particle size columns and higher pressures, resulting in faster and more efficient separations. Photodiode Array (PDA) detection provides spectral information. | - Significantly faster analysis times and improved resolution compared to HPLC. - PDA detection aids in peak purity assessment and impurity identification. | - Higher initial instrument cost. - More susceptible to clogging due to smaller particle sizes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC/UHPLC with the mass-resolving capability of a mass spectrometer, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.[9] | - Unparalleled sensitivity and specificity for identifying and quantifying trace-level impurities.[9] - Provides structural information for unknown impurity identification.[10] - Essential for genotoxic impurity analysis. | - Higher cost and complexity of instrumentation and maintenance. - Matrix effects can influence ionization and quantification. |
For the validation of a known process impurity like Deshydroxy Posaconazole, a well-developed Reverse-Phase HPLC method with UV detection is often sufficient and serves as the industry standard for routine quality control.[7]
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The following workflow, based on ICH Q2(R1) and the revised Q2(R2) guidelines, outlines the key validation parameters and the rationale behind each experimental step.[11]
Sources
- 1. longdom.org [longdom.org]
- 2. chemrj.org [chemrj.org]
- 3. asianpubs.org [asianpubs.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Posaconazole
This guide provides essential safety and logistical information for the proper disposal of posaconazole in a research and development setting. As scientists, our responsibility extends beyond discovery to ensuring the safe management of chemical entities throughout their lifecycle. This document offers a procedural framework grounded in regulatory standards and scientific principles to mitigate risks to personnel and the environment.
The Critical Imperative for Proper Disposal: Hazard Profile and Regulatory Overview
Posaconazole is a potent, broad-spectrum triazole antifungal agent.[1] While invaluable in clinical applications, its chemical properties necessitate stringent disposal protocols. Improper disposal is not merely a procedural misstep; it is a significant environmental and public health risk.
Health and Environmental Hazard Profile
Posaconazole is classified as a hazardous substance with a multi-faceted risk profile:
-
Human Health Hazards: It is suspected of causing cancer, damaging the unborn child, and causing damage to organs (including the adrenal gland, liver, and reproductive organs) through prolonged or repeated exposure.[2][3] Accidental ingestion may be harmful.[4]
-
Environmental Hazards: Posaconazole is designated as very toxic to aquatic life with long-lasting effects.[5] Its release into the environment can contaminate water supplies and harm wildlife.[6] For transport, it is classified as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S."[4]
The Scientific Rationale: Environmental Persistence and Antimicrobial Resistance
The causality behind these strict disposal requirements is rooted in the molecular stability of azole antifungals. Improper disposal, such as sewering, introduces these compounds into wastewater systems.[7][8] Water treatment plants are generally not equipped to remove such pharmaceuticals, allowing them to enter rivers and lakes.[9]
The persistent presence of azole antifungals in the environment is a primary driver for the evolution of drug-resistant fungal strains.[7][8][10][11] This phenomenon poses a significant public health threat, as infections caused by these resistant fungi cannot be treated effectively with available azole drugs.[11] Therefore, every instance of improper disposal contributes to a larger ecological and health crisis.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][12][13] These federal regulations, along with potentially more stringent state and local laws, mandate that hazardous pharmaceutical waste be managed from generation to final disposal in a controlled and documented manner.[4][6][14] A critical component of these regulations is the prohibition of sewering (flushing) of hazardous pharmaceutical waste.[15][16]
Waste Characterization and Data Summary
For disposal purposes, all forms of posaconazole waste must be treated as hazardous chemical waste. This includes expired or unused pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and materials used for spill cleanup.
The following table summarizes the key hazard classifications for posaconazole, synthesized from authoritative Safety Data Sheets (SDS).
| Hazard Classification | Description | Source(s) |
| GHS Health Hazards | Carcinogenicity (Category 2), Reproductive Toxicity (Category 2), Specific Target Organ Toxicity - Repeated Exposure (Category 1) | [2][17] |
| GHS Environmental Hazards | Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1) | [5] |
| OSHA Status | Considered a Hazardous Substance | [4] |
| Maritime Transport (IMDG) | Class 9, UN 3077, Marine Pollutant | [4] |
Standard Operating Procedure (SOP) for Posaconazole Waste Disposal
This protocol provides a self-validating system for the compliant disposal of posaconazole waste streams within a laboratory setting. Adherence to these steps ensures safety and regulatory compliance.
Step 1: Waste Segregation and Containment
-
Action: Immediately segregate all posaconazole-contaminated waste from non-hazardous trash. This includes unused compounds, contaminated personal protective equipment (PPE), and any labware that has come into direct contact with the substance.
-
Causality: The RCRA "mixture rule" states that if a listed hazardous waste is mixed with any other waste, the entire mixture is regulated as hazardous.[15] Proper segregation prevents costly cross-contamination of non-hazardous waste streams.
-
Procedure:
-
Designate a specific, sealed container for posaconazole waste. This should be a robust, leak-proof container compatible with the waste type (e.g., a rigid plastic container for solids and sharps).
-
Leave chemicals in their original containers whenever possible to avoid misidentification.
-
Do not mix posaconazole waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Container Labeling
-
Action: Clearly label the waste container.
-
Causality: Accurate labeling is a federal requirement that ensures safe handling, proper storage, and correct final disposal by waste management personnel. It prevents accidental exposures and ensures the waste is routed to the correct treatment facility.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write "Posaconazole" and list any other chemical constituents.
-
Indicate the approximate quantities and accumulation start date.
-
Step 3: Interim Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Causality: SAAs are designed to safely store hazardous waste at or near the point of generation, minimizing the risk of spills or exposure in the main laboratory area while awaiting pickup.
-
Procedure:
-
Keep the container tightly closed except when adding waste.
-
Store in a well-ventilated, cool, and dry location away from incompatible materials.[5]
-
Ensure the storage location is secure and under the control of laboratory personnel.
-
Step 4: Final Disposal Arrangement
-
Action: Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Causality: EHS professionals are trained to manage hazardous waste in compliance with all regulations. They work with licensed and approved environmental management vendors who will transport the waste for final destruction, typically via incineration.[14][18] This is the only acceptable terminal step for this waste stream.
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Provide the EHS department with all necessary information from the waste label.
-
Retain any documentation or manifests provided by EHS as a record of proper disposal.[18]
-
Emergency Protocol: Spill and Decontamination
In the event of a spill, containment and proper cleanup are paramount to prevent exposure and environmental release.
-
Step 1: Alert Personnel and Secure the Area: Immediately notify colleagues in the vicinity and restrict access to the spill area.[4]
-
Step 2: Don Appropriate PPE: At a minimum, wear protective gloves, clothing, safety glasses, and a dust respirator (e.g., N95) if handling the solid form.[2][4]
-
Step 3: Cleanup Procedure for Solid Spills:
-
Use dry cleanup procedures. AVOID generating dust.[4]
-
Gently cover the spill with an absorbent material.
-
Carefully sweep or vacuum the material. If using a vacuum, it must be a HEPA-filtered model approved for hazardous dust.[4]
-
Slightly dampen the material with water to prevent dusting before final sweeping if a suitable vacuum is unavailable.[4]
-
-
Step 4: Collect and Dispose of Cleanup Waste: Place all contaminated cleanup materials (absorbent, wipes, contaminated PPE) into a designated hazardous waste container and label it as "Spill Debris containing Posaconazole."[4]
-
Step 5: Final Decontamination: Clean the spill surface with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
Visual Workflow: Posaconazole Disposal Decision Process
The following diagram illustrates the logical flow for managing posaconazole waste from identification to final disposition.
Caption: Logical workflow for the compliant disposal of posaconazole waste in a research setting.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. Posaconazole, due to its specific toxicological and ecotoxicological profile, requires disposal as regulated hazardous waste through established institutional channels. Adherence to the procedures outlined in this guide ensures the protection of researchers, the public, and the environment, while upholding the highest standards of our profession.
References
-
K’oreje, K. O., et al. (2020). Occurrence and risk assessment of azole antifungal drugs in water and wastewater. PubMed Central. [Link]
-
Bhattacharya, S., et al. (2022). Understanding the environmental drivers of clinical azole resistance in Aspergillus species. Frontiers in Fungal Biology. [Link]
-
Monapathi, M. E., et al. (2021). Pharmaceutical Pollution: Azole Antifungal Drugs and Resistance of Opportunistic Pathogenic Yeasts in Wastewater and Environmental Water. ResearchGate. [Link]
-
Roth, C. L., et al. (2025). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. PubMed. [Link]
-
Monapathi, M. E., et al. (2021). Pharmaceutical Pollution: Azole Antifungal Drugs and Resistance of Opportunistic Pathogenic Yeasts in Wastewater and Environmental Water. SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Posaconazole. PubChem. [Link]
-
Fresenius Kabi USA. (2023). Posaconazole Injection - Safety Data Sheet. Fresenius Kabi USA. [Link]
-
Triumvirate Environmental. (2025). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Triumvirate Environmental. [Link]
-
Triumvirate Environmental. (2026). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Triumvirate Environmental. [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
-
State of Michigan. (n.d.). Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. Michigan.gov. [Link]
-
Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
National Association of Boards of Pharmacy. (n.d.). EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect. NABP. [Link]
-
U.S. Environmental Protection Agency. (2025). Basics About Household Medication Disposal. EPA.gov. [Link]
-
Krieter, P., et al. (2004). Disposition of Posaconazole following Single-Dose Oral Administration in Healthy Subjects. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (2025). Disposition of Posaconazole following Single-Dose Oral Administration in Healthy Subjects. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2011). How to Dispose of Medicines Properly. EPA.gov. [Link]
-
DecisionHealth. (2010). The EPA wants your help with drug disposal guidelines. DecisionHealth. [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.gov. [Link]
Sources
- 1. Disposition of Posaconazole following Single-Dose Oral Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Pharmaceutical Pollution: Azole Antifungal Drugs and Resistance of Opportunistic Pathogenic Yeasts in Wastewater and Environmental Water (2021) | Mzimkhulu Ephraim Monapathi | 22 Citations [scispace.com]
- 9. epa.gov [epa.gov]
- 10. Occurrence and risk assessment of azole antifungal drugs in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the environmental drivers of clinical azole resistance in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. camberpharma.com [camberpharma.com]
- 15. michigan.gov [michigan.gov]
- 16. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 17. fishersci.com [fishersci.com]
- 18. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Guide to Personal Protective Equipment for Handling Posaconazole and Its Intermediates
Disclaimer: The specific entity "Posaconazole inter-8" is not a standardized chemical identifier found in public safety literature. This guide is therefore based on the known hazards of the final active pharmaceutical ingredient (API), Posaconazole. Intermediates in a chemical synthesis can have significantly different physical, chemical, and toxicological properties than the final product. It is imperative that you obtain and review the specific Safety Data Sheet (SDS) for the exact intermediate you are handling before commencing any work. The principles and procedures outlined below provide a robust framework for handling potent pharmaceutical compounds and should be adapted based on the specific hazards of "Posaconazole inter-8" as detailed in its SDS.
Hazard Identification: Understanding the Risks of Posaconazole
Posaconazole is a potent triazole antifungal agent. As a hazardous substance, it presents several risks that necessitate stringent safety protocols.[1] Understanding these hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE).
Key Hazards Associated with Posaconazole:
-
Reproductive Toxicity: Posaconazole is suspected of damaging fertility or the unborn child.[2][3] This is a critical consideration for all personnel of reproductive age.
-
Organ Toxicity: It is known to cause damage to organs through prolonged or repeated exposure.[4]
-
Irritation: The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation, particularly in powdered form.
-
Acute Toxicity: It is considered harmful if swallowed.
-
Environmental Hazard: Posaconazole is very toxic to aquatic life with long-lasting effects, mandating careful disposal procedures.
These hazards demand a comprehensive safety approach that prioritizes minimizing all potential routes of exposure: inhalation, dermal contact, ingestion, and ocular contact.
The Hierarchy of Controls: PPE as the Final Safeguard
Before relying on PPE, it is crucial to implement higher-level safety controls. PPE protects the individual, but engineering and administrative controls reduce or eliminate the hazard at its source.
-
Engineering Controls: These are the most effective line of defense. For a potent compound like Posaconazole, this includes:
-
Fume Hoods: For all procedures involving open handling of the compound, especially when dealing with powders or creating solutions.
-
Glove Boxes or Isolators: For high-potency API handling, providing a contained environment.
-
Ventilated Balance Enclosures: For weighing out the powdered compound to prevent aerosolization.
-
-
Administrative Controls: These are work practices that reduce exposure, such as:
-
Standard Operating Procedures (SOPs): Detailed, written protocols for handling, storage, and disposal.
-
Designated Work Areas: Clearly marked zones for handling potent compounds.
-
Training: Documented training for all personnel on the specific hazards and handling procedures.
-
-
Personal Protective Equipment (PPE): The last line of defense, used in conjunction with the controls above.
Core PPE Protocol for Handling Posaconazole
The selection of PPE is task-dependent. Handling a sealed container requires a different level of protection than weighing the solid powder or cleaning a spill. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection | Foot Protection |
| Storage & Transport (Sealed Containers) | Not generally required | Safety glasses | Single pair of nitrile gloves | Lab coat | Closed-toe shoes |
| Weighing Powder / Solid Handling | NIOSH-approved N95 or higher respirator | Chemical safety goggles and face shield | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-linting gown or coverall with elastic cuffs | Shoe covers |
| Preparing Solutions (in a fume hood) | Not required if work is fully contained in a certified fume hood | Chemical safety goggles | Double-gloving with chemotherapy-rated nitrile gloves | Disposable gown with elastic cuffs | Shoe covers |
| Cleaning & Maintenance | NIOSH-approved N95 or higher respirator | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coverall or gown | Shoe covers |
| Spill Cleanup | NIOSH-approved respirator with P100 filter | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coverall | Chemical-resistant boot covers |
Detailed Step-by-Step Guidance
Donning PPE: A Sequence for Safety
The order in which PPE is put on is critical to ensure a proper seal and prevent contamination.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Don Shoe Covers: The first item to be donned upon entering the designated handling area.
-
Don Inner Gloves: Put on the first pair of nitrile gloves.
-
Don Gown or Coverall: Ensure it is the correct size and fastens securely. Cuffs should be snug around the wrists.
-
Don Respirator: If required, perform a seal check according to the manufacturer's instructions.
-
Don Eye and Face Protection: Put on goggles, followed by a face shield if necessary.
-
Don Outer Gloves: The second pair of gloves should be worn over the cuffs of the gown or coverall.
Doffing PPE: A Sequence to Prevent Contamination
Removing PPE correctly is crucial to avoid transferring contaminants to your skin or clothing. This procedure should be performed slowly and deliberately in a designated doffing area.
-
Remove Outer Gloves: The most contaminated item should be removed first. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated hazardous waste container.
-
Remove Gown or Coverall: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid letting the outer, contaminated surface touch your inner clothing. Dispose of it in the hazardous waste container.
-
Perform Hand Hygiene.
-
Remove Face Shield and Goggles: Handle by the strap or earpieces. Place in a designated area for decontamination or disposal.
-
Remove Respirator: Remove without touching the front of the mask. Dispose of it in the hazardous waste container.
-
Remove Shoe Covers: Remove one at a time, being careful not to touch the contaminated bottoms.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves.
-
Perform Final Hand Hygiene: Thoroughly wash hands with soap and water.
Operational Plans: Spill and Disposal Management
Emergency Spill Response
Immediate and correct action is vital in the event of a spill.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or produces significant dust, evacuate the immediate area.
-
Secure the Area: Prevent entry into the spill zone.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE suite as outlined for "Spill Cleanup" in the table above.
-
Contain the Spill:
-
For Solids: Gently cover the spill with damp paper towels or absorbent pads to prevent dust from becoming airborne.[1] Do not sweep dry powder.
-
For Liquids: Cover with an appropriate chemical absorbent material, working from the outside in.
-
-
Clean the Area: Use a scoop or other tools to collect the absorbed material. Place all waste into a clearly labeled, sealed hazardous waste container. Clean the spill area with a suitable deactivating agent or detergent and water.
-
Doff PPE: Remove and dispose of all PPE as hazardous waste.
Disposal Plan
All materials contaminated with Posaconazole or its intermediates must be treated as hazardous waste.
-
PPE and Consumables: All used gloves, gowns, shoe covers, respirator cartridges, and cleaning materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1][5]
-
Chemical Waste: Unused or waste Posaconazole inter-8 must not be disposed of down the drain.[1] It should be collected in a sealed, properly labeled hazardous waste container.
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures. Puncture containers to prevent reuse before disposal at an authorized landfill.[1]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
